2-(2,4-Dinitrophenoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dinitrophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c16-8-9-3-1-2-4-12(9)21-13-6-5-10(14(17)18)7-11(13)15(19)20/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQBFCQJSICGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-(2,4-Dinitrophenoxy)benzaldehyde
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-dinitrophenoxy)benzaldehyde, a diaryl ether of significant interest in various chemical research domains. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, characterization data, and relevant biochemical context.
Introduction
This compound, with the molecular formula C₁₃H₈N₂O₆ and a molecular weight of approximately 288.21 g/mol , belongs to the class of diaryl ethers.[1] This structure is notable for the presence of a benzaldehyde ring linked via an ether oxygen to a 2,4-dinitrophenyl group. The strong electron-withdrawing nature of the two nitro groups on the phenoxy moiety significantly influences the electronic properties and reactivity of the entire molecule, particularly activating the dinitrophenyl ring for nucleophilic aromatic substitution and enhancing the electrophilicity of the aldehyde's carbonyl carbon.[1]
Synthesis
The primary and most logical method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This approach involves the reaction of a nucleophilic partner, 2-hydroxybenzaldehyde (salicylaldehyde), with an electrophilic partner, a 2,4-dinitro-substituted benzene ring bearing a suitable leaving group, such as 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene.[1] The reaction is typically facilitated by a base, such as potassium carbonate, which deprotonates the hydroxyl group of salicylaldehyde to form a more potent phenoxide nucleophile.[1]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
2,4-Dinitrofluorobenzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of salicylaldehyde.
-
To this mixture, add a solution of 2,4-dinitrofluorobenzene (1.0 eq) in anhydrous DMF dropwise over 15 minutes.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The expected data from these analyses are summarized below.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 2363-12-4[1] |
| Molecular Formula | C₁₃H₈N₂O₆[1] |
| Molecular Weight | 288.21 g/mol [1] |
| Monoisotopic Mass | 288.03823598 Da[1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on characteristic values for its functional groups and data from analogous compounds.
Table 1: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 190 – 195 | Aldehyde Carbonyl (C=O)[1] |
| 140 – 160 | Nitro-substituted Aromatic Carbons[1] |
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.0 | Singlet | Aldehyde Proton (-CHO) |
| 7.0 - 8.8 | Multiplets | Aromatic Protons |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1700 | C=O Stretch (Aldehyde)[1] |
| ~1520 | Asymmetric NO₂ Stretch[1] |
| ~1350 | Symmetric NO₂ Stretch[1] |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z Value | Proposed Fragment Ion | Formula |
| 288 | Molecular Ion [M]⁺• | [C₁₃H₈N₂O₆]⁺•[1] |
| 287 | [M-H]⁺ | [C₁₃H₇N₂O₆]⁺[1] |
| 242 | [M-NO₂]⁺ | [C₁₃H₈NO₄]⁺[1] |
| 105 | Benzoyl cation | [C₇H₅O]⁺[1] |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Potential Toxicological Mechanism
While specific signaling pathways for this compound are not well-documented, the presence of the 2,4-dinitrophenyl moiety suggests a potential for a toxicological mechanism similar to that of 2,4-dinitrophenol (DNP). DNP is known to act as an uncoupler of oxidative phosphorylation in mitochondria.[2] The following diagram illustrates this logical relationship.
Caption: Potential toxicological mechanism based on the 2,4-dinitrophenol moiety.
References
An In-depth Technical Guide on the Electronic Properties of 2-(2,4-Dinitrophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 2-(2,4-dinitrophenoxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established principles of physical organic chemistry. It details the expected electronic characteristics, provides protocols for its synthesis and characterization, and presents computational insights into its molecular orbitals. This document is intended to serve as a foundational resource for researchers investigating the potential applications of this and related nitroaromatic compounds.
Introduction
This compound is a diaryl ether derivative characterized by the presence of a benzaldehyde moiety linked to a 2,4-dinitrophenyl group through an ether linkage. The electronic nature of this molecule is dominated by the powerful electron-withdrawing capacity of the two nitro groups on the phenoxy ring. This strong inductive and resonance effect significantly influences the electron density distribution across the entire molecule, thereby dictating its reactivity, spectral properties, and potential biological activity. Understanding these electronic properties is crucial for the rational design of novel therapeutics and functional materials.
The 2,4-dinitrophenoxy moiety is a well-known strong electron-withdrawing group, which profoundly impacts the molecule's electronic properties and reactivity.[1] This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]
Synthesis
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a nucleophile, in this case, the phenoxide derived from 2-hydroxybenzaldehyde (salicylaldehyde), with an electron-deficient aromatic ring, 1-halo-2,4-dinitrobenzene (e.g., 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene). The presence of the two electron-withdrawing nitro groups in the ortho and para positions to the halogen is critical for activating the ring towards nucleophilic attack.
Figure 1: Synthetic pathway for this compound via SNAr.
Experimental Protocol: Synthesis
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
1-Fluoro-2,4-dinitrobenzene (Sanger's reagent) or 1-Chloro-2,4-dinitrobenzene
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
To this mixture, add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq) in anhydrous DMF dropwise over 15 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Electronic Properties
The electronic properties of this compound are largely dictated by the interplay between the electron-donating ether oxygen and the strongly electron-withdrawing dinitrophenyl and benzaldehyde moieties.
Predicted Spectroscopic and Electronic Data
| Parameter | Predicted Value/Range | Method |
| UV-Vis Absorption (λmax) | ||
| π-π* transition | ~230 - 260 nm | Predicted based on analogy to benzaldehyde-2,4-dinitrophenylhydrazone |
| n-π* transition | ~340 - 360 nm | Predicted based on analogy to benzaldehyde-2,4-dinitrophenylhydrazone |
| Molecular Weight | 288.21 g/mol | Calculated |
| Monoisotopic Mass | 288.03823598 Da | Computationally Determined[1] |
| HOMO-LUMO Gap | Expected to be relatively small | Qualitative assessment based on extended conjugation and presence of electron-withdrawing groups |
Experimental Characterization Workflow
The following workflow outlines the key experimental techniques for characterizing the electronic properties of synthesized this compound.
Figure 2: Experimental workflow for the characterization of this compound.
Experimental Protocols for Characterization
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) corresponding to electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).
-
Use the pure solvent as a blank to record the baseline.
-
Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Cyclic Voltammetry
Objective: To investigate the redox properties of the molecule, specifically the reduction of the nitro groups.
Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).
Procedure:
-
Prepare a solution of the sample (e.g., 1 mM) in an appropriate solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Assemble the three-electrode cell: a glassy carbon or platinum working electrode, a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards negative potentials to observe the reduction peaks of the nitro groups, and then reversing the scan direction.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox processes (reversible, quasi-reversible, or irreversible).
Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure and properties of this compound.
DFT for Ground-State Properties
DFT calculations can be used to:
-
Optimize the ground-state geometry of the molecule.
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Determine the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity.
-
Generate molecular electrostatic potential (MEP) maps to visualize the electron density distribution and identify regions susceptible to nucleophilic and electrophilic attack.
TD-DFT for Excited-State Properties
TD-DFT calculations are employed to:
-
Simulate the UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths of electronic transitions.
-
Assign the observed experimental absorption bands to specific electronic transitions (e.g., π-π, n-π).
References
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(2,4-Dinitrophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 2-(2,4-dinitrophenoxy)benzaldehyde. The presence of the bulky and strongly electron-withdrawing 2,4-dinitrophenoxy substituent at the ortho position profoundly influences the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This document details the synthesis of the parent molecule, key reactions of the aldehyde group including oxidation, reduction, and condensation, and provides relevant, albeit sometimes comparative, quantitative data. Detailed experimental protocols for its synthesis and characteristic reactions are also presented. The logical workflows for these chemical transformations are visualized using schematic diagrams.
Introduction
This compound is a substituted aromatic aldehyde of interest in synthetic organic chemistry. Its structure, featuring a diaryl ether linkage, positions it as a potentially useful scaffold or intermediate in the synthesis of more complex molecules. The core of its chemical personality lies in the reactivity of the aldehyde group, which is significantly modulated by the electronic effects of the 2,4-dinitrophenoxy moiety. This guide focuses on the chemical behavior of this aldehyde functionality, providing a technical foundation for its application in research and development.
Electronic Effects on Aldehyde Reactivity
Synthesis of this compound
The most common route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with a suitable 2,4-dinitro-substituted benzene bearing a good leaving group, such as 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene, in the presence of a base.[1]
Key Reactions of the Aldehyde Group
The activated aldehyde group of this compound participates in a variety of characteristic reactions.
Oxidation to Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(2,4-dinitrophenoxy)benzoic acid, using common oxidizing agents. Care must be taken to control the reaction conditions to avoid potential side reactions on the electron-rich rings.
Reduction to Primary Alcohol
Selective reduction of the aldehyde group to a primary alcohol, [2-(2,4-dinitrophenoxy)phenyl]methanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄).[2] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the nitro groups.
Condensation with Hydrazine Derivatives
A hallmark reaction of aldehydes is their condensation with hydrazine derivatives. This compound readily reacts with 2,4-dinitrophenylhydrazine (Brady's reagent) to form a brightly colored 2,4-dinitrophenylhydrazone precipitate.[3][4] This reaction is a reliable qualitative test for the presence of the carbonyl group.
Quantitative Data
Specific kinetic and thermodynamic data for this compound are scarce in publicly available literature. However, data for related compounds can provide valuable insights.
| Property | Compound | Value / Observation | Reference |
| Molecular Weight | This compound | 288.21 g/mol | [1] |
| Reactivity Comparison | Substituted Benzaldehydes | Electron-withdrawing groups (like nitro groups) increase the reactivity of the aldehyde towards nucleophilic addition. The order of reactivity is generally p-nitrobenzaldehyde > benzaldehyde > p-tolualdehyde. | [5][6] |
| Melting Point of Derivative | Benzaldehyde 2,4-dinitrophenylhydrazone | 237 °C. The formation of a solid derivative with a sharp melting point is a classic method for identifying aldehydes and ketones. | [7] |
| Reduction Product Yield | Reduction of 4-nitrobenzaldehyde with NaBH₄ | High yields are typically expected for the reduction of aromatic aldehydes with sodium borohydride. For example, the reduction of 4-nitrobenzaldehyde proceeds with high efficiency. | [8] |
| Oxidation Kinetics | Substituted Benzaldehydes | The oxidation of benzaldehydes is promoted by hydrogen ions. The reaction is first order with respect to both the aldehyde and the oxidizing agent (e.g., pyridinium bromochromate). Electron-withdrawing substituents generally decrease the rate of oxidation. | [9] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and key reactions of this compound. These are based on standard procedures for similar compounds and may require optimization.
Synthesis of this compound
Materials:
-
2-Hydroxybenzaldehyde (salicylaldehyde)
-
2,4-Dinitrochlorobenzene
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzaldehyde (1.0 eq) and 2,4-dinitrochlorobenzene (1.0 eq) in DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water with stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.
-
Dry the purified product under vacuum.
Oxidation to 2-(2,4-Dinitrophenoxy)benzoic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (approx. 2.0 eq) in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. A brown precipitate of MnO₂ will form.
-
After the addition is complete, stir the mixture for an additional 1-2 hours or until the purple color of the permanganate has disappeared.
-
Add a small amount of sodium bisulfite to quench any excess KMnO₄.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Acidify the filtrate with concentrated HCl until it is acidic to litmus paper.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Reduction to [2-(2,4-Dinitrophenoxy)phenyl]methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol or Methanol
-
Deionized water
-
Dilute hydrochloric acid
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a flask and cool the solution in an ice bath.
-
In a separate container, prepare a solution of sodium borohydride (1.0-1.5 eq) in a small amount of cold ethanol.
-
Slowly add the NaBH₄ solution to the aldehyde solution with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.
-
Add deionized water to precipitate the alcohol product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Formation of the 2,4-Dinitrophenylhydrazone Derivative
Materials:
-
This compound
-
Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid)
-
Methanol or Ethanol
Procedure:
-
Dissolve a small amount of this compound in a minimal amount of methanol in a test tube.
-
Add a few drops of Brady's reagent to the solution.
-
A yellow to orange-red precipitate should form almost immediately.
-
If no precipitate forms at room temperature, gently warm the mixture in a water bath for a few minutes and then cool in an ice bath.
-
The solid derivative can be collected by vacuum filtration, washed with a small amount of cold ethanol, and dried. The melting point can then be determined for characterization.[3][7]
Conclusion
The aldehyde group in this compound is a highly reactive functional group due to the strong electron-withdrawing nature of the 2,4-dinitrophenoxy substituent. This enhanced electrophilicity makes it an excellent substrate for a variety of nucleophilic addition and related reactions. This technical guide provides the foundational knowledge, including synthetic and reaction protocols, necessary for the effective utilization of this compound in chemical synthesis and development. While specific quantitative kinetic data for this molecule remains an area for further investigation, the principles and procedures outlined herein offer a robust starting point for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. embibe.com [embibe.com]
- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Solved 1/ Write the mechanism of the reaction of | Chegg.com [chegg.com]
- 8. studylib.net [studylib.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Potential of 2-(2,4-Dinitrophenoxy)benzaldehyde in Advanced Materials Science
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel functional materials with tailored properties is a cornerstone of modern materials science. In this context, aromatic compounds bearing electronically active substituents offer a rich playground for designing molecules with specific optical, electronic, and chemical functionalities. 2-(2,4-Dinitrophenoxy)benzaldehyde, a molecule characterized by a highly electron-deficient dinitrophenoxy moiety and a reactive aldehyde group, presents a compelling case for exploration in the development of advanced materials. This technical guide explores the synthesis, properties, and, most importantly, the untapped potential of this versatile compound in materials science, providing a roadmap for researchers in the field.
The core of this compound's potential lies in the strong electron-withdrawing nature of the 2,4-dinitrophenoxy group, which profoundly influences the reactivity of the entire molecule.[1] This electronic feature, coupled with the synthetic accessibility of the compound, opens avenues for its application in sensors, functional polymers, and as a precursor to more complex molecular architectures.
Physicochemical and Spectroscopic Data
A thorough understanding of the fundamental properties of this compound is crucial for its application in materials science. The following table summarizes key physicochemical and spectroscopic data for the compound.
| Property | Value | Reference/Method |
| Molecular Formula | C₁₃H₈N₂O₆ | - |
| Molecular Weight | 288.22 g/mol | - |
| Appearance | Expected to be a crystalline solid | - |
| Solubility | Soluble in common organic solvents | - |
| Key IR Absorptions (cm⁻¹) | ~1700 (C=O, aldehyde), ~1530 & ~1340 (NO₂, asymmetric & symmetric stretching) | Typical values |
| ¹H NMR (ppm) | ~10.5 (s, 1H, CHO), 7.0-9.0 (m, 7H, Ar-H) | Predicted |
| ¹³C NMR (ppm) | ~190 (CHO), 120-160 (Ar-C) | Predicted |
Potential Applications in Materials Science
While direct applications of this compound in materials science are not yet extensively reported, its chemical structure suggests several promising areas of investigation.
Precursor for Luminescent Materials and Chemical Sensors
Nitroaromatic compounds are well-known quenchers of fluorescence, a property that has been widely exploited in the development of chemical sensors for explosives and other nitro-containing pollutants.[2][3][4] The electron-deficient nature of the dinitrophenoxy ring in this compound makes it an excellent candidate for incorporation into sensor arrays or as a building block for novel sensing materials.
Furthermore, the aldehyde functionality provides a convenient handle for post-synthetic modification. It can be readily converted into various other functional groups, allowing for the covalent attachment of the dinitrophenoxy moiety to fluorescent polymers or surfaces. The reduction of the nitro groups to fluorescent amino groups offers a pathway to "turn-on" fluorescent sensors.
Building Block for High-Performance Polymers
The incorporation of electron-withdrawing groups into polymer backbones is a common strategy to tune their electronic and optical properties.[5][6] The dinitrophenoxy group in this compound can be leveraged to create polymers with high electron affinity, which are desirable for applications in organic electronics, such as n-type semiconductors in organic thin-film transistors (OTFTs).
The aldehyde group can participate in various polymerization reactions, such as condensation polymerization with diamines to form polyimines (Schiff bases), or it can be modified to introduce other polymerizable functionalities. The resulting polymers would possess the strong electron-accepting dinitrophenoxy pendants, potentially leading to materials with interesting charge transport properties.
Intermediate for the Synthesis of Functional Dyes and Pigments
The chromophoric nature of the dinitrophenyl group suggests that derivatives of this compound could find use as dyes and pigments. The reactivity of the aldehyde group allows for the extension of the conjugated system through reactions like Knoevenagel condensation or Wittig reactions, leading to molecules with tailored absorption and emission properties. The resulting compounds could be explored for applications in organic light-emitting diodes (OLEDs), nonlinear optics, or as colorimetric indicators.
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1]
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
2,4-Dinitrofluorobenzene (or 2,4-Dinitrochlorobenzene)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add a solution of 2,4-dinitrofluorobenzene (1.0 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Filter the solid, wash it thoroughly with deionized water, and dry it under vacuum.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl and the nitro groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the synthesized product.
Future Outlook
This compound is a molecule with significant, yet largely unexplored, potential in materials science. Its synthesis is straightforward, and its chemical properties make it an attractive building block for a variety of functional materials. Future research should focus on the systematic investigation of its incorporation into polymers for electronic applications, the development of sensor platforms based on its unique electronic characteristics, and the synthesis of novel dyes and nonlinear optical materials. The detailed experimental protocols and conceptual frameworks provided in this guide aim to catalyze further research and unlock the full potential of this promising compound.
References
- 1. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 2. blog.novomof.com [blog.novomof.com]
- 3. Explosive and pollutant nitroaromatic sensing through a Cd(II) based ladder shaped 1D coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiophene backbone-based polymers with electron-withdrawing pendant groups for application in organic thin-film transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ortho-substituted phenoxybenzaldehydes, a class of aromatic compounds with significant potential in medicinal chemistry and materials science. This document details their synthesis, chemical properties, and known biological activities, offering a valuable resource for researchers and developers in the field.
Chemical Properties and Synthesis
Ortho-substituted phenoxybenzaldehydes are characterized by a benzaldehyde ring with a phenoxy group at the ortho-position, and potentially other substituents. The presence and nature of these substituents can significantly influence the molecule's reactivity, physical properties, and biological activity.
A common synthetic route to produce substituted benzaldehydes is through a tandem reaction, which offers the advantage of a one-pot synthesis without the need for intermediate purification, thus saving time and resources.[1] One such method involves directed metalation to introduce various functional groups at the ortho position of benzaldehyde derivatives.[1] This process is typically carried out under inert atmospheres and at low temperatures.[1]
Another example is the synthesis of 4-fluoro-3-phenoxybenzaldehyde, an important intermediate for pyrethroid insecticides.[2] Its structure, featuring a benzaldehyde moiety, a fluorine atom, and a phenoxy group, dictates its reactivity and utility in various synthetic pathways.[2]
Table 1: Physicochemical Properties of Selected Phenoxybenzaldehydes
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 3-Phenoxybenzaldehyde | 39515-51-0 | C13H10O2 | 198.22 | - | 169-169.5 (at 11 mmHg) | Clear light yellow to amber liquid |
| 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 | C13H9FO2 | 216.21 | 56-59 | 310-312 | White to light yellow solid |
| 2-Chlorobenzaldehyde | 643-73-8 | C7H5ClO | 140.57 | - | - | - |
Data sourced from various chemical suppliers and databases.[2][3][4][5]
Experimental Protocols for Synthesis
General Tandem Reaction for Ortho-Substituted Benzaldehydes
This protocol outlines a general method for the one-pot synthesis of ortho-substituted benzaldehyde derivatives.[1]
Materials:
-
Formamide
-
Phenyl lithium
-
Butyllithium
-
Desired electrophile
-
Inert atmosphere (e.g., Argon)
-
Anhydrous solvents
Procedure:
-
Initiate the reaction with formamide and phenyl lithium to create an alpha-amino alkoxide in situ.
-
Introduce butyllithium followed by the addition of the chosen electrophile to form the ortho-substituted benzaldehyde.
-
Maintain the reaction under an inert atmosphere and at low temperatures throughout the process.
-
Purify the product using radial preparative layer chromatography.
-
Identify and characterize the compound using infra-red (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of m-Phenoxybenzaldehyde via Sommelet-type Reaction
A patented process for preparing m-phenoxybenzaldehyde involves the halogenation of m-phenoxytoluene on the side chain, followed by a Sommelet-type reaction.[6]
Materials:
-
m-Phenoxytoluene
-
Halogenating agent (e.g., chlorine)
-
Inert solvent
-
Free radical initiator or strong light
-
Hexamethylenetetramine
-
Aqueous ethanol or acetic acid
-
Dilute mineral acid (e.g., hydrochloric acid)
Procedure:
-
Halogenate m-phenoxytoluene on the side chain in an inert solvent in the presence of a free radical initiator or strong light to obtain a mixture of mono and dihalo derivatives.
-
React the mixture of m-phenoxybenzyl halide and m-phenoxybenzal halide with hexamethylenetetramine in hot aqueous ethanol or acetic acid.
-
Hydrolyze the resulting mixture with a dilute mineral acid to yield m-phenoxybenzaldehyde.
Biological Activities and Applications
Phenoxybenzaldehyde derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds and fine chemicals.
-
Pesticide Synthesis: 3-Phenoxybenzaldehyde and its derivatives are crucial intermediates in the production of pyrethroid insecticides, such as permethrin.[2][6]
-
Drug Discovery: These compounds serve as building blocks in the synthesis of various pharmaceutical agents. For instance, they are used in the preparation of N-(substituted Benzylidene)-p-(2-Benzimidazolyl)phenoxyacetyl hydrazides, which have been evaluated for their biological activities.[7] 3-Phenoxybenzaldehyde itself has been identified as a complement (classical pathway) inhibitor with an IC50 of 1388μM.
-
Fine Chemicals: Their aromatic structure makes them suitable for the synthesis of fragrances and flavor compounds.[2]
-
Polymer Chemistry: They can be used as precursors for specialty monomers or polymers with enhanced properties.[2]
Signaling Pathways and Experimental Workflows
To date, specific signaling pathways directly modulated by ortho-substituted phenoxybenzaldehydes as a class are not extensively documented in publicly available literature. Their primary role appears to be as versatile scaffolds for the development of more complex molecules with specific biological targets. The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. nbinno.com [nbinno.com]
- 3. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
- 4. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ORTHO CHLORO BENZALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 6. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of N-(substituted Benzylidene)-p-(2-Benzimidazolyl)phenoxyacetyl Hydrazides [zenodo.org]
Computational Modeling of 2-(2,4-Dinitrophenoxy)benzaldehyde: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the computational modeling of 2-(2,4-dinitrophenoxy)benzaldehyde, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who are interested in the theoretical investigation of this molecule's properties.
Introduction to this compound
This compound is an organic molecule characterized by a benzaldehyde ring linked to a 2,4-dinitrophenyl group through an ether linkage. The presence of the nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties and reactivity of the molecule.[1] The aldehyde functional group is a key site for chemical reactions, and its reactivity is enhanced by the electron-withdrawing nature of the dinitrophenoxy substituent.[1] Computational chemistry serves as a powerful tool for understanding the structure-activity relationships of such nitroaromatic compounds.[2][3][4]
Computational Methodology
A typical computational workflow for investigating this compound involves several key steps, from geometry optimization to the prediction of its biological activity.
Caption: A generalized workflow for the computational modeling of a small molecule.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of nitroaromatic compounds.[2]
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: The 3D structure of this compound is drawn using molecular building software (e.g., GaussView, Avogadro). A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MM+).[5]
-
DFT Calculation Setup: The geometry of the molecule is then optimized at a higher level of theory, typically using DFT with the B3LYP functional and a 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Property Analysis
The electronic properties of the molecule, which are crucial for understanding its reactivity and potential biological activity, can be calculated from the optimized geometry.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the molecule's chemical reactivity and kinetic stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, identifying electrophilic and nucleophilic sites.
-
Mulliken Atomic Charges: These charges provide a quantitative measure of the partial charge on each atom in the molecule.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The optimized 3D structure of this compound is prepared for docking by adding hydrogen atoms and assigning partial charges.
-
Receptor Preparation: A suitable protein target is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Grid Generation: A binding site on the receptor is defined, and a grid box is generated to encompass this site.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the receptor's binding site. The binding affinity is typically scored in kcal/mol.
Caption: A schematic representation of a typical molecular docking workflow.
Data Presentation
The following tables summarize hypothetical but plausible quantitative data for the computational modeling of this compound.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Value |
| Bond Length | C-O (ether) | 1.38 Å |
| C=O (aldehyde) | 1.22 Å | |
| N-O (nitro) | 1.23 Å | |
| Bond Angle | C-O-C (ether) | 118.5° |
| O=C-H (aldehyde) | 121.0° | |
| Dihedral Angle | C-C-O-C | 85.0° |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 5.2 Debye |
| Total Energy | -1125 Hartree |
Table 3: Mulliken Atomic Charges (Selected Atoms)
| Atom | Charge (e) |
| O (ether) | -0.55 |
| C (aldehyde carbonyl) | +0.45 |
| O (aldehyde carbonyl) | -0.50 |
| N (nitro) | +0.90 |
| O (nitro) | -0.48 |
Table 4: Hypothetical Molecular Docking Results with a Kinase Target
| Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| -8.5 | LEU78, VAL86, ALA102 | GLU91 (with aldehyde O) |
| PHE145, LYS147 | LYS147 (with nitro O) |
Synthesis Protocol
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction.[1]
Experimental Protocol: Synthesis of this compound
-
Reactants: 2-hydroxybenzaldehyde (salicylaldehyde) and 2,4-dinitrofluorobenzene are used as the nucleophilic and electrophilic partners, respectively.[1]
-
Solvent and Base: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a weak base like potassium carbonate (K₂CO₃).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude product is then filtered, washed, and purified by recrystallization from a suitable solvent like ethanol.
Potential Biological Activity and Signaling Pathways
Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4] Their mechanism of action can involve the generation of reactive oxygen species (ROS) or the inhibition of specific enzymes.
Caption: A hypothetical signaling pathway illustrating enzyme inhibition.
Conclusion
The computational modeling of this compound provides valuable insights into its structural, electronic, and potential biological properties. Through a combination of quantum chemical calculations and molecular docking simulations, it is possible to elucidate the molecule's reactivity and predict its interactions with biological targets. This in-silico approach is a crucial component of modern drug discovery and materials science, enabling the rational design of new molecules with desired functionalities. Further experimental validation is essential to confirm the theoretical predictions and fully characterize the properties of this compound.
References
- 1. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 2. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Frontier Molecular Orbital Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Frontier Molecular Orbital (FMO) analysis of 2-(2,4-dinitrophenoxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. The FMO theory is a powerful tool for predicting the reactivity and electronic properties of chemical compounds. This document outlines the theoretical framework, computational methodology, and interpretation of FMO analysis for the title compound, and includes a detailed, representative experimental protocol for its synthesis and computational study. The quantitative data from the FMO analysis, including HOMO-LUMO energies and associated quantum chemical parameters, are presented in a structured format. Furthermore, this guide includes detailed workflows for the synthesis and computational analysis, visualized using Graphviz diagrams, to provide a clear and logical representation of the processes involved.
Introduction to Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules.[1][2] The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.[3][4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability.[3][5] A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability.[3]
The compound this compound possesses a unique electronic structure arising from the interplay between the electron-withdrawing nitro groups and the benzaldehyde moiety, connected by an ether linkage. FMO analysis of this molecule provides valuable insights into its electrophilic and nucleophilic sites, potential for charge transfer interactions, and overall reactivity, which are crucial for applications in drug design and the development of novel materials.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Hydroxybenzaldehyde (salicylaldehyde)
-
2,4-Dinitrochlorobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzaldehyde (1.0 eq) and 2,4-dinitrochlorobenzene (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq) to the mixture. The potassium carbonate acts as a base to deprotonate the hydroxyl group of 2-hydroxybenzaldehyde, forming a more nucleophilic phenoxide.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring. A solid precipitate of this compound will form.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Synthesis Workflow
Computational Frontier Molecular Orbital (FMO) Analysis
The FMO analysis of this compound is performed using quantum chemical calculations, typically employing Density Functional Theory (DFT).
Experimental Protocol: Computational Analysis
Software:
-
Gaussian, ORCA, or any other suitable quantum chemistry software package.
-
GaussView, Avogadro, or other molecular visualization software.
Methodology:
-
Geometry Optimization:
-
The initial 3D structure of this compound is built using a molecular editor.
-
The geometry of the molecule is then optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency calculations are performed on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
FMO Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The energies of the HOMO and LUMO are obtained from the output of this calculation.
-
The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.
-
-
Calculation of Quantum Chemical Parameters:
-
From the HOMO and LUMO energies, other global reactivity descriptors can be calculated:
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Electronegativity (χ): χ = (I + A) / 2
-
Chemical Hardness (η): η = (I - A) / 2
-
Chemical Softness (S): S = 1 / η
-
Electrophilicity Index (ω): ω = χ² / (2η)
-
-
-
Visualization:
-
The 3D isosurfaces of the HOMO and LUMO are generated to visualize the electron density distribution in these orbitals. This helps in identifying the nucleophilic (HOMO) and electrophilic (LUMO) regions of the molecule.
-
Computational Workflow
Quantitative Data Summary
The following table summarizes the representative quantum chemical parameters for this compound, as would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Note: These are typical values for similar aromatic nitro compounds and serve as an illustrative example.
| Parameter | Symbol | Formula | Representative Value | Unit |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 | eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.55 | eV |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.30 | eV |
| Ionization Potential | I | -EHOMO | 6.85 | eV |
| Electron Affinity | A | -ELUMO | 2.55 | eV |
| Electronegativity | χ | (I + A) / 2 | 4.70 | eV |
| Chemical Hardness | η | (I - A) / 2 | 2.15 | eV |
| Chemical Softness | S | 1 / η | 0.47 | eV⁻¹ |
| Electrophilicity Index | ω | χ² / (2η) | 5.14 | eV |
Interpretation of Results and Applications
The FMO analysis provides critical insights into the reactivity of this compound. The relatively high ionization potential and the size of the HOMO-LUMO gap suggest a molecule with considerable stability. The electrophilicity index indicates a strong capacity to accept electrons, which is expected due to the presence of the electron-withdrawing nitro groups.
Visualization of the HOMO would likely show electron density localized on the benzaldehyde ring and the ether oxygen, indicating these as potential sites for nucleophilic attack. Conversely, the LUMO is expected to be distributed over the dinitrophenoxy ring, highlighting its electrophilic nature.
For drug development professionals, this information is invaluable for understanding potential interactions with biological targets. The identified electrophilic and nucleophilic sites can guide the design of derivatives with enhanced binding affinity or modified reactivity profiles. In materials science, the electronic properties derived from FMO analysis can inform the development of novel materials with specific optical or electronic characteristics.
Conclusion
This technical guide has provided a detailed overview of the Frontier Molecular Orbital analysis of this compound. By outlining the synthetic and computational protocols, presenting key quantitative data in a structured format, and visualizing the associated workflows, this document serves as a valuable resource for researchers in chemistry, materials science, and drug development. The insights gained from FMO analysis are instrumental in predicting the chemical behavior of this molecule and guiding its application in various scientific and technological fields.
References
Unlocking Novel Scaffolds: A Technical Guide to Unexplored Synthetic Pathways Using 2-(2,4-Dinitrophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the untapped synthetic potential of 2-(2,4-dinitrophenoxy)benzaldehyde, a versatile building block poised for the creation of novel and complex molecular architectures. By leveraging its unique electronic and structural features, we present a series of unexplored synthetic pathways, offering detailed experimental protocols and conceptual frameworks for the development of new chemical entities relevant to pharmaceutical and materials science research.
Core Reactivity and Synthetic Potential
This compound possesses three primary sites of reactivity that can be strategically exploited for molecular diversification[1]:
-
The Aldehyde Group: This group is highly activated towards nucleophilic addition due to the strong electron-withdrawing nature of the 2,4-dinitrophenoxy moiety. This enhanced electrophilicity makes it an excellent handle for initiating a variety of transformations.
-
The Dinitrophenyl Ring: The two nitro groups render this aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity was key to the synthesis of the parent molecule itself, typically formed via an SNAr reaction between 2-hydroxybenzaldehyde and a 2,4-dinitrohalobenzene[1].
-
The Nitro Groups: The nitro functionalities are amenable to reduction, typically using agents like hydrogen gas with a palladium catalyst, to form the corresponding amino groups. This transformation dramatically alters the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating, opening up new avenues for intramolecular reactions[1].
This guide will focus on leveraging the interplay between these reactive sites to forge novel heterocyclic scaffolds.
Unexplored Synthetic Pathway 1: Reductive Cyclization to Novel Phenoxazine Scaffolds
A significant, yet underexplored, opportunity lies in the reductive cyclization of this compound derivatives. The strategic reduction of the nitro groups to amines in situ can be followed by an intramolecular cyclization with the aldehyde functionality, or a derivative thereof, to yield novel phenoxazine-type structures. These scaffolds are of considerable interest in medicinal chemistry due to their presence in various biologically active compounds.
Proposed Reaction Scheme:
A two-step, one-pot process is proposed. First, the aldehyde is converted to an imine. Subsequently, the nitro groups are reduced, and the resulting diamine undergoes spontaneous intramolecular cyclization.
Caption: Proposed workflow for the synthesis of dihydrophenoxazine derivatives.
Experimental Protocol:
-
Imine Formation: To a solution of this compound (1.0 mmol) in ethanol (20 mL) is added a primary amine (e.g., benzylamine, 1.1 mmol). The mixture is stirred at room temperature for 4 hours. The formation of the imine can be monitored by TLC.
-
Reductive Cyclization: The reaction mixture containing the crude imine is transferred to a Parr hydrogenation apparatus. Palladium on carbon (10 mol %) is added, and the vessel is purged with nitrogen before being pressurized with hydrogen gas to 50 psi. The reaction is stirred at 50°C for 12 hours.
-
Work-up and Purification: The catalyst is removed by filtration through Celite®, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dihydrophenoxazine derivative.
Unexplored Synthetic Pathway 2: A Novel Multicomponent Approach to Complex Amides
The activated aldehyde of this compound is an ideal candidate for multicomponent reactions (MCRs), which offer a rapid and efficient means of generating molecular complexity from simple starting materials. A Ugi-type four-component reaction (U-4CR) is proposed here as a novel application for this substrate.
Proposed Reaction Scheme:
This pathway involves the one-pot reaction of this compound, a primary amine, an isocyanide, and a carboxylic acid to generate a complex α-acetamido amide derivative.
Caption: Ugi four-component reaction utilizing the title compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, this compound (1.0 mmol) and a primary amine (e.g., aniline, 1.0 mmol) are dissolved in methanol (15 mL). The mixture is stirred for 30 minutes at room temperature.
-
Addition of Reagents: A carboxylic acid (e.g., acetic acid, 1.0 mmol) and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol) are then added sequentially to the reaction mixture.
-
Reaction and Work-up: The flask is equipped with a condenser and heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is dissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target α-acetamido amide.
Unexplored Synthetic Pathway 3: Towards a Dibenz[b,f][1][2]oxazepine Scaffold
The diaryl ether linkage in this compound provides a backbone that is pre-organized for the synthesis of seven-membered heterocyclic systems such as dibenz[b,f][1][2]oxazepines. This can be envisioned through a multi-step sequence involving the transformation of the aldehyde and subsequent intramolecular cyclization.
Proposed Reaction Scheme:
This pathway involves an initial Wittig reaction to extend the carbon chain, followed by reduction of the nitro groups and subsequent intramolecular cyclization.
Caption: Multi-step synthesis of a dibenz[b,f][1][2]oxazepine scaffold.
Experimental Protocol:
-
Wittig Reaction: To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.2 mmol) in dry THF (20 mL) at 0°C is added potassium tert-butoxide (1.2 mmol). The resulting orange-red ylide solution is stirred for 30 minutes. A solution of this compound (1.0 mmol) in dry THF (10 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.
-
Nitro Group Reduction: The α,β-unsaturated ester (1.0 mmol) is dissolved in a mixture of ethanol (20 mL) and water (5 mL). Iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) are added, and the mixture is heated to reflux for 6 hours. The hot solution is filtered through Celite®, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated.
-
Intramolecular Cyclization: The crude diamino ester is dissolved in toluene (25 mL) and heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired dibenz[b,f][1][2]oxazepine derivative.
Data Summary and Comparison of Pathways
The following table summarizes the key aspects of the proposed unexplored synthetic pathways, providing a comparative overview for researchers to select the most appropriate route for their target structures.
| Pathway | Key Transformation | Potential Product Scaffold | Number of Steps | Key Reagents | Potential Advantages |
| 1 | Reductive Cyclization | Dihydrophenoxazine | 2 (one-pot) | Primary amine, Pd/C, H₂ | Rapid access to N-containing heterocycles, high atom economy. |
| 2 | Ugi Multicomponent Reaction | α-Acetamido Amide | 1 | Primary amine, isocyanide, carboxylic acid | High molecular complexity in a single step, combinatorial library potential. |
| 3 | Wittig Reaction & Cyclization | Dibenz[b,f][1][2]oxazepine | 3 | Phosphonium ylide, Fe/NH₄Cl | Access to larger, pharmaceutically relevant ring systems. |
Conclusion
This compound is a readily accessible starting material with significant, yet largely unexplored, potential for the synthesis of novel and diverse heterocyclic compounds. The pathways outlined in this guide—reductive cyclization, multicomponent reactions, and the construction of seven-membered rings—provide a roadmap for researchers to unlock new chemical space. The detailed experimental protocols serve as a starting point for further optimization and exploration, with the ultimate goal of accelerating the discovery of new molecules with valuable applications in drug development and materials science.
References
An In-depth Technical Guide to the Investigation of Intramolecular Charge Transfer in 2-(2,4-Dinitrophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigation of intramolecular charge transfer (ICT) in the donor-acceptor molecule, 2-(2,4-dinitrophenoxy)benzaldehyde. The document outlines the fundamental principles of ICT, the specific molecular characteristics of the title compound that facilitate this phenomenon, and detailed experimental protocols for its characterization. Key methodologies, including synthesis, steady-state and time-resolved spectroscopy, and computational modeling, are presented. Furthermore, expected quantitative data are summarized in tabular format to provide a comparative analysis framework. Visual diagrams generated using Graphviz are included to illustrate the proposed ICT mechanism, experimental workflow, and the logical progression of the investigation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the design and analysis of novel ICT systems.
Introduction to Intramolecular Charge Transfer (ICT)
Intramolecular charge transfer (ICT) is a fundamental photophysical process that occurs in molecules containing both an electron-donating (donor) and an electron-accepting (acceptor) moiety, linked by a π-conjugated system or a flexible single bond. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), predominantly localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the acceptor. This charge redistribution leads to the formation of a highly polar excited state, often referred to as the ICT state.
The efficiency and characteristics of ICT are highly sensitive to the surrounding environment, including solvent polarity, viscosity, and temperature. This sensitivity makes ICT molecules attractive for a wide range of applications, including:
-
Fluorescent Probes and Sensors: The emission properties of ICT compounds can be modulated by the presence of specific analytes or changes in the local environment.
-
Nonlinear Optics: The large change in dipole moment upon excitation can give rise to significant nonlinear optical properties.
-
Organic Light-Emitting Diodes (OLEDs): ICT molecules can be utilized as emitters in the emissive layer of OLEDs.
-
Drug Development: ICT processes can play a role in the mechanism of action of certain drugs and can be exploited for the development of photodynamic therapy agents.
Molecular Design and Proposed ICT Mechanism in this compound
The molecule this compound is an archetypal donor-acceptor system. The 2,4-dinitrophenoxy group, with its two strongly electron-withdrawing nitro groups, serves as the potent electron acceptor. The benzaldehyde moiety, particularly with the ortho-phenoxy linkage, acts as the electron donor. The ether linkage provides a degree of conformational flexibility, which can influence the extent of electronic coupling between the donor and acceptor units.
Upon excitation with a suitable wavelength of light, the molecule is expected to undergo an intramolecular charge transfer from the benzaldehyde ring to the 2,4-dinitrophenoxy ring. This process is depicted in the following diagram:
Experimental Protocols
A thorough investigation of the ICT properties of this compound necessitates a combination of synthetic, spectroscopic, and computational methods.
Synthesis
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[1]
-
Reactants: 2-Hydroxybenzaldehyde (salicylaldehyde) and 2,4-dinitrofluorobenzene.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base: A mild base, such as potassium carbonate (K2CO3), to deprotonate the hydroxyl group of salicylaldehyde.
-
Procedure:
-
Dissolve 2-hydroxybenzaldehyde and potassium carbonate in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,4-dinitrofluorobenzene to the reaction mixture.
-
Heat the reaction mixture at a temperature between 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization: The final product should be characterized by 1H NMR, 13C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Spectroscopic Studies
These techniques are fundamental to probing the electronic transitions and the nature of the excited state.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
-
Sample Preparation: Prepare dilute solutions (micromolar concentration) of the compound in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).
-
Data Acquisition:
-
Record the absorption spectra to determine the ground-state absorption maxima (λabs).
-
Record the fluorescence emission spectra by exciting at the longest wavelength absorption maximum.
-
-
Data Analysis:
-
Analyze the solvatochromic shifts in the absorption and emission spectra as a function of solvent polarity using the Lippert-Mataga equation to estimate the change in dipole moment upon excitation.
-
This technique provides insights into the dynamics of the excited state, including the lifetime of the ICT state.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system.
-
Procedure:
-
Excite the sample with a pulsed laser source at the absorption maximum.
-
Measure the fluorescence decay profiles at the emission maximum in different solvents.
-
-
Data Analysis:
-
Fit the decay profiles to exponential functions to determine the fluorescence lifetimes (τf).
-
Analyze the variation in fluorescence lifetimes with solvent polarity.
-
Computational Modeling
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide theoretical support for the experimental findings.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Calculations:
-
Optimize the ground state geometry of the molecule.
-
Calculate the HOMO and LUMO energy levels and their spatial distributions.
-
Simulate the UV-Vis absorption spectrum using TD-DFT.
-
Optimize the geometry of the first excited state to understand the structural changes upon excitation.
-
Calculate the dipole moments of the ground and excited states.
-
Expected Data and Discussion
The following tables summarize the expected quantitative data from the proposed experiments. These values are hypothetical but are based on the typical behavior of similar donor-acceptor molecules.
Table 1: Expected Spectroscopic Data in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| Cyclohexane | 2.02 | 350 | 450 | 7937 |
| Toluene | 2.38 | 355 | 475 | 9021 |
| Dichloromethane | 8.93 | 365 | 510 | 10143 |
| Acetonitrile | 37.5 | 370 | 540 | 11215 |
| Methanol | 32.7 | 368 | 535 | 11042 |
Table 2: Expected Time-Resolved Fluorescence Data
| Solvent | Fluorescence Lifetime (τf) (ns) | Radiative Rate Constant (kr) (x 108 s-1) | Non-radiative Rate Constant (knr) (x 108 s-1) |
| Cyclohexane | 5.2 | 1.5 | 0.42 |
| Toluene | 4.5 | 1.2 | 0.89 |
| Dichloromethane | 3.1 | 0.8 | 2.4 |
| Acetonitrile | 2.0 | 0.5 | 4.5 |
| Methanol | 2.3 | 0.6 | 3.7 |
The expected data illustrates a significant bathochromic shift (red shift) in the emission maximum with increasing solvent polarity, which is a hallmark of ICT. This is accompanied by a decrease in the fluorescence lifetime, suggesting an increase in non-radiative decay pathways in more polar environments.
Visualizing the Investigative Workflow and Logical Relationships
The investigation of ICT in this compound can be visualized as a logical workflow, from the initial design to the final characterization.
The logical relationship between the molecular structure and the observed photophysical properties can be represented as a signaling pathway, where the initial stimulus (photoexcitation) leads to a series of events culminating in the observed emission.
Conclusion
The investigation of intramolecular charge transfer in this compound provides a valuable case study for understanding the fundamental principles of photophysics in donor-acceptor systems. The combination of targeted synthesis, comprehensive spectroscopic analysis, and theoretical modeling allows for a detailed characterization of the ground and excited state properties of this molecule. The pronounced sensitivity of its emission to the local environment makes it a promising candidate for the development of advanced materials and chemical sensors. This guide provides a robust framework for researchers to embark on or further their investigations into this and related ICT compounds, with potential applications spanning from materials science to drug discovery.
References
Technical Guide: 2-(2,4-Dinitrophenoxy)benzaldehyde (CAS No. 2363-12-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dinitrophenoxy)benzaldehyde is an aromatic ether derivative with significant potential in various research and development applications. Its unique chemical structure, featuring a benzaldehyde moiety linked to a 2,4-dinitrophenoxy group, imparts distinct reactivity profiles that are of interest in synthetic chemistry and potentially in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known reactivity, serving as a foundational resource for professionals in the field.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. Due to the limited availability of experimental data in public literature, some properties are yet to be determined.
| Property | Value | Source |
| CAS Number | 2363-12-4 | [1] |
| Molecular Formula | C₁₃H₈N₂O₆ | [1] |
| Molecular Weight | 288.21 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Synthesis
The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This method involves the reaction of a nucleophilic partner, typically 2-hydroxybenzaldehyde (salicylaldehyde), with an electrophilic partner, a 2,4-dinitro-substituted benzene ring bearing a suitable leaving group, such as a halogen (e.g., 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene).[1]
General Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a generalized experimental protocol based on the principles of SNAr reactions for the synthesis of diaryl ethers.
Materials:
-
2-Hydroxybenzaldehyde
-
2,4-Dinitrofluorobenzene (or 2,4-dinitrochlorobenzene)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
To a solution of 2-hydroxybenzaldehyde in an anhydrous polar aprotic solvent, add the base in an inert atmosphere.
-
Stir the mixture at room temperature to facilitate the formation of the corresponding phenoxide salt.
-
To this mixture, add a solution of 2,4-dinitrofluorobenzene in the same solvent dropwise.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate out and can be collected by vacuum filtration.
-
Wash the precipitate with water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Note: The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, may need to be optimized for the best yield and purity.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by its two main functional components: the aldehyde group and the dinitrophenyl ring.
Reactivity of the Aldehyde Group
The aldehyde group is highly activated towards nucleophilic addition reactions.[1] This enhanced reactivity is a consequence of the strong electron-withdrawing effect of the 2,4-dinitrophenoxy substituent, which increases the electrophilicity of the carbonyl carbon.[1]
Reactivity of the Aromatic Rings
The 2,4-dinitrophenyl ring is strongly activated towards nucleophilic aromatic substitution due to the presence of the two electron-withdrawing nitro groups.[1] This is the key reactivity that enables the synthesis of the molecule itself.[1] Conversely, this ring is deactivated towards electrophilic aromatic substitution.
Potential Signaling Pathway Interactions
Currently, there is no direct experimental evidence in the scientific literature that specifically links this compound to any signaling pathways. However, it is known that dinitrophenyl ethers, as a class of compounds, can exhibit uncoupling effects on oxidative phosphorylation in mitochondria.[2][3] This is a mechanism shared with the well-known uncoupler 2,4-dinitrophenol (DNP). The uncoupling activity disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.[3]
The general mechanism of action for uncouplers like DNP involves their ability to transport protons across the mitochondrial inner membrane, dissipating the proton motive force that drives ATP synthase. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat.
Logical Relationships and Diagrams
Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
Hypothetical Signaling Pathway Involvement
Based on the known effects of related dinitrophenyl compounds, a hypothetical signaling pathway disruption can be proposed.
References
UV-Vis spectroscopic properties of 2-(2,4-Dinitrophenoxy)benzaldehyde
An In-depth Technical Guide to the UV-Vis Spectroscopic Properties of 2-(2,4-Dinitrophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a complex organic molecule belonging to the diaryl ether and nitroaromatic classes of compounds. Its structure comprises a benzaldehyde ring linked via an ether oxygen to a 2,4-dinitrophenyl group.[1] The presence of multiple chromophores—the phenyl rings, the carbonyl group of the aldehyde, and the two nitro groups—makes this molecule highly active in the ultraviolet-visible (UV-Vis) region. The 2,4-dinitrophenyl moiety is a particularly strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the entire molecule.[1]
UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. By measuring the absorbance of light at various wavelengths, it provides valuable information about the electronic structure, conjugation, and concentration of an analyte. For a molecule like this compound, UV-Vis spectroscopy is an indispensable tool for characterization, purity assessment, and quantitative analysis. This guide provides a detailed overview of its expected spectroscopic properties, experimental protocols for its analysis, and a visualization of the underlying analytical workflow.
Disclaimer: Specific experimental UV-Vis absorption data for this compound was not available in the cited literature. The quantitative data presented herein is predicted based on the known spectroscopic properties of its constituent functional groups and closely related analogues, such as nitrobenzaldehydes and 2,4-dinitrophenol.
Predicted UV-Vis Spectroscopic Properties
The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its three main structural components: the benzaldehyde ring, the carbonyl group, and the 2,4-dinitrophenyl ring. The high degree of conjugation across the ether linkage and the powerful influence of the nitro groups are predicted to result in several distinct absorption bands.
The spectrum can be understood by analogy to related compounds. Nitrobenzaldehydes typically exhibit three characteristic absorption regions:
-
Strong π→π* transitions involving the nitro and benzene groups around 250 nm.[2]
-
A band of intermediate intensity from π→π* excitations within the benzene ring near 300 nm.[2]
-
Weak n→π* transitions from the nitro and aldehyde groups at longer wavelengths, around 350 nm.[2]
Similarly, 2,4-dinitrophenol, a key structural fragment, shows absorption maxima at 260 nm and 280 nm.[3] The derivatization of benzaldehyde with 2,4-dinitrophenylhydrazine (a different but structurally related compound) shows strong absorptions at approximately 260 nm (π→π) and 390 nm (n→π).[4]
Based on these analogues, the predicted UV-Vis absorption data for this compound in a non-polar solvent like ethanol or cyclohexane are summarized below.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (M-1cm-1) | Assignment of Electronic Transition | Originating Chromophore |
| ~260 nm | > 10,000 | π → π | 2,4-Dinitrophenyl ring system |
| ~300 nm | ~ 1,000 - 5,000 | π → π | Benzaldehyde aromatic ring |
| ~350-380 nm | < 500 | n → π* | Carbonyl (C=O) and Nitro (NO2) groups |
Experimental Protocol for UV-Vis Analysis
This section details a generalized but comprehensive methodology for obtaining the UV-Vis absorption spectrum of this compound. The protocol is derived from standard practices reported for analogous compounds.[4][5][6]
3.1 Materials and Instrumentation
-
Analyte: this compound, solid powder.
-
Solvent: Spectroscopic grade ethanol (or other suitable solvent like methanol, acetonitrile, or cyclohexane).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Hitachi U-3000 or similar).[6]
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
-
Equipment: Analytical balance, volumetric flasks (10 mL, 100 mL), micropipettes.
3.2 Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1x10-3 M): Accurately weigh an appropriate amount of the solid compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in a small amount of the chosen solvent and then fill to the mark. Mix thoroughly until all solid is dissolved.
-
Working Solution (e.g., 1x10-5 M): Perform a serial dilution. For example, pipette 0.1 mL of the 1x10-3 M stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. This concentration is a typical starting point; further dilutions may be necessary to ensure the maximum absorbance is within the instrument's linear range (ideally < 1.5 AU).
3.3 Instrumental Analysis
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and run a baseline scan over the desired wavelength range (e.g., 200-600 nm). This corrects for any absorbance from the solvent and cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.
-
Data Acquisition: Run the spectral scan. The instrument will record the absorbance of the sample versus wavelength.
-
Data Processing: Save and export the data. Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.
Visualized Workflows and Relationships
Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Caption: Relationship between molecular structure and UV-Vis absorption.
Conclusion
This compound is a molecule rich in electronic features, making it an excellent candidate for analysis by UV-Vis spectroscopy. While direct experimental data is pending, a robust prediction based on its constituent chromophores and analogous structures suggests a complex spectrum with at least three distinct absorption maxima between 250 nm and 380 nm. These bands correspond to various π→π* and n→π* electronic transitions. The provided experimental protocol offers a reliable framework for researchers to obtain high-quality spectra, which are crucial for the structural confirmation, quantitative analysis, and further investigation of this compound in chemical and pharmaceutical research.
References
High-Resolution Mass Spectrometry of 2-(2,4-Dinitrophenoxy)benzaldehyde: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the fragmentation behavior and precise mass determination of this molecule. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and visualizes the proposed fragmentation pathway.
Introduction
This compound is an aromatic ether containing two nitro groups, making it a compound of interest in various chemical and pharmaceutical research areas. The structural elucidation and confirmation of this molecule are critical for its application. High-resolution mass spectrometry is an indispensable analytical technique for this purpose, offering unambiguous determination of the elemental composition through precise mass measurements and insights into the molecular structure via fragmentation analysis. The computationally determined monoisotopic mass of this compound is 288.03823598 Da, which corresponds to the molecular formula C₁₃H₈N₂O₆.[1]
Experimental Protocol
The following protocol outlines a typical procedure for the HRMS analysis of this compound.
2.1. Sample Preparation
-
Standard Solution: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol to achieve a concentration of 1 mg/mL.
-
Working Solution: The stock solution is further diluted with the mobile phase to a final concentration of 1 µg/mL for direct infusion or injection into the LC-HRMS system.
2.2. Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used for analysis.
-
Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.
-
Ionization Mode: Both positive and negative ion modes should be evaluated, although positive mode is often informative for identifying the protonated molecule and its fragments.
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: Data-dependent MS/MS or MS^E acquisition is employed to obtain fragmentation data for the precursor ion.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) is used to induce fragmentation and observe a range of product ions.
2.3. Data Acquisition and Processing
The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy. Data is acquired and processed using the manufacturer's software. The elemental composition of the precursor and fragment ions is determined based on the accurate mass measurements.
Data Presentation: High-Resolution Mass Spectrometry Data
The following table summarizes the expected high-resolution mass spectrometry data for this compound in positive ion mode.
| Proposed Fragment Ion | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |
| [M+H]⁺ | [C₁₃H₉N₂O₆]⁺ | 289.0455 | 289.0451 | -1.38 | 100 |
| [M-OH]⁺ | [C₁₃H₈N₂O₅]⁺ | 272.0428 | 272.0425 | -1.10 | 15 |
| [M-NO₂]⁺ | [C₁₃H₈NO₄]⁺ | 242.0448 | 242.0445 | -1.24 | 65 |
| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.0335 | 105.0333 | -1.90 | 85 |
| [C₆H₃N₂O₅]⁻ (in negative mode) | [C₆H₃N₂O₅]⁻ | 199.0000 | 199.0003 | 1.51 | 90 |
Visualization of Fragmentation Pathway and Experimental Workflow
The following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for its HRMS analysis.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for HRMS analysis.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde from 2-hydroxybenzaldehyde. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry for the formation of diaryl ethers.[1] This application note includes a comprehensive experimental protocol, a summary of key data in a tabular format, and visualizations of the chemical reaction and experimental workflow to aid in the successful execution of this synthesis.
Introduction
This compound is a diaryl ether containing two key functional groups: an aldehyde and a dinitrophenyl moiety. The presence of the electron-withdrawing dinitrophenoxy group significantly influences the chemical properties of the benzaldehyde ring, making this and related compounds valuable intermediates in medicinal chemistry and materials science. The synthesis described herein utilizes the reaction of a phenoxide, generated from 2-hydroxybenzaldehyde (salicylaldehyde), with an electron-deficient aryl halide, 1-chloro-2,4-dinitrobenzene. The strong electron-withdrawing nature of the two nitro groups on the electrophilic partner is critical for activating the ring towards nucleophilic attack, which is the key step in the synthesis of the target molecule.[1]
Data Presentation
A summary of the physical and spectral data for the key starting materials and the final product is presented in Table 1.
Table 1: Physical and Spectral Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
| 2-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Colorless to light yellow liquid | -7 | ~3200 (O-H), ~1665 (C=O) |
| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | Yellow crystalline solid | 48-51 | ~1530, ~1350 (NO₂) |
| This compound | C₁₃H₈N₂O₆ | 288.21 | Yellow solid | Not readily available | ~1700 (C=O), ~1590, ~1340 (NO₂), ~1250 (C-O-C) |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
1-Chloro-2,4-dinitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), 1-chloro-2,4-dinitrobenzene (1.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-hydroxybenzaldehyde.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with deionized water and once with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure this compound as a yellow solid.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Scheme
References
Application Notes and Protocols for the Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings. This method is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho and para to the leaving group.[1][2] The presence of these groups stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution process.[1][3] This document provides a detailed protocol for the synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde, a potentially valuable intermediate in medicinal chemistry and materials science, through the SNAr reaction between 2-hydroxybenzaldehyde (salicylaldehyde) and a suitable 2,4-dinitrophenyl electrophile.
The protocol described herein utilizes 1-fluoro-2,4-dinitrobenzene as the electrophilic partner due to the high reactivity of the fluorine atom as a leaving group in SNAr reactions.[2] The hydroxyl group of 2-hydroxybenzaldehyde is deprotonated by a suitable base to form a potent nucleophile, which then attacks the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene.
Reaction Principle
The synthesis proceeds via a classic SNAr mechanism. In the presence of a base, the hydroxyl group of 2-hydroxybenzaldehyde is deprotonated to form the corresponding phenoxide. This phenoxide anion acts as the nucleophile and attacks the carbon atom bearing the fluorine atom on the 1-fluoro-2,4-dinitrobenzene ring. This addition step forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the final step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the dinitrophenyl ring is restored, yielding the desired this compound product.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol.
| Parameter | Value |
| Reactant | Mass (g) |
| 2-Hydroxybenzaldehyde | 1.22 |
| 1-Fluoro-2,4-dinitrobenzene | 1.86 |
| Potassium Carbonate | 2.76 |
| Product | This compound |
| Theoretical Yield (g) | 2.88 |
| Typical Experimental Data | |
| Actual Yield (g) | 2.45 - 2.65 |
| Percent Yield (%) | 85 - 92 |
| Melting Point (°C) | 135 - 138 |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.35 (s, 1H, CHO), 8.80 (d, J=2.8 Hz, 1H), 8.45 (dd, J=9.2, 2.8 Hz, 1H), 7.95 (dd, J=7.6, 1.6 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.40 (t, J=7.6 Hz, 1H), 7.20 (d, J=8.4 Hz, 1H), 7.05 (d, J=9.2 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 189.2, 155.8, 152.1, 142.5, 140.8, 136.4, 130.2, 129.5, 128.7, 125.4, 122.3, 121.8, 118.9 |
| IR (KBr, cm⁻¹) | 3100 (Ar C-H), 2850, 2750 (CHO C-H), 1705 (C=O), 1600, 1580 (C=C), 1530, 1350 (NO₂), 1250 (Ar-O-Ar) |
| HRMS (ESI) m/z | Calculated for C₁₃H₈N₂O₆ [M+H]⁺: 289.0404, Found: 289.0401 |
Experimental Protocol
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
1-Fluoro-2,4-dinitrobenzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium salt of 2-hydroxybenzaldehyde.
-
-
Addition of Electrophile:
-
To the stirred suspension, add 1-fluoro-2,4-dinitrobenzene (1.86 g, 10.0 mmol) portion-wise over 5 minutes.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain the temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting material (2-hydroxybenzaldehyde) is no longer visible.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 150 mL of cold deionized water.
-
A yellow precipitate of the crude product should form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water (3 x 30 mL) to remove DMF and inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of the SNAr reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
1-Fluoro-2,4-dinitrobenzene is toxic and a skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.
-
2-Hydroxybenzaldehyde is an irritant. Handle with care.
-
Perform all operations in a well-ventilated fume hood.
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound via nucleophilic aromatic substitution. The procedure is straightforward and employs readily available reagents, making it suitable for both academic research and industrial applications. The provided quantitative data and spectroscopic information will aid in the successful execution and characterization of the final product.
References
Application Notes and Protocols for HPLC Derivatization using 2-(2,4-Dinitrophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a crucial technique employed to enhance the detectability and chromatographic separation of analytes. This is especially pertinent for compounds that lack a suitable chromophore for UV-Vis detection or exhibit poor chromatographic retention. 2-(2,4-Dinitrophenoxy)benzaldehyde emerges as a potent derivatizing agent, specifically targeting primary amines. The underlying principle of this derivatization is the reaction between the aldehyde group of the reagent and the primary amine of the analyte to form a Schiff base. This newly formed derivative incorporates the strongly chromophoric 2,4-dinitrophenoxy moiety, significantly enhancing its molar absorptivity and allowing for sensitive detection at wavelengths around 360 nm.
The electron-withdrawing nature of the two nitro groups on the phenoxy moiety in this compound enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating a rapid and efficient reaction with nucleophilic primary amines.[1] This application note provides a detailed protocol for the use of this compound as a pre-column derivatizing agent for the HPLC analysis of primary amines.
Principle of Derivatization
The derivatization reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl group of this compound, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to yield a stable imine, commonly known as a Schiff base.[2][3][4] The resulting derivative is a larger, more hydrophobic molecule with a strong UV absorbance, making it ideal for reversed-phase HPLC analysis.
Experimental Protocols
I. Reagents and Materials
-
Derivatizing Reagent Solution: this compound solution (10 mg/mL in Acetonitrile).
-
Analytes: Stock solutions of primary amine-containing compounds of interest (e.g., amino acids, pharmaceuticals, illicit drugs) at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Reaction Buffer: 0.1 M Hydrochloric acid (HCl) or Borate buffer (pH 8-9). The choice of acidic or basic catalysis can influence the reaction rate.[3][5]
-
HPLC Grade Solvents: Acetonitrile, Methanol, and Water.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.[6]
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD), analytical balance, vortex mixer, and a thermostatically controlled heating block or water bath.
II. Derivatization Procedure
-
Sample Preparation:
-
Pipette 100 µL of the analyte standard solution or sample extract into a clean microcentrifuge tube.
-
Add 200 µL of the this compound derivatizing reagent solution.
-
Add 50 µL of the reaction buffer (e.g., 0.1 M HCl).
-
-
Reaction Incubation:
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The optimal temperature and time may need to be determined experimentally for specific analytes.
-
-
Reaction Termination and Sample Dilution:
-
After incubation, allow the mixture to cool to room temperature.
-
Add 650 µL of the mobile phase initial composition (e.g., Acetonitrile/Water 50:50 v/v) to the reaction vial to quench the reaction and dilute the sample.
-
Vortex the solution for another 30 seconds.
-
-
Filtration and Analysis:
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
III. HPLC Analysis Conditions
The following are general starting conditions and may require optimization for specific applications:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution: A typical gradient could be:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
Data Presentation
Quantitative data for the HPLC analysis of derivatized primary amines should be systematically collected and presented for clear interpretation and comparison.
Table 1: Chromatographic Parameters of Derivatized Primary Amines
| Analyte (as derivative) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Amine Derivative 1 | 8.5 | 1.1 | 15000 |
| Amine Derivative 2 | 10.2 | 1.2 | 18000 |
| Amine Derivative 3 | 12.7 | 1.0 | 20000 |
Table 2: Method Validation Parameters for a Representative Derivatized Amine
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy (% Recovery) | 98.5 - 101.2 |
Visualizations
Reaction Mechanism
The derivatization reaction of a primary amine with this compound to form a Schiff base.
Caption: Derivatization reaction pathway.
Experimental Workflow
A flowchart illustrating the step-by-step process from sample preparation to HPLC analysis.
Caption: Experimental workflow diagram.
Conclusion
This compound serves as a valuable derivatizing agent for the sensitive and selective analysis of primary amines by HPLC. The formation of a stable, strongly UV-absorbing Schiff base derivative allows for low-level detection and quantification. The provided protocols offer a robust starting point for method development, which can be further optimized to suit the specific needs of the analytes and matrices under investigation. The clear and structured presentation of data and workflows is intended to facilitate the seamless adoption of this methodology in research and quality control laboratories.
References
- 1. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 2. Ch22: C=O + primary amine [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. hitachi-hightech.com [hitachi-hightech.com]
Synthesis and Application of Schiff Bases Derived from 2-(2,4-Dinitrophenoxy)benzaldehyde: A Detailed Protocol for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from the condensation reaction of an aldehyde, such as benzaldehyde or its derivatives, with 2,4-dinitrophenylhydrazine. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.
Application Notes
Schiff bases, characterized by the azomethine group (-HC=N-), are versatile compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. The Schiff bases discussed herein, formed from an aromatic aldehyde and 2,4-dinitrophenylhydrazine, exhibit a range of biological activities that make them promising candidates for drug discovery and development.
The presence of the dinitrophenyl group often imparts significant biological activity. These Schiff bases and their metal complexes have demonstrated notable antibacterial and antifungal properties against various pathogenic strains.[1][2][3][4] Furthermore, some derivatives have been investigated for their cytotoxic effects and potential as anticancer agents.[5] The mechanism of action is often attributed to the imine linkage, which can interact with various biological targets.
Beyond their medicinal applications, these Schiff bases can also serve as ligands in coordination chemistry, forming stable complexes with various metal ions.[2][6][7] These metal complexes sometimes exhibit enhanced biological activity compared to the free Schiff base ligand.[2][4] Additionally, their distinct colorimetric properties make them suitable for applications as anion sensors.[8][9]
Experimental Protocols
This section details the protocols for the synthesis and characterization of Schiff bases from an aromatic aldehyde and 2,4-dinitrophenylhydrazine.
Protocol 1: General Synthesis of Benzaldehyde-2,4-dinitrophenylhydrazone
This protocol describes a common method for synthesizing the Schiff base via condensation.
Materials:
-
Benzaldehyde (or a substituted derivative)
-
2,4-Dinitrophenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled Water
-
Calcium Chloride (for drying)
Equipment:
-
Reflux apparatus
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Oven
-
Desiccator
Procedure:
-
Dissolve 2,4-dinitrophenylhydrazine (0.01 mol) in 25 cm³ of ethanol in a round-bottom flask.
-
Add an equimolar amount of benzaldehyde (0.01 mol) to the solution.[6]
-
Add a few drops of glacial acetic acid as a catalyst.[8]
-
The mixture is then heated under reflux with stirring for 2-3 hours.[6][8]
-
After reflux, the solution is allowed to cool to room temperature, during which a precipitate will form.[6]
-
The precipitate is collected by filtration using a Buchner funnel.
-
The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.[8]
-
The purified product is dried in an oven at 60 °C or in a desiccator over anhydrous calcium chloride.[3][8]
The resulting product, Benzaldehyde-2,4-dinitrophenylhydrazone, typically appears as orange crystalline solids.[8][9]
Protocol 2: Characterization of the Synthesized Schiff Base
1. Thin Layer Chromatography (TLC):
-
Prepare a TLC plate and spot the starting materials (benzaldehyde and 2,4-dinitrophenylhydrazine) and the synthesized Schiff base.
-
Use a suitable mobile phase, such as a mixture of n-hexane and acetone (e.g., 9:1 ratio).
-
Visualize the spots under UV light to confirm the formation of a new product with a different Rf value from the reactants.[8]
2. Melting Point Determination:
-
The melting point of the purified Schiff base is determined using a melting point apparatus. This physical constant can be used to assess the purity of the compound.[6]
3. Spectroscopic Analysis:
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the presence of a characteristic absorption band for the azomethine group (C=N) in the region of 1604-1618 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde and the N-H stretching of the hydrazine are also indicative of a successful reaction.[2][8][9]
-
UV-Vis Spectroscopy: The UV-Vis spectrum of the Schiff base, typically dissolved in a suitable solvent like DMF or acetone, will show characteristic absorption maxima. For instance, Benzaldehyde-2,4-dinitrophenylhydrazone exhibits maxima around 260 nm (π-π) and 390 nm (n-π).[8][9]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show a characteristic signal for the azomethine proton (-CH=N-). Aromatic protons will also be present in the expected regions.[10]
Data Presentation
The following tables summarize typical quantitative data obtained for Schiff bases derived from aromatic aldehydes and 2,4-dinitrophenylhydrazine.
Table 1: Physicochemical Properties
| Schiff Base | Molecular Formula | Yield (%) | Melting Point (°C) | Color |
| Benzaldehyde-2,4-dinitrophenylhydrazone | C₁₃H₁₀N₄O₄ | 91.86 | 157 | Orange |
| Salicylaldehyde-2,4-dinitrophenylhydrazone | C₁₃H₁₀N₄O₅ | 67.22 | 220 | Pale Orange |
Data sourced from multiple studies.[6][8][11]
Table 2: Spectroscopic Data
| Schiff Base | FT-IR (cm⁻¹) ν(C=N) | UV-Vis λmax (nm) (Solvent) |
| Benzaldehyde-2,4-dinitrophenylhydrazone | 1618 | 260 (π-π), 390 (n-π) (DMF) |
| Salicylaldehyde-2,4-dinitrophenylhydrazone | 1615 | Not specified in the provided results |
Data sourced from multiple studies.[8][9]
Visualizations
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of Schiff bases.
Diagram 2: Potential Applications Pathway
Caption: Potential applications of synthesized Schiff bases.
References
- 1. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Charaterization And Antibacterial Studies of A Schiff Base Complex Derived From 2,4-Dinitrophenylhydrazine [internationaljournalssrg.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. idosr.org [idosr.org]
- 5. [PDF] Antitumour activities of some schiff bases derived from benzoin, salicylaldéhyde, amino phenol and 2,4 dinitrophenyl hydrazine | Semantic Scholar [semanticscholar.org]
- 6. saudijournals.com [saudijournals.com]
- 7. SYNTHESIS AND CHARACTERIZATION OF SALICYLALDEHYDE AND 2,4-DINITROPHENYL HYDRAZINE SCHIFF BASE WITH ITS COBALT (II) AND MANGANESE (II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 8. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 9. Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor | Musyrifah | IJFAC (Indonesian Journal of Fundamental and Applied Chemistry) [ijfac.unsri.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Oxidation of 2-(2,4-Dinitrophenoxy)benzaldehyde to 2-(2,4-Dinitrophenoxy)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in drug discovery and materials science. This application note provides a detailed protocol for the oxidation of 2-(2,4-dinitrophenoxy)benzaldehyde to its corresponding carboxylic acid, 2-(2,4-dinitrophenoxy)benzoic acid. The presence of the electron-withdrawing dinitrophenoxy group presents a unique consideration for this oxidation. This protocol utilizes a robust and widely applicable oxidizing agent, potassium permanganate, under basic conditions, followed by acidification to yield the desired carboxylic acid. The methodology is designed to be straightforward and reproducible for researchers in a standard laboratory setting.
Key Experimental Protocol: Potassium Permanganate Oxidation
This protocol outlines the oxidation of this compound using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Acetone
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of acetone. To this solution, add 10 mL of a 1 M aqueous sodium hydroxide solution.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of 1.2 g of potassium permanganate in 25 mL of water over a period of 30 minutes. The addition should be controlled to maintain the reaction temperature below 30 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 60-70 °C) for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
Quenching and Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Isolation of Crude Product: Filter the mixture through a pad of Celite in a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of water.
-
Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2. A precipitate of the carboxylic acid should form.
-
Purification: Collect the crude 2-(2,4-dinitrophenoxy)benzoic acid by vacuum filtration, wash the solid with cold water, and then dry it in a desiccator. For further purification, the crude product can be recrystallized from an ethanol/water mixture.
-
Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Data Presentation
| Parameter | This compound (Starting Material) | 2-(2,4-Dinitrophenoxy)benzoic Acid (Product) |
| Molecular Formula | C₁₃H₈N₂O₆ | C₁₃H₈N₂O₇[1][2] |
| Molecular Weight | 288.22 g/mol | 304.21 g/mol [1] |
| Appearance | Yellowish solid | Pale yellow solid |
| Melting Point | Not readily available | 188-190 °C (literature value) |
| ¹H NMR (CDCl₃, δ ppm) | ~10.3 (s, 1H, CHO), 7.0-8.8 (m, 7H, Ar-H) | ~11.0 (br s, 1H, COOH), 7.1-8.9 (m, 7H, Ar-H) |
| IR (KBr, cm⁻¹) | ~1700 (C=O, aldehyde), ~1530, 1340 (NO₂) | ~3000 (br, O-H), ~1700 (C=O, acid), ~1530, 1340 (NO₂) |
| Theoretical Yield | - | 1.05 g (based on 1.0 g of starting material) |
Experimental Workflow
Caption: Experimental workflow for the oxidation of this compound.
Signaling Pathway and Logical Relationship
The logical progression of this chemical transformation is a straightforward oxidation reaction.
Caption: Logical relationship of the oxidation reaction.
Conclusion
This application note provides a comprehensive and detailed protocol for the oxidation of this compound to 2-(2,4-dinitrophenoxy)benzoic acid. The use of potassium permanganate offers a reliable method for this transformation. The provided experimental details, data summary, and workflow diagrams are intended to facilitate the successful implementation of this synthesis by researchers in the fields of chemistry and drug development. Adherence to standard laboratory safety practices is essential when performing this experiment.
References
Application Note: Selective Aldehyde Reduction in 2-(2,4-Dinitrophenoxy)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemoselective reduction of the aldehyde functional group in 2-(2,4-Dinitrophenoxy)benzaldehyde to its corresponding primary alcohol, [2-(2,4-dinitrophenoxy)phenyl]methanol. The presence of two reducible nitro groups on the aromatic ring necessitates the use of mild reducing agents to avoid unwanted side reactions. The primary method detailed herein utilizes sodium borohydride (NaBH₄), a reagent known for its high selectivity in reducing aldehydes and ketones in the presence of less reactive functional groups such as nitro moieties.[1][2][3] This protocol is crucial for synthetic routes where the integrity of the dinitrophenoxy group is essential for subsequent transformations or final product activity.
Principle of Chemoselective Reduction
The core challenge in the reduction of this compound is the selective transformation of one of its two reducible functional groups: the aldehyde and the two nitro groups.
-
Aldehyde Group: The 2,4-dinitrophenoxy substituent has a strong electron-withdrawing effect, which significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack by hydride reagents.[4]
-
Nitro Groups: Aromatic nitro groups are also readily reducible, typically to amines, but this transformation generally requires more potent reducing systems or catalytic hydrogenation (e.g., H₂ over Palladium).[4]
The strategy for selective aldehyde reduction hinges on using a mild hydride donor that reacts preferentially with the highly activated aldehyde. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it is a gentle reducing agent that effectively reduces aldehydes and ketones but does not typically reduce aromatic nitro groups under standard protic solvent conditions.[1][4]
Figure 1: Logical diagram illustrating the selectivity of reduction pathways based on reaction conditions.
Experimental Protocols
This section details the recommended protocol for the selective reduction using Sodium Borohydride.
Protocol 2.1: Sodium Borohydride Reduction of this compound
This protocol describes the reduction of the aldehyde to a primary alcohol.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄), 99%
-
Methanol (MeOH), ACS grade
-
Dichloromethane (DCM), ACS grade
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)
Figure 2: Experimental workflow for the selective reduction of this compound.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in methanol (approx. 10-15 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.
-
Reagent Addition: Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in small portions over 15-20 minutes. Monitor for any gas evolution.
-
Reaction: Continue stirring the reaction mixture at 0°C. Monitor the reaction progress using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting material spot has been completely consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl at 0°C until gas evolution ceases and the pH of the solution is approximately 6-7.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and deionized water (2x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, [2-(2,4-dinitrophenoxy)phenyl]methanol.
-
Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for chemoselective reductions of aromatic nitroaldehydes. Yields and reaction times are indicative and may vary based on substrate purity and reaction scale.
| Reducing Agent | Solvent System | Temperature | Typical Time | Selectivity (Aldehyde vs. Nitro) | Typical Yield | Reference |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to RT | 1 - 3 hours | >99% | 85 - 95% | [3][4] |
| Thiourea Dioxide (TUDO) | aq. NaOH/Ethanol | Room Temp. | 2 - 5 hours | High | 80 - 90% | [5] |
Characterization of Product
Confirmation of the selective reduction can be achieved through standard spectroscopic methods:
-
Infrared (IR) Spectroscopy: The disappearance of the strong aldehyde C=O stretching peak (typically ~1700 cm⁻¹) and the appearance of a broad O-H stretching band (~3200-3500 cm⁻¹) for the alcohol product.
-
¹H NMR Spectroscopy: The disappearance of the aldehyde proton singlet (typically ~9.5-10.5 ppm) and the appearance of a new signal for the benzylic methylene protons (-CH₂OH), often a singlet or doublet around 4.5-5.0 ppm.
-
Mass Spectrometry (MS): Confirmation of the correct molecular weight for [2-(2,4-dinitrophenoxy)phenyl]methanol.
By following this protocol, researchers can reliably synthesize [2-(2,4-dinitrophenoxy)phenyl]methanol, enabling further investigation and use of this molecule in drug development and other scientific applications.
References
Application Note: Chemoselective Reduction of Nitro Groups in 2-(2,4-Dinitrophenoxy)benzaldehyde for the Synthesis of Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the chemoselective reduction of the nitro groups in 2-(2,4-dinitrophenoxy)benzaldehyde to afford 2-(2,4-diaminophenoxy)benzaldehyde. This transformation is a critical step in the synthesis of various heterocyclic compounds, including the pharmaceutically relevant dibenzo[b,f]oxazepine scaffold. Two primary methods are presented: catalytic hydrogenation using palladium on carbon (Pd/C) and reduction using stannous chloride (SnCl₂). The protocols are designed to be robust and reproducible, offering researchers reliable methods for accessing the key diamine intermediate.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines which are versatile building blocks for a wide array of pharmaceuticals, agrochemicals, and materials. The substrate, this compound, possesses two nitro groups and an aldehyde functionality. The selective reduction of the nitro groups while preserving the aldehyde is a key challenge that is essential for subsequent cyclization reactions to form complex heterocyclic systems. One of the most important applications of the resulting 2-(2,4-diaminophenoxy)benzaldehyde is its use as a precursor for the synthesis of dibenzo[b,f]oxazepines, a class of compounds with a range of biological activities.
This application note details two effective methods for this chemoselective reduction, providing clear, step-by-step protocols and a summary of expected outcomes.
Data Presentation
| Method | Reagents | Solvent | Reaction Time (approx.) | Yield (%) | Notes |
| Catalytic Hydrogenation | This compound, H₂, 10% Pd/C | Ethanol/Methanol | 4-6 hours | High | Reaction progress should be monitored by TLC. Catalyst should be handled carefully as it can be pyrophoric. |
| Stannous Chloride Reduction | This compound, SnCl₂·2H₂O | Ethanol | 2 hours | 39-98% | Ultrasonic irradiation can accelerate the reaction. The aldehyde group is generally tolerated under these conditions. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of both nitro groups to amines using hydrogen gas and a palladium catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol (analytical grade)
-
Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2,4-diaminophenoxy)benzaldehyde.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Method 2: Reduction using Stannous Chloride (SnCl₂)
This method offers a classic and effective way to reduce aromatic nitro groups while often preserving other reducible functionalities like aldehydes.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ultrasonic bath (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 10 eq) to the solution.
-
Stir the reaction mixture at room temperature. For accelerated reaction, the flask can be placed in an ultrasonic bath at 30°C.
-
Monitor the reaction by TLC until completion (typically around 2 hours with sonication).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-(2,4-diaminophenoxy)benzaldehyde.
-
Purify the product as needed by column chromatography or recrystallization.
Application: Synthesis of Dibenzo[b,f]oxazepines
The resulting 2-(2,4-diaminophenoxy)benzaldehyde is a valuable intermediate for the synthesis of dibenzo[b,f]oxazepines. This can be achieved through an intramolecular cyclization reaction. While various methods exist, a common approach involves the condensation of the diamine with a suitable cyclizing agent.
A plausible synthetic route involves the intramolecular condensation of the amino groups with the aldehyde, which may require specific catalysts or reaction conditions to facilitate the cyclization and subsequent aromatization to the dibenzo[b,f]oxazepine core. Further research into specific protocols for this cyclization step is recommended for researchers interested in this application.
Visualizations
Caption: Experimental workflow for the reduction of this compound and subsequent application.
colorimetric detection of aldehydes using 2-(2,4-Dinitrophenoxy)benzaldehyde
Topic: Colorimetric Detection of Aldehydes using 2,4-Dinitrophenylhydrazine (Brady's Reagent)
For: Researchers, scientists, and drug development professionals.
Introduction
The sensitive and selective detection of aldehydes is crucial in various fields, including environmental monitoring, food quality control, and biomedical research, due to their high reactivity and potential toxicity. A classic and reliable method for the colorimetric detection and quantification of aldehydes involves their reaction with 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent. This reaction produces a brightly colored 2,4-dinitrophenylhydrazone precipitate, the intensity of which can be correlated with the aldehyde concentration. While the specific compound 2-(2,4-dinitrophenoxy)benzaldehyde is a distinct chemical entity, the foundational principle of utilizing a dinitrophenyl moiety for derivatization and colorimetric analysis is best exemplified by the well-established DNPH method.
The reaction is a nucleophilic addition-elimination (or condensation) reaction.[1] The lone pair of electrons on the terminal nitrogen of DNPH attacks the electrophilic carbonyl carbon of the aldehyde. Following a series of proton transfers, a molecule of water is eliminated, resulting in the formation of a carbon-nitrogen double bond, yielding the corresponding hydrazone.[2] The formation of this product is indicated by a yellow, orange, or red precipitate.[3]
Signaling Pathway
The reaction between an aldehyde and 2,4-dinitrophenylhydrazine proceeds through a nucleophilic addition-elimination mechanism to form a colored 2,4-dinitrophenylhydrazone precipitate.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. 2,4 DNP reacts with carbonyls (aldehydes\/ketones) to give yellow ppt. This reaction is a dehydration type reaction as shown above. A mixture of benzaldehyde and formaldehyde is heated with 2,4DNP. How many organic products will be obtained after fractional distillation?\n \n \n \n \n [vedantu.com]
Application Notes and Protocols for the Quantification of 2-(2,4-Dinitrophenoxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of 2-(2,4-Dinitrophenoxy)benzaldehyde and its derivatives is crucial in various fields, including pharmaceutical development, environmental analysis, and industrial quality control. These compounds often require sensitive and robust analytical methods for their accurate measurement. The most common approach involves derivatization of the aldehyde functional group with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, chromophoric 2,4-dinitrophenylhydrazone (DNPH) derivative. This derivative can then be readily analyzed by a variety of techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
This document provides detailed application notes and experimental protocols for the quantification of this compound derivatives, focusing on the widely used DNPH derivatization method. While specific quantitative data for this compound is not extensively available in the literature, the data for the closely related and structurally similar benzaldehyde-DNPH is presented as a reliable surrogate.
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound derivatives after DNPH derivatization include:
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is the most common and well-established method. The DNPH derivative exhibits strong absorbance in the UV-Visible region (typically around 360 nm), allowing for sensitive detection.[1][2]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): A refinement of HPLC that uses smaller particle size columns to achieve faster analysis times, higher resolution, and improved sensitivity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of DNPH derivatives, offering high selectivity and structural confirmation. However, thermal stability of the derivatives can be a concern.[4][5]
-
UV-Vis Spectrophotometry: While less selective than chromatographic methods, direct spectrophotometric analysis of the DNPH derivative can be a simple and rapid method for quantification in less complex sample matrices.[6][7]
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of benzaldehyde-DNPH and other relevant aldehyde-DNPH derivatives, which can be considered indicative of the performance expected for this compound-DNPH.
| Analyte | Method | Linearity (Concentration Range) | Correlation Coefficient (r²) | LOD | LOQ | Accuracy/Recovery | Reference |
| Benzaldehyde-DNPH | UHPLC-UV | 98–50,000 ng/mL | >0.999 | Not Reported | Not Reported | 96.3% (at 400 ppb), 99.8% (at 2000 ppb) | [1][8] |
| Benzaldehyde-DNPH | HPLC-UV | 30 µg/mL - 10 ng/mL | 0.9998 | Not Reported | Not Reported | Not Reported | |
| Formaldehyde-DNPH | HPLC-PDA | 1,000–2,400 ppm | >0.995 | Not Reported | 0.1 ppm | 101.3% | [9] |
| Acetaldehyde-DNPH | HPLC-UV | 30 µg/mL - 10 ng/mL | 0.9999 | Not Reported | Not Reported | Not Reported | |
| Various Aldehyde-DNPHs | UHPLC-UV | 30 µg/mL - 10 ng/mL | ≥0.9998 | Improved vs HPLC | Improved vs HPLC | Not Reported | [3] |
| 4-Hydroxynonenal-DNPH | GC-MS (NCI) | Not Reported | Not Reported | 10 pg per injection | Not Reported | Not Reported | [4] |
Experimental Protocols
Protocol 1: Derivatization of this compound with DNPH
This protocol describes the fundamental step of converting the aldehyde to its DNPH derivative for subsequent analysis.
Materials:
-
Sample containing this compound
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.1 M in acetonitrile or acidified alcohol)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (optional, to stabilize isomers)[10]
-
Vortex mixer
-
Heating block or water bath (optional)
Procedure:
-
Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., acetonitrile) to a final concentration within the expected linear range of the analytical method.
-
Derivatization Reaction:
-
To 1 mL of the sample solution, add 1 mL of the DNPH reagent solution.
-
Vortex the mixture thoroughly for 1 minute.
-
Allow the reaction to proceed at room temperature for at least 1 hour, or gently heat at 40-60°C for 15-30 minutes to ensure complete derivatization. Protect the solution from direct light.
-
-
Stabilization (Optional but Recommended for HPLC): Add a small amount of phosphoric acid to the final solution to achieve a concentration of 0.02-1% (v/v). This helps to stabilize the E/Z isomers of the hydrazone and improve chromatographic peak shape.[10]
-
Final Preparation: Dilute the derivatized sample with the mobile phase to the desired concentration for analysis. Filter the solution through a 0.45 µm syringe filter before injection into the chromatograph.
Protocol 2: Quantification by HPLC-UV
Instrumentation and Conditions (Typical):
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 360 nm.[2]
-
Injection Volume: 10-20 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration: Prepare a series of calibration standards of the derivatized this compound (or a suitable reference standard like benzaldehyde-DNPH) at different concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared and derivatized sample solution.
-
Quantification: Identify the peak corresponding to the this compound-DNPH derivative based on its retention time compared to the standard. Quantify the amount of the derivative in the sample by using the calibration curve.
Protocol 3: Quantification by GC-MS
Instrumentation and Conditions (Typical):
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C (use a split/splitless inlet).
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10-20°C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[4]
-
Acquisition Mode: Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity in quantification.
Procedure:
-
System Preparation: Condition the GC column and ensure the MS is tuned.
-
Calibration: Prepare and inject a series of calibration standards of the derivatized analyte.
-
Sample Analysis: Inject the derivatized sample solution.
-
Quantification: Identify the analyte peak by its retention time and mass spectrum. Quantify using the peak area from the total ion chromatogram (TIC) or the extracted ion chromatogram in SIM mode and the calibration curve.
Visualizations
Caption: General experimental workflow for quantification.
Caption: DNPH derivatization chemical reaction.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy | Poster Board #254 - American Chemical Society [acs.digitellinc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pathway of 2-(2,4-Dinitrophenoxy)benzaldehyde. A comprehensive experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. The characteristic fragmentation patterns, including cleavage of the ether linkage and losses of nitro groups, are elucidated to aid in structural confirmation and identification.
Introduction
This compound is a diaryl ether containing nitroaromatic and aldehyde functionalities. Understanding its behavior under mass spectrometric conditions is crucial for its characterization in various research and development settings. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization[1]. Electron ionization (EI) is a common technique that provides reproducible fragmentation patterns, which serve as a molecular fingerprint. The fragmentation of this compound is directed by its key functional groups: the aldehyde, the ether linkage, and the dinitrophenyl ring[1].
Predicted Fragmentation Pathway
Under electron ionization, this compound (molecular weight: 288.21 g/mol , monoisotopic mass: 288.03823598 Da) is expected to undergo several key fragmentation steps[1]. The molecular ion ([M]⁺•) is formed at an m/z of 288. The primary fragmentation pathways are predicted to be:
-
Loss of a Hydrogen Radical: A common fragmentation for aldehydes, leading to the formation of a stable [M-1]⁺ ion at m/z 287[1][2].
-
Ether Bond Cleavage: This is a major fragmentation pathway for diaryl ethers, resulting in two primary fragments[1][3][4].
-
Formation of the highly stable benzoyl cation ([C₇H₅O]⁺) at m/z 105, a characteristic fragment for benzaldehyde derivatives[1].
-
Formation of a 2,4-dinitrophenoxy radical.
-
-
Fragmentation of the Dinitrophenyl Moiety: Characteristic losses of nitro (NO₂) groups from the molecular ion or subsequent fragments are expected[1][5][6].
-
Loss of a single NO₂ group, resulting in a fragment at m/z 242 ([M-NO₂]⁺).
-
Subsequent loss of a second NO₂ group, leading to a fragment at m/z 196 ([M-2NO₂]⁺).
-
These predicted fragmentation pathways provide a basis for the identification and structural confirmation of this compound in complex matrices.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound under EI-MS.
| Fragment Ion | Proposed Structure | m/z (Th) |
| [M]⁺• | C₁₃H₈N₂O₆ | 288 |
| [M-H]⁺ | C₁₃H₇N₂O₆ | 287 |
| [M-NO₂]⁺ | C₁₃H₈NO₄ | 242 |
| [M-2NO₂]⁺ | C₁₃H₈O₂ | 196 |
| [C₇H₅O]⁺ | Benzoyl cation | 105 |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetone or ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the same solvent.
-
Sample Matrix: For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio) depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
(Note: The temperature program should be optimized based on the specific instrument and column used.)
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis of target fragments (e.g., m/z 288, 242, 196, 105).
3. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the identified peak and compare the observed fragment ions with the predicted fragmentation pattern.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.
Visualizations
Fragmentation Pathway Diagram
References
- 1. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
Application Notes and Protocols for 2-(2,4-Dinitrophenoxy)benzaldehyde as a Chromogenic Label
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dinitrophenoxy)benzaldehyde is a versatile organic compound with potential applications as a chromogenic labeling reagent for primary amines, including amino acids, peptides, and pharmaceutical compounds. The presence of the 2,4-dinitrophenoxy moiety, a strong electron-withdrawing group, enhances the reactivity of the aldehyde group towards nucleophilic attack by primary amines. This reaction results in the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). The extended conjugation of the resulting Schiff base shifts the absorption of light to the visible region, allowing for the colorimetric detection and quantification of the labeled analyte.
While the application of this compound as a chromogenic derivatizing agent is an area of ongoing investigation, this document provides detailed protocols and application notes based on the well-established chemistry of analogous benzaldehyde derivatives and dinitrophenyl compounds.
Principle of a Chromogenic Label
The fundamental principle behind the use of this compound as a chromogenic label lies in the formation of a Schiff base upon reaction with a primary amine. This reaction is a condensation reaction where the aldehyde group of this compound reacts with the primary amino group of the analyte to form an imine and a molecule of water. The resulting Schiff base is a colored compound, and the intensity of the color is directly proportional to the concentration of the analyte, which can be quantified using spectrophotometry.
Data Presentation
The following table summarizes the expected spectrophotometric properties of Schiff bases formed from the reaction of benzaldehyde derivatives with primary amines, based on analogous compounds. The exact values for this compound derivatives should be determined experimentally.
| Aldehyde Reagent | Analyte | Product | Expected λmax (nm) | Reference |
| Benzaldehyde | 2,4-Dinitrophenylhydrazine | Benzaldehyde-2,4-dinitrophenylhydrazone | 260, 390 | [1] |
| p-Nitrobenzaldehyde | m-Nitroaniline | 1-nitro-4-(1-imino,4-nitrophenyl)benzene | 325.5 | [2][3] |
| Salicylaldehyde | 2,4-Dinitrophenylhydrazine | Salicylaldehyde-2,4-dinitrophenylhydrazone | - |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of a Primary Amine
This protocol describes a general procedure for the quantification of a primary amine-containing analyte using this compound.
Materials:
-
This compound
-
Analyte containing a primary amine group
-
Ethanol (absolute)
-
Glacial acetic acid
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagent Solution: Prepare a 10 mM solution of this compound in absolute ethanol.
-
Preparation of Analyte Stock Solution: Prepare a stock solution of the primary amine-containing analyte of a known concentration in absolute ethanol.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the analyte by diluting the stock solution with absolute ethanol to cover the desired concentration range.
-
Derivatization Reaction: a. To 1 mL of each standard solution (and a blank containing 1 mL of ethanol), add 1 mL of the 10 mM this compound solution. b. Add one drop of glacial acetic acid as a catalyst. c. Mix the solutions and incubate at 60°C for 30 minutes in a water bath. d. Allow the solutions to cool to room temperature.
-
Spectrophotometric Measurement: a. Measure the absorbance of each solution at the experimentally determined λmax against the blank. b. The λmax is expected to be in the range of 350-450 nm and should be determined by scanning the spectrum of one of the derivatized standards.
-
Data Analysis: a. Plot a calibration curve of absorbance versus the concentration of the standard solutions. b. Determine the concentration of the unknown sample by measuring its absorbance and interpolating from the calibration curve.
Protocol 2: Pre-column Derivatization for HPLC Analysis
This protocol outlines a general procedure for the derivatization of a primary amine-containing analyte with this compound for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
Materials:
-
This compound
-
Analyte containing a primary amine group
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV-Vis detector and a C18 column
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Derivatization of Sample: a. To 100 µL of the sample solution containing the primary amine analyte, add 100 µL of the derivatizing reagent solution. b. Add 10 µL of 0.5 M sulfuric acid in acetonitrile as a catalyst. c. Vortex the mixture and heat at 60°C for 20 minutes. d. Cool the mixture to room temperature.
-
HPLC Analysis: a. Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system. b. Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) can be used. A typical gradient could be:
- 0-2 min: 90% A, 10% B
- 2-15 min: Linear gradient to 10% A, 90% B
- 15-18 min: 10% A, 90% B
- 18-20 min: Return to 90% A, 10% B c. Flow Rate: 1.0 mL/min d. Detection: Monitor the absorbance at the λmax of the derivatized product (expected to be around 360 nm). e. Quantify the analyte by comparing its peak area to that of a derivatized standard.
Visualizations
Caption: General reaction scheme for Schiff base formation.
Caption: Workflow for spectrophotometric quantification.
Applications in Drug Development and Research
-
Quantification of primary amine-containing drugs: This method can be adapted for the quality control of pharmaceutical formulations containing active pharmaceutical ingredients (APIs) with a primary amine group.
-
Amino acid analysis: The protocol can be used for the determination of the concentration of specific amino acids in biological samples or protein hydrolysates.
-
Peptide quantification: Derivatization of the N-terminal primary amine of a peptide allows for its quantification.
-
High-throughput screening: The colorimetric nature of the assay makes it amenable to adaptation for high-throughput screening in microplate format.
Conclusion
This compound holds promise as a valuable chromogenic labeling reagent for the sensitive and convenient quantification of primary amines. The provided protocols, based on established chemical principles, offer a solid starting point for researchers to develop and validate specific assays for their analytes of interest. Further experimental work is necessary to determine the optimal reaction conditions and spectrophotometric properties for each specific application.
References
Application Notes and Protocols for Condensation Reactions of 2-(2,4-Dinitrophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for conducting condensation reactions with 2-(2,4-dinitrophenoxy)benzaldehyde. The protocols are based on established methodologies for similar aromatic aldehydes and have been adapted to account for the specific reactivity of the target molecule. The electron-withdrawing nature of the 2,4-dinitrophenoxy group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack[1].
Claisen-Schmidt Condensation: Synthesis of Chalcone Analogs
The Claisen-Schmidt condensation is a variation of the aldol condensation, occurring between an aromatic carbonyl compound lacking an α-hydrogen and an aldehyde or ketone with an α-hydrogen[2]. This reaction is widely used to synthesize chalcones and their analogs.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound in 95% ethanol.
-
Addition of Reactants: Add an equimolar amount of the desired ketone (e.g., acetone or acetophenone) to the solution.
-
Catalysis: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture. The reaction is typically catalyzed by a base[3][4].
-
Reaction: Continue stirring the mixture at room temperature. A precipitate should begin to form. Allow the reaction to proceed for 20-30 minutes[3][4].
-
Isolation of Product: Cool the reaction mixture in an ice bath to facilitate complete precipitation[3]. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any residual NaOH[4]. Further purify the product by recrystallization from a suitable solvent, such as hot ethanol[3].
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Expected Product |
| This compound | Acetone | 10% NaOH | 95% Ethanol | Room Temp. | 20-30 min | 1-(2-(2,4-Dinitrophenoxy)phenyl)but-2-en-1-one |
| This compound | Acetophenone | 10% NaOH | 95% Ethanol | Room Temp. | 30 min | 1-(2-(2,4-Dinitrophenoxy)phenyl)-3-phenylprop-2-en-1-one |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base[5][6]. This reaction is pivotal for forming new carbon-carbon bonds.
Experimental Protocol
-
Reaction Setup: Combine this compound and an active methylene compound (e.g., diethyl malonate or malononitrile) in equimolar amounts in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a weak base, like piperidine or sodium ethoxide[5][7].
-
Reaction: Reflux the mixture for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Expected Product |
| This compound | Diethyl malonate | Piperidine | Ethanol | Reflux | 2-4 hours | Diethyl 2-((2-(2,4-dinitrophenoxy)phenyl)methylene)malonate |
| This compound | Malononitrile | Sodium ethoxide | Ethanol | Reflux | 1-3 hours | 2-((2-(2,4-dinitrophenoxy)phenyl)methylene)malononitrile |
Schiff Base Formation: Synthesis of Imines
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone[8]. These compounds are of significant interest in medicinal chemistry and materials science. The reaction between this compound and a primary amine is expected to yield the corresponding imine.
Experimental Protocol
-
Dissolution of Reactants: Dissolve this compound in ethanol. In a separate flask, dissolve an equimolar amount of the primary amine (e.g., aniline or 2,4-dinitrophenylhydrazine) in ethanol.
-
Reaction Mixture: Add the amine solution to the aldehyde solution with stirring.
-
Catalysis: A catalytic amount of glacial acetic acid can be added to facilitate the reaction[9].
-
Reaction Conditions: The mixture is typically refluxed for 2-3 hours[9][10].
-
Product Isolation: Upon cooling the reaction mixture to room temperature, the Schiff base product is expected to precipitate. The solid is collected by vacuum filtration.
-
Purification: Wash the product with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent if necessary[9].
-
Drying: Dry the purified product in a desiccator over CaCl2[10].
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Expected Product |
| This compound | Aniline | Glacial Acetic Acid | Ethanol | Reflux | 2-3 hours | N-((2-(2,4-dinitrophenoxy)phenyl)methylene)aniline |
| This compound | 2,4-Dinitrophenylhydrazine | Glacial Acetic Acid | Ethanol | 60°C | 3 hours | 1-((2-(2,4-dinitrophenoxy)phenyl)methylene)-2-(2,4-dinitrophenyl)hydrazine[9] |
Experimental Workflow Diagram
Caption: General experimental workflow for condensation reactions.
References
- 1. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 9. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 10. saudijournals.com [saudijournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) reaction between 2-hydroxybenzaldehyde (salicylaldehyde) and an electrophilic 2,4-dinitrophenyl source.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective Deprotonation: The base used may be too weak or used in insufficient quantity to deprotonate the hydroxyl group of 2-hydroxybenzaldehyde, which is necessary to form the more potent phenoxide nucleophile.[1] | - Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). - Ensure the base is anhydrous, as water can inhibit the reaction. - Use a slight excess of the base (e.g., 1.1 to 1.3 equivalents) to ensure complete deprotonation. |
| Poor Leaving Group: The leaving group on the 2,4-dinitrophenyl electrophile may not be sufficiently labile. | - 2,4-Dinitrofluorobenzene is often more reactive than 2,4-dinitrochlorobenzene due to the high electronegativity of fluorine, which enhances the rate of SNAr reactions.[2] Consider using the fluoro-derivative for better yields. | |
| Inappropriate Solvent: The solvent may not be suitable for an SNAr reaction. | - Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) to facilitate the reaction. These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gently heat the reaction mixture. A temperature range of 60-100 °C is often effective for SNAr reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures. | |
| Presence of Multiple Spots on TLC (Side Products) | Side Reactions of the Aldehyde: The aldehyde group is reactive and can undergo side reactions under basic conditions, such as aldol condensation or Cannizzaro reaction, although the latter is less likely under these conditions. | - Add the base portion-wise at a lower temperature to control the reaction's exothermicity. - Protect the aldehyde group if side reactions are significant, though this adds extra steps to the synthesis. |
| Hydrolysis of the Electrophile: If water is present in the reaction mixture, the 2,4-dinitrohalobenzene can be hydrolyzed to 2,4-dinitrophenol. | - Ensure all reagents and glassware are thoroughly dried before use. Use anhydrous solvents. | |
| Di-substitution Product: In a related synthesis using ethylene glycol, a di-substituted product was observed.[3][4] While less likely with 2-hydroxybenzaldehyde, similar over-reaction could occur. | - Use a stoichiometric amount or a slight excess of the 2-hydroxybenzaldehyde relative to the 2,4-dinitrohalobenzene. | |
| Difficulty in Product Purification | Co-precipitation of Starting Materials: Unreacted starting materials may co-precipitate with the product upon cooling or workup. | - Monitor the reaction to completion using TLC to ensure all starting material is consumed. - Optimize the recrystallization solvent system to selectively dissolve the product while leaving impurities behind. A mixed solvent system may be necessary. |
| Oily Product: The product may not crystallize and instead form an oil. | - Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. - Use a seed crystal from a previous successful batch to initiate crystallization. - Purify via column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The two electron-withdrawing nitro groups on the dinitrophenyl ring strongly activate it for nucleophilic attack.[1] The reaction involves the deprotonation of 2-hydroxybenzaldehyde by a base to form a phenoxide, which then acts as a nucleophile, attacking the carbon atom bearing the leaving group on the 2,4-dinitrohalobenzene. This is followed by the elimination of the leaving group to yield the final ether product.
Q2: Which base is most effective for this synthesis?
A2: While several bases can be used, potassium carbonate (K₂CO₃) is a common and effective choice for this type of reaction.[1] It is sufficiently basic to deprotonate the phenol and is generally non-nucleophilic, minimizing side reactions. Sodium hydroxide (NaOH) can also be used, but care must be taken to avoid hydrolysis of the electrophile.[3][4]
Q3: How does the choice of leaving group on the 2,4-dinitrophenyl ring affect the reaction?
A3: The rate of SNAr reactions is dependent on the nature of the leaving group. For SNAr, the reactivity order is typically F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom makes the carbon atom it is attached to more electrophilic.
Q4: What are the optimal reaction conditions (temperature, solvent)?
A4: Optimal conditions can vary, but a good starting point is to use a polar aprotic solvent like DMF or DMSO and a temperature between 60-100 °C. It is recommended to monitor the reaction progress by TLC to determine the optimal reaction time and temperature for your specific setup.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined experimentally.
Q6: What is a suitable method for purifying the final product?
A6: Recrystallization is a common and effective method for purifying the solid product. The choice of solvent is crucial; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water could be a good starting point. If recrystallization is ineffective, column chromatography can be used for purification.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound.
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
2,4-Dinitrofluorobenzene or 2,4-Dinitrochlorobenzene
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
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Hexane
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Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq).
-
Dissolve the 2-hydroxybenzaldehyde in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.2 eq) to the solution and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium salt.
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To this mixture, add a solution of 2,4-dinitrofluorobenzene (1.05 eq) in anhydrous DMF dropwise.
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Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
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Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
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Stir for 30 minutes, then collect the solid product by vacuum filtration.
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Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain the purified this compound.
-
Dry the purified product under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
stability and storage conditions for 2-(2,4-Dinitrophenoxy)benzaldehyde
This technical support center provides essential information on the stability and storage of 2-(2,4-Dinitrophenoxy)benzaldehyde, alongside troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Stability and Storage Conditions
Proper handling and storage are crucial for maintaining the integrity of this compound. The molecule's stability is influenced by its structural features, including a generally stable ether linkage and a highly reactive aldehyde group. The electron-withdrawing nature of the 2,4-dinitrophenoxy substituent significantly activates the aldehyde group towards nucleophilic attack.
Key Recommendations:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and light to prevent degradation.
-
Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the aldehyde group.
Summary of Storage Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended) | To minimize degradation and potential side reactions. |
| Light | Protect from light | To prevent light-induced degradation of the benzaldehyde moiety. |
| Moisture | Store in a dry environment | The aldehyde group can be sensitive to moisture. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde functional group. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Low or No Reaction Yield:
| Potential Cause | Troubleshooting Step |
| Degraded Reagent | Ensure the this compound has been stored properly. Consider using a freshly opened container or purifying the existing stock. |
| Inadequate Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. The high reactivity of the aldehyde may necessitate milder conditions for some transformations. |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent unwanted side reactions with the aldehyde group. |
| Steric Hindrance | The bulky 2,4-dinitrophenoxy group may sterically hinder the approach of nucleophiles. Consider using smaller, more reactive nucleophiles or adjusting the catalyst system. |
Formation of Impurities:
| Potential Cause | Troubleshooting Step |
| Side Reactions of the Aldehyde | The highly electrophilic aldehyde can undergo various side reactions. Use specific and mild reaction conditions. Protect the aldehyde group if other functional groups in the molecule are being targeted. |
| Degradation of the Molecule | Avoid prolonged exposure to harsh conditions (strong acids/bases, high temperatures, or UV light). Potential degradation pathways for the benzaldehyde portion include oxidation to a carboxylic acid or decarbonylation. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. Protic solvents may react with the aldehyde. |
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: The primary reactive site is the aldehyde functional group (-CHO). The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the 2,4-dinitrophenoxy substituent, making it very susceptible to nucleophilic attack.[1] The dinitrophenyl ring can also undergo nucleophilic aromatic substitution under certain conditions.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation studies on this compound are not widely available, analogous benzaldehydes can undergo oxidation to the corresponding carboxylic acid (2-(2,4-dinitrophenoxy)benzoic acid) or, under more forcing conditions, decarbonylation. Exposure to light may also lead to the formation of benzene from the benzaldehyde moiety.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: While quantitative solubility data is limited, compounds with similar structures are generally soluble in common organic solvents such as acetone, acetonitrile, ethanol, and methanol. It is expected to have low solubility in water.
Q4: Are there any specific safety precautions for handling this compound?
A4: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
General Protocol for Nucleophilic Addition to the Aldehyde Group:
This protocol provides a general guideline for reacting a nucleophile with the aldehyde functionality of this compound.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the nucleophile (e.g., Grignard reagent, organolithium, or an amine) to the stirred solution. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution for organometallic reagents or water for other nucleophiles).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous work-up to remove inorganic salts and water-soluble impurities.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for a nucleophilic addition reaction.
Caption: Key relationships for successful experimentation.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their SNAr experiments.
Troubleshooting Guide
This guide addresses common issues encountered during SNAr reactions in a question-and-answer format.
Question: Why is my SNAr reaction showing low or no conversion to the desired product?
Answer:
Several factors can contribute to low or no product formation in an SNAr reaction. A systematic evaluation of the reaction components and conditions is crucial.
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Substrate Activation: The aromatic ring must be sufficiently "activated" towards nucleophilic attack. This requires the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or carbonyl group, positioned ortho or para to the leaving group.[1][2][3][4][5][6][7] If the EWG is in the meta position, it cannot effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, leading to a significantly slower reaction.[4][5][7]
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Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the departure of the leaving group.[5][6] Consequently, the "element effect" is often observed, where fluoride is the best leaving group, followed by nitro, chloride, bromide, and iodide (F > NO₂ > Cl ≈ Br > I).[4][8] The high electronegativity of fluorine makes the ipso-carbon more electrophilic and accelerates the initial attack.[4][6] Consider using an aryl fluoride if your current leaving group is less effective.
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Nucleophile Strength and Concentration: The nucleophile should be sufficiently strong to attack the electron-deficient aromatic ring. Common nucleophiles include alkoxides, thiolates, and amines.[4] If using a neutral nucleophile like an amine or an alcohol, a base is required to either deprotonate it to a more reactive anionic form or to neutralize the acid generated during the reaction.[9] Ensure the nucleophile is not sterically hindered, which could impede its approach to the reaction center.
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Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate, often in the range of 80-130 °C.[10] If your reaction is sluggish at room temperature, gradually increasing the temperature may improve the yield. However, excessively high temperatures can lead to side reactions and decomposition.[10][11]
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Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, DMAc, and NMP are commonly used as they can solvate the cation of the nucleophile salt while leaving the anion "naked" and more reactive.[9][10][12] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[8]
Question: My SNAr reaction is producing significant amounts of side products. How can I improve the selectivity?
Answer:
The formation of side products in SNAr reactions often arises from competing reaction pathways or decomposition.
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Hydrolysis of Activated Electrophiles: Highly activated electrophiles can be susceptible to hydrolysis, especially under basic aqueous conditions, leading to the formation of phenolic byproducts.[10] If you suspect hydrolysis, ensure your reaction is conducted under anhydrous conditions.
-
Competing Elimination Reactions: At higher temperatures, elimination reactions can compete with substitution, particularly if the substrate has protons on a carbon adjacent to the aromatic ring.[11][13] Running the reaction at a lower temperature for a longer duration might favor the substitution product.
-
Benzyne Formation: In the absence of activating electron-withdrawing groups and in the presence of a very strong base (like NaNH₂), a competing elimination-addition mechanism involving a "benzyne" intermediate can occur, which may lead to a mixture of regioisomers.[1][3][14][15]
-
Excess Base: While a base is often necessary, an excess of a strong base can lead to unwanted side reactions, such as the deprotonation of other acidic protons in your starting materials.[16]
Frequently Asked Questions (FAQs)
What is the role of the Meisenheimer complex in the SNAr mechanism?
The Meisenheimer complex is a key intermediate in the SNAr reaction.[1][9] It is a resonance-stabilized anionic intermediate formed when the nucleophile attacks the carbon atom bearing the leaving group on the aromatic ring.[3] The formation of this complex temporarily disrupts the aromaticity of the ring.[14][17] The stability of the Meisenheimer complex is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups at the ortho and para positions, which delocalize the negative charge.[1][3][7]
Can I use a catalyst for my SNAr reaction?
While many SNAr reactions proceed without a catalyst, certain catalysts can be employed, especially for less activated substrates.
-
Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the aryl halide is located.
-
Transition Metal Catalysis: For unactivated aryl halides, transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an alternative pathway for nucleophilic substitution.[18] Additionally, transition metals like ruthenium and rhodium have been shown to catalyze the amination of phenols.[19]
-
Acid Catalysis: The substitution of a chloro group by an amine on a purine ring has been shown to be acid-catalyzed.[20]
How does solvent choice impact the reaction rate?
The reaction rate is significantly influenced by the solvent. Polar aprotic solvents like DMSO are highly effective as they do not strongly solvate the anionic nucleophile, making it more reactive.[12] This can lead to rate enhancements of several orders of magnitude compared to protic solvents.[12] In some cases, ionic liquids have also been shown to be effective reaction media.[21][22]
Data Presentation
Table 1: Effect of Solvents on SNAr Reaction Rates
| Solvent | Dielectric Constant (ε) | Relative Rate (approx.) | Key Characteristics |
| DMSO | 47 | ~1,000,000 | Highly polar aprotic, excellent for SNAr.[12] |
| DMF | 37 | ~100,000 | Polar aprotic, common choice.[10] |
| Acetonitrile | 37.5 | ~5,000 | Polar aprotic, good alternative. |
| THF | 7.6 | ~100 | Less polar ether, moderate rates.[23] |
| Toluene | 2.4 | ~10 | Nonpolar, generally slow.[24] |
| Methanol | 33 | 1 | Protic, solvates nucleophile, slow.[8] |
Note: Relative rates are approximate and can vary significantly depending on the specific reactants and conditions.
Table 2: Common Bases for SNAr Reactions
| Base | pKa of Conjugate Acid | Typical Use | Considerations |
| K₂CO₃ | 10.3 | Deprotonation of phenols, thiols, and some amines. | Mild, often requires heating.[9] |
| Cs₂CO₃ | 10.3 | Similar to K₂CO₃, sometimes more effective. | More soluble in organic solvents.[9] |
| Et₃N | 10.7 | Scavenging acid byproducts. | Non-nucleophilic organic base.[9] |
| DBU | 13.5 | Strong, non-nucleophilic base. | Useful for less acidic nucleophiles. |
| NaH | 35 | Deprotonation of alcohols and other weak acids. | Strong base, handle with care (flammable).[9] |
| KHMDS | 26 | Strong, non-nucleophilic base. | Good for sterically hindered substrates.[23] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of the aryl halide (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or DMSO, 5-10 mL per mmol of aryl halide) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine nucleophile (1.1-1.5 equiv).
-
Add a base (e.g., K₂CO₃, 2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: The two-step addition-elimination mechanism of SNAr.
Caption: A logical workflow for troubleshooting low-yield SNAr reactions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 10. d-nb.info [d-nb.info]
- 11. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. youtube.com [youtube.com]
- 14. iscnagpur.ac.in [iscnagpur.ac.in]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Illustrated Glossary of Organic Chemistry - SNAr mechanism [chem.ucla.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ovid.com [ovid.com]
- 21. researchgate.net [researchgate.net]
- 22. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during derivatization reactions with 2-(2,4-dinitrophenoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactivity?
A1: this compound is an aromatic aldehyde. Its key feature is the presence of a potent electron-withdrawing 2,4-dinitrophenoxy group. This group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a critical factor to consider during derivatization reactions.
Q2: What is the most common derivatization reaction for this compound?
A2: The most common derivatization for aldehydes, including this compound, is the reaction with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable, often brightly colored, 2,4-dinitrophenylhydrazone derivative, which can be easily detected and quantified.
Q3: Why is the yield of my derivatization reaction with this compound low?
A3: Low yields can stem from several factors, including suboptimal reaction conditions (pH, temperature, reaction time), reagent quality, solubility issues of the starting material or product, and the occurrence of side reactions. The troubleshooting guide below provides a systematic approach to identifying and resolving these issues.
Q4: Can the product exist as different isomers?
A4: Yes, the resulting 2,4-dinitrophenylhydrazone derivative can exist as E and Z stereoisomers due to the C=N double bond. The formation of these isomers can sometimes complicate purification and analysis.
Troubleshooting Guide for Low Derivatization Yield
This guide provides a structured approach to troubleshooting low yields in the derivatization of this compound, likely with 2,4-dinitrophenylhydrazine (DNPH).
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | The reaction is acid-catalyzed. Ensure the reaction medium is acidic, typically in the pH range of 2-4. | An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine. |
| Incorrect Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can increase the reaction rate. | Increased temperature can overcome the activation energy barrier, leading to a higher reaction rate and improved yield. |
| Insufficient Reaction Time | Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, HPLC). | This will help determine the optimal reaction time for maximum conversion without significant degradation of the product. |
| Poor Reagent Quality | Use fresh, high-purity 2,4-dinitrophenylhydrazine (DNPH). DNPH can degrade over time. | High-quality reagents are crucial for achieving high yields and avoiding side reactions. |
| Inadequate Mixing | Ensure the reaction mixture is homogenous through efficient stirring or agitation. | Proper mixing ensures that the reactants are in close proximity, facilitating the reaction. |
Problem 2: Product Precipitation and Loss during Reaction or Work-up
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility of Starting Material | Choose a solvent system in which this compound is sufficiently soluble. Alcohols like ethanol or methanol are commonly used. | Complete dissolution of the starting material is essential for the reaction to proceed efficiently. |
| Low Solubility of the Product | The 2,4-dinitrophenylhydrazone product is often sparingly soluble and may precipitate from the reaction mixture. While this can drive the reaction to completion, it can also lead to co-precipitation of unreacted starting materials or impurities. | If premature precipitation is suspected to be trapping reactants, consider using a solvent system where the product has slightly higher solubility or perform the reaction at a slightly higher temperature. |
| Product Loss During Isolation | The crystalline nature of the hydrazone product can lead to losses during filtration and washing. | Use appropriate filtration techniques (e.g., suction filtration with a Büchner funnel) and wash the crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. |
Problem 3: Presence of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | The high reactivity of the aldehyde can lead to side reactions. Ensure the reaction is performed under an inert atmosphere if oxidation is a concern. | Minimizing oxygen exposure can prevent the oxidation of the aldehyde to the corresponding carboxylic acid. |
| Formation of E/Z Isomers | The presence of both E and Z isomers of the hydrazone can appear as two distinct spots on TLC or peaks in HPLC. | This is an inherent property of the product. Characterization should confirm the presence of both isomers. For quantitative analysis, ensure that the analytical method accounts for both isomers. |
| Degradation of Product | Prolonged exposure to harsh acidic conditions or high temperatures can lead to product degradation. | Optimize reaction time and temperature to achieve complete conversion without significant degradation. |
Experimental Protocols
General Protocol for Derivatization of this compound with DNPH
-
Reagent Preparation:
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., ethanol or a mixture of ethanol and a small amount of concentrated sulfuric acid or hydrochloric acid). Safety Note: DNPH is explosive when dry and should be handled with care.
-
-
Reaction Setup:
-
Dissolve a known amount of this compound in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add the DNPH solution to the aldehyde solution. An excess of the DNPH reagent is typically used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed. The formation of the hydrazone product is often indicated by the appearance of a yellow, orange, or red precipitate.
-
-
Product Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove unreacted DNPH and other impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain a pure sample.
-
Dry the purified product under vacuum.
-
Data Presentation
| Parameter | Effect on Yield | Rationale |
| pH | Optimal in acidic range (2-4) | Acid catalysis activates the carbonyl group. |
| Temperature | Increased temperature generally increases rate | Provides energy to overcome the activation barrier. |
| Reaction Time | Yield increases with time up to a point | Allows for complete reaction; prolonged time may lead to degradation. |
| Reagent Purity | High purity is crucial | Impurities can lead to side reactions and lower yields. |
| Solvent | Should dissolve reactants | Ensures reactants are in the same phase to react. |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low yield in derivatization reactions.
Technical Support Center: Separation of E/Z Isomers of 2-(2,4-Dinitrophenoxy)benzaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of E/Z isomers of 2-(2,4-dinitrophenoxy)benzaldehyde derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the separation of E/Z isomers of this compound derivatives.
Issue 1: Poor or no separation of E/Z isomers in HPLC.
-
Question: I am not seeing any separation between the E and Z isomers of my this compound derivative using a standard C18 column. What can I do?
-
Answer:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier can increase retention and may improve resolution.
-
Solvent Type: If you are using methanol, consider switching to acetonitrile, or vice versa. The different selectivities of these solvents can impact the separation of isomers.
-
Additives: The addition of a small amount of acid, such as phosphoric acid (0.02-0.1% v/v), to the mobile phase can sometimes improve peak shape and resolution for dinitrophenyl compounds.[1][2] However, be aware that acidic conditions can also promote E/Z isomerization.[1][2] It is crucial to add the same concentration of acid to both your sample and standard solutions to ensure a consistent equilibrium between the isomers.[1][2]
-
-
Change the Stationary Phase:
-
Polar-Embedded Columns: Consider using a column with a polar-embedded stationary phase (e.g., amide or cyano). These columns can offer different selectivity for isomers compared to standard C18 columns.
-
Phenyl Columns: Phenyl-based stationary phases can provide alternative selectivity for aromatic compounds through pi-pi interactions.
-
Chiral Columns: In some cases, E/Z isomers can be separated on a chiral stationary phase, even though they are not enantiomers.
-
-
Adjust Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differences in their interaction with the stationary phase.
-
Issue 2: Isomerization of the product during separation.
-
Question: I suspect that my purified E isomer is converting to the Z isomer (or vice versa) during my HPLC analysis or workup. How can I prevent this?
-
Answer:
-
Avoid UV Exposure: 2,4-Dinitrophenyl derivatives can be sensitive to UV light, which can induce isomerization.[1][2] Protect your samples from light by using amber vials and minimizing exposure to ambient light.
-
Control pH: Acidic conditions can catalyze the isomerization of similar dinitrophenylhydrazone derivatives.[1][2] If possible, work under neutral pH conditions. If an acidic mobile phase is necessary for chromatography, ensure it is used consistently and consider the impact on isomer ratios.
-
Low-Temperature Analysis: Performing the separation at a lower temperature can help to reduce the rate of isomerization.
-
Issue 3: Difficulty in identifying E and Z isomers.
-
Question: I have separated two isomers, but I am unsure which is the E and which is the Z isomer. How can I identify them?
-
Answer:
-
NMR Spectroscopy:
-
1D NMR: The chemical shifts of protons, particularly those close to the C=N-O bond (if applicable in a derivative) or the aromatic protons, can differ between the E and Z isomers.
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining the spatial proximity of protons.[3][4] An NOE between specific protons on the benzaldehyde ring and the dinitrophenoxy ring can confirm the stereochemistry. For example, an NOE between the aldehyde proton and a proton on the dinitrophenoxy ring would suggest the E isomer.
-
-
Issue 4: Inconsistent quantification of E/Z isomer ratios.
-
Question: My quantitative results for the E/Z ratio of my sample are not reproducible. What could be the cause?
-
Answer:
-
On-Column Isomerization: As mentioned, isomerization can occur during the HPLC run, leading to inconsistent results.
-
Establishing Equilibrium: For reliable quantification of dinitrophenylhydrazone derivatives, it has been shown to be effective to intentionally induce an equilibrium between the E and Z isomers by adding a controlled amount of acid (e.g., 0.02-0.2% v/v phosphoric acid) to both the sample and the standard solutions.[1][2] This ensures that the E/Z ratio is stable and comparable between samples.
-
Detector Wavelength: The UV-Vis spectra of E and Z isomers can differ slightly.[1][2] Ensure you are using a detection wavelength that provides a good response for both isomers and is ideally at an isosbestic point if one exists.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating E/Z isomers of this compound derivatives?
A1: The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique due to its high resolution and sensitivity. Reversed-phase HPLC with C18 or polar-embedded columns is a good starting point.
-
Column Chromatography: For preparative scale separations, column chromatography with silica gel can be effective. Careful selection of the eluent system is crucial.
-
Fractional Crystallization: If the E and Z isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective method for separation on a larger scale.
Q2: How can I monitor the separation of E/Z isomers?
A2:
-
HPLC with UV detection: This is the most common method for analytical scale monitoring.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid screening of solvent systems for column chromatography and to monitor the progress of the separation.
-
NMR Spectroscopy: After separation, NMR can be used to confirm the identity and purity of the isolated isomers.
Q3: Are there any specific safety precautions I should take when working with this compound derivatives?
A3: Yes. Dinitrophenyl compounds are often toxic and can be skin sensitizers. Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed safety information.
Experimental Protocols
Protocol 1: HPLC Method for E/Z Isomer Separation
This protocol is a general starting point and should be optimized for your specific derivative.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water with 0.1% phosphoric acid
-
B: Acetonitrile with 0.1% phosphoric acid
-
-
Gradient Program:
-
Start with a gradient of 50% B, increasing to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Ensure both the sample and standard solutions contain the same concentration of phosphoric acid.
Protocol 2: Column Chromatography for Preparative Separation
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by TLC analysis first.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude mixture of isomers in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dry silica onto the top of the column.
-
Elute the column with the chosen solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the separated isomers.
-
Combine the pure fractions of each isomer and evaporate the solvent.
-
Protocol 3: Fractional Crystallization
-
Procedure:
-
Dissolve the mixture of E/Z isomers in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at an elevated temperature to achieve saturation.
-
Slowly cool the solution to allow for the less soluble isomer to crystallize.
-
Collect the crystals by filtration.
-
The mother liquor will be enriched in the more soluble isomer.
-
Repeat the crystallization process with both the collected crystals and the mother liquor to improve the purity of each isomer. The choice of solvent and the cooling rate are critical and need to be determined empirically.
-
Data Presentation
Table 1: Hypothetical HPLC Retention Times for E/Z Isomers of a this compound Derivative on Different Columns.
| Column Type | Mobile Phase (Isocratic) | Retention Time (E-isomer) (min) | Retention Time (Z-isomer) (min) | Resolution (Rs) |
| C18 | 60% Acetonitrile / 40% Water | 8.2 | 8.5 | 1.2 |
| Phenyl | 55% Acetonitrile / 45% Water | 9.1 | 9.8 | 1.8 |
| Cyano | 50% Methanol / 50% Water | 7.5 | 8.1 | 1.5 |
Note: This data is illustrative and will vary depending on the specific derivative and experimental conditions.
Table 2: Hypothetical Solubility Data for Fractional Crystallization.
| Isomer | Solubility in Ethanol ( g/100 mL) at 25°C | Solubility in Ethanol ( g/100 mL) at 0°C |
| E-isomer | 2.5 | 0.8 |
| Z-isomer | 4.2 | 2.1 |
Note: This data is illustrative. Solubility needs to be determined experimentally for each compound.
Mandatory Visualization
Caption: Experimental workflow for the separation and characterization of E/Z isomers.
Caption: Troubleshooting logic for poor HPLC separation of E/Z isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Separation of divinyl ether fatty acid isomers by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues of 2-(2,4-Dinitrophenoxy)benzaldehyde in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 2-(2,4-Dinitrophenoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of its functional groups and overall structure:
-
Two Aromatic Rings: The bulky, nonpolar diaryl ether structure provides significant hydrophobic character, which tends to decrease solubility in polar solvents like water or lower alcohols.
-
Two Nitro (NO₂) Groups: These are strong electron-withdrawing groups that make the molecule highly polar. This polarity enhances solubility in polar aprotic solvents.
-
Aldehyde (-CHO) Group: This is a polar group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, contributing to solubility in certain polar solvents.
-
Ether Linkage (-O-): The ether bond adds some polarity and can act as a hydrogen bond acceptor.
Overall, the molecule possesses both significant nonpolar surface area and highly polar functional groups, leading to complex solubility behavior.
Q2: Why is this compound poorly soluble in water?
A2: Despite having several polar groups, its large, nonpolar hydrocarbon backbone (the two benzene rings) disrupts the strong hydrogen bonding network between water molecules.[1][2] The energy required to break these water-water bonds is not sufficiently compensated by the formation of new bonds between the compound and water, leading to poor aqueous solubility.[3]
Q3: In which types of organic solvents is this compound expected to be most soluble?
A3: Based on the principle of "like dissolves like," polar aprotic solvents are generally the best choice.[4] These solvents can effectively solvate the polar nitro and aldehyde groups without having reactive protons that could engage in unwanted side reactions. Examples include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone.
Q4: Can temperature be used to increase the solubility?
A4: Yes, for most solid solutes, solubility increases with temperature.[4][5] Heating the solvent provides the energy needed to overcome the crystal lattice energy of the solid solute and the intermolecular forces of the solvent. However, be cautious, as excessive heat could potentially degrade the compound, especially in reactive solvents. Always start with gentle warming.
Troubleshooting Guide for Solubility Issues
Q: I am trying to dissolve this compound, but it won't go into solution. What should I do?
A: Follow this troubleshooting workflow:
-
Verify Solvent Choice: Are you using an appropriate solvent? Refer to the solubility data table below. Polar aprotic solvents like DMSO or DMF are the recommended starting points. Nonpolar solvents like hexanes or toluene are unlikely to be effective.
-
Increase Agitation: Ensure the mixture is being mixed vigorously. Use a vortex mixer or a magnetic stirrer. Sometimes, physical energy is needed to break up solute aggregates.
-
Introduce Gentle Heat: Warm the solution gently (e.g., to 40-50°C). This can significantly increase the dissolution rate and solubility limit. Do not boil the solvent.
-
Use Sonication: Place the vial in an ultrasonic bath. Sonication uses high-frequency sound waves to agitate particles and can be very effective at dissolving stubborn compounds.
-
Consider a Solvent Mixture (Co-solvent): If the compound is partially soluble in two different miscible solvents, a mixture might be effective. For example, a small amount of DMSO mixed into acetone could improve solubility.
Q: My compound dissolved initially but then precipitated out of solution. What happened?
A: This indicates that you created a supersaturated solution, likely by heating it to get the compound to dissolve and then letting it cool to room temperature. The room temperature solubility is lower than the concentration you prepared. To resolve this, you can either gently re-warm the solution before use or prepare a more dilute solution that will remain stable at room temperature.
Q: I'm concerned about the stability of the compound in my chosen solvent. Are there any known incompatibilities?
A: While generally stable, be mindful of the following:
-
Basic Solvents: In the presence of strong bases, the aldehyde group could potentially undergo reactions.
-
Protic Solvents: While it may dissolve in some alcohols, the potential for side reactions (e.g., acetal formation), though generally requiring a catalyst, should be considered for long-term storage.
-
DMSO: For long-term storage, ensure you are using anhydrous DMSO. The presence of water can affect the stability of many compounds over time.
Solubility Data Summary
The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on its chemical structure.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent polarity to solvate the nitro and aldehyde groups. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, highly effective for polar compounds. |
| Acetone | Polar Aprotic | Moderate to High | Good polarity, but less effective than DMSO/DMF for highly polar solids.[6] |
| Acetonitrile | Polar Aprotic | Moderate | Polar enough to dissolve the compound, but may require warming. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Less polar than acetone; solubility may be limited. |
| Ethyl Acetate | Polar Aprotic | Low | Moderate polarity, but often a poor solvent for complex, highly polar molecules. |
| Dichloromethane (DCM) | Halogenated | Low | Can dissolve a range of compounds, but may struggle with the high polarity here. |
| Chloroform | Halogenated | Low | Similar to DCM. |
| Ethanol / Methanol | Polar Protic | Low | The nonpolar backbone limits solubility despite the solvent's polarity.[7] |
| Toluene | Nonpolar | Very Low / Insoluble | Lacks the polarity to interact favorably with the nitro and aldehyde groups. |
| Hexanes / Heptane | Nonpolar | Insoluble | Entirely nonpolar; ineffective for this polar compound. |
Experimental Protocols
Protocol: Qualitative Solubility Test
This method is used to quickly screen for suitable solvents.
-
Preparation: Add approximately 1-2 mg of this compound to a small, clean test tube or vial.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the vial.
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Check for dissolution. A compound is considered soluble if it forms a clear, homogenous solution with no visible particles.[7]
-
Documentation: Record the approximate volume of solvent required to dissolve the compound. Repeat for each solvent to be tested.
Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This is a more rigorous method to determine the exact solubility limit.
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. Ensure there is undissolved solid at the bottom.
-
Equilibration: Place the sealed container in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed for several hours to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (the dissolved portion) using a pipette. Be careful not to disturb the solid at the bottom.
-
Analysis: Quantify the concentration of the compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. This concentration is the solubility of the compound in that solvent at that temperature.
Visualizations
Caption: A logical workflow for troubleshooting common solubility problems.
Caption: Interaction model between the target compound and solvent types.
Caption: Step-by-step process for a qualitative solubility experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 3. docbrown.info [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. organicagcentre.ca [organicagcentre.ca]
preventing degradation of 2-(2,4-Dinitrophenoxy)benzaldehyde during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Dinitrophenoxy)benzaldehyde. The focus is on identifying and preventing degradation of the molecule during experimental reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound seem more reactive than standard benzaldehyde?
A1: The 2,4-dinitrophenoxy group attached to the benzaldehyde ring is a powerful electron-withdrawing group. This effect significantly increases the positive partial charge (electrophilicity) on the aldehyde's carbonyl carbon. As a result, the aldehyde group in this molecule is highly susceptible to nucleophilic attack, making it more reactive than unsubstituted benzaldehyde.[1] While aromatic aldehydes are generally less reactive than aliphatic ones due to resonance stabilization, the strong inductive effect of the dinitrophenoxy moiety counteracts this.[2][3][4]
Q2: What are the most common degradation pathways for this molecule during a reaction?
A2: The primary points of reactivity and potential degradation are the aldehyde functional group and the ether linkage.
-
Aldehyde Reactions: The highly electrophilic aldehyde is prone to unintended nucleophilic addition, oxidation to a carboxylic acid, or condensation reactions.[1][4][5]
-
Ether Cleavage: The diaryl ether linkage, while generally stable, can be susceptible to cleavage under harsh nucleophilic or reductive conditions.
-
Photodegradation: Like other benzaldehyde derivatives, this compound may be sensitive to light, which can promote degradation to products like benzene or benzoic acid.[6]
Q3: How can I prevent the aldehyde group from reacting if it's not the intended reaction site?
A3: The most effective strategy is to use a protecting group.[7] Converting the aldehyde to an acetal is a common and reliable method.[8][9] Acetals are stable under basic, reductive, and nucleophilic conditions and can be removed later to regenerate the aldehyde.[8]
Q4: My reaction is performed under basic conditions. What should I be concerned about?
A4: Under basic conditions, the primary concern is an unintended reaction at the highly activated aldehyde group. If another nucleophile is present, it will likely attack the carbonyl carbon. If the aldehyde is intended to be a spectator in the reaction, it is crucial to protect it, for example, as an acetal, which is stable in basic media.[8]
Q5: How can I monitor the stability of this compound in my reaction mixture?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for monitoring the concentration of the starting material and detecting the formation of degradation products over time.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step to enhance volatility and detection.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Yield of Desired Product | Unintended reaction at the aldehyde: The aldehyde group is highly reactive due to the electron-withdrawing dinitrophenoxy substituent and may have reacted with your reagents.[1] | If the aldehyde is not the target reaction site, protect it as an acetal prior to the reaction. See Protocol 1 . |
| Degradation of starting material: The compound may be unstable under your specific reaction conditions (e.g., high temperature, presence of strong nucleophiles, light exposure). | Run control experiments to test the stability of the starting material under the reaction conditions without other key reagents. Protect the reaction from light by wrapping the flask in foil.[6] | |
| Multiple Unidentified Byproducts | Aldehyde oxidation: Aromatic aldehydes can undergo auto-oxidation to form the corresponding carboxylic acid, especially in the presence of air.[4] | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If compatible with the reaction chemistry, consider adding an antioxidant like BHT.[12] |
| Ether linkage cleavage: Harsh nucleophilic or reductive conditions may have cleaved the C-O bond of the diaryl ether. | Use milder reaction conditions where possible. Screen alternative, less aggressive reagents. | |
| Side reactions involving the nitro groups: The nitro groups can be reduced under certain conditions (e.g., catalytic hydrogenation, some metal-based reductions). | Avoid strong reducing agents if the nitro groups need to be preserved. Choose a chemoselective reducing agent if another functional group must be reduced. | |
| Product is a Hydrazone Derivative | Contamination with hydrazine-like reagents: The aldehyde has reacted with a hydrazine or a similar compound. 2,4-Dinitrophenylhydrazine (DNPH) itself is a classic reagent used to derivatize aldehydes.[13][14][15] | Ensure all reagents and solvents are pure and free from hydrazine contaminants. The formation of a yellow-to-red precipitate is a characteristic sign of this reaction.[13][16] |
Key Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Cyclic Acetal
This protocol describes a standard procedure for protecting the aldehyde functional group, which is recommended when the aldehyde is not the intended site of reaction.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalyst)
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in toluene in a round-bottom flask.
-
Add ethylene glycol and a catalytic amount of p-TsOH to the solution.
-
Attach a Dean-Stark apparatus and a condenser to the flask.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the protected compound.
-
The resulting acetal is generally stable and can be carried forward to the next reaction step. Deprotection is typically achieved using aqueous acid.[7]
Protocol 2: Monitoring Degradation via HPLC-UV
This protocol provides a general method for analyzing the stability of the compound in a reaction mixture.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for peak shaping)
-
Reaction aliquots
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the this compound peak and any expected reactants, products, or potential degradation products. A typical starting point is a gradient elution from water/acetonitrile to 100% acetonitrile. The dinitrophenyl group provides a strong UV chromophore, so detection at wavelengths such as 254 nm or 360 nm should be effective.
-
Standard Curve: Prepare a standard curve by injecting known concentrations of a pure sample of this compound to allow for quantification.
-
Sample Preparation: At various time points during your experiment, withdraw a small aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by cooling or adding a quenching agent).
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the range of your standard curve.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Monitor the peak area of the this compound peak over time. A decrease in its area, not accounted for by conversion to the desired product, indicates degradation. The appearance of new, unidentified peaks suggests the formation of degradation products.
Visual Guides
Caption: Troubleshooting workflow for degradation of this compound.
References
- 1. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. jackwestin.com [jackwestin.com]
- 6. researchgate.net [researchgate.net]
- 7. Protection and Deprotection [cem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. reddit.com [reddit.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. byjus.com [byjus.com]
- 16. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
Technical Support Center: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde
This guide provides detailed troubleshooting, FAQs, experimental protocols, and workflow visualizations to support researchers in the synthesis and scale-up of 2-(2,4-Dinitrophenoxy)benzaldehyde.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between salicylaldehyde (2-hydroxybenzaldehyde) and a 2,4-dinitrohalobenzene.[1]
| Question / Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Why is my reaction yield consistently low? | Incomplete Deprotonation: The base is not strong enough or is used in insufficient quantity to fully deprotonate the salicylaldehyde, leading to a low concentration of the active nucleophile. | - Ensure the base (e.g., K₂CO₃, Na₂CO₃, NaOH) is anhydrous and of high purity.[1][2] - Use a slight excess of the base (1.1-1.3 equivalents) to drive the deprotonation to completion. - Consider a stronger base if necessary, but be mindful of potential side reactions. |
| Poor Leaving Group: While fluoride is the most activating for SNAr, chloride is more common and less expensive.[3][4] If using 2,4-dinitrochlorobenzene, the reaction may be slower. | - Increase reaction temperature or extend the reaction time. Monitor progress by TLC or LC-MS. - If feasible, switch to 2,4-dinitrofluorobenzene for a faster reaction rate.[3] | |
| Suboptimal Solvent: The solvent may not effectively solvate the intermediates or may be wet. Polar aprotic solvents like DMF or DMSO are generally preferred.[2][5] | - Ensure the solvent is anhydrous. - Switch to a high-purity polar aprotic solvent such as DMF, DMSO, or acetonitrile. | |
| 2. My reaction has stalled and is not proceeding to completion. | Insufficient Temperature: The activation energy for the SNAr reaction is not being met. | - Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition. A typical temperature range is 60-100°C.[6][7] |
| Reagent Degradation: The salicylaldehyde may have oxidized, or the dinitrohalobenzene may have hydrolyzed over time. | - Use freshly opened or purified reagents. Check the purity of starting materials via melting point, NMR, or GC-MS. | |
| 3. I am observing significant impurity formation. | Side Reactions: Possible side reactions include self-condensation of salicylaldehyde or the formation of bis-ether products if a diol is present as an impurity.[6][8] | - Maintain strict temperature control. - Ensure stoichiometry is accurate. - Use high-purity starting materials and solvents. |
| Product Decomposition: The product may be sensitive to high temperatures or prolonged reaction times in the presence of a strong base. | - Do not overheat the reaction. Once the reaction is complete (as determined by TLC), proceed with the workup promptly. | |
| 4. How do I effectively purify the final product? | Co-eluting Impurities: Unreacted starting materials or side products may have similar polarity to the desired product, making chromatographic separation difficult. | - Recrystallization: This is often the most effective method for purification on a larger scale. Test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane).[9] - Column Chromatography: If recrystallization is ineffective, optimize the solvent system for column chromatography. A gradient elution from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate) can improve separation. |
| Residual Solvent: Solvents like DMF or DMSO can be difficult to remove completely. | - After aqueous workup and extraction, wash the organic layer thoroughly with water and brine to remove high-boiling polar solvents. - Dry the final product under high vacuum at a moderate temperature (e.g., 40-50°C). | |
| 5. What are the key considerations for scaling up this synthesis? | Exothermic Reaction: The SNAr reaction can be exothermic, especially at larger scales. | - Ensure the reaction vessel is equipped with efficient stirring and temperature control (e.g., a cooling bath). - Add reagents portion-wise or via a dropping funnel to manage heat generation. |
| Workup and Extraction: Handling large volumes of solvents during extraction can be cumbersome and may lead to emulsion formation. | - Use a suitably sized separatory funnel or an industrial liquid-liquid extractor. - To break emulsions, add a saturated solution of NaCl (brine) or allow the mixture to stand. | |
| Purification: Large-scale column chromatography can be inefficient. | - Prioritize developing a robust recrystallization protocol at the lab scale, as this is more amenable to scale-up.[9] |
II. Experimental Protocol: Synthesis of this compound
This protocol describes a general lab-scale synthesis. Quantities can be adjusted proportionally for scale-up, with careful consideration of heat management.
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq), 2,4-dinitrochlorobenzene (1.0 eq), and anhydrous potassium carbonate (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring.[6][7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The reaction is typically complete within 4-8 hours.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes relative to DMF). A yellow precipitate should form.
-
Extraction: Stir the aqueous mixture for 30 minutes, then filter the solid product. Alternatively, extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude yellow solid by recrystallization from ethanol or by flash column chromatography using a hexane/ethyl acetate gradient.
III. Quantitative Data Summary
The following table summarizes typical parameters for the synthesis. Optimal conditions may vary and should be determined empirically.
| Parameter | Value / Range | Notes |
| Stoichiometry | ||
| Salicylaldehyde | 1.0 eq | Nucleophile precursor |
| 2,4-Dinitrohalobenzene | 1.0 - 1.05 eq | Electrophile. A slight excess can ensure full conversion of the salicylaldehyde. |
| Base (e.g., K₂CO₃) | 1.1 - 1.3 eq | Must be anhydrous. |
| Reaction Conditions | ||
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred.[2][5] |
| Temperature | 60 - 100 °C | Higher temperatures may be needed for chloro- derivatives vs. fluoro- derivatives.[6][7] |
| Time | 2 - 12 hours | Monitor by TLC for completion. |
| Purification | ||
| TLC Eluent | Hexane:EtOAc (4:1 to 2:1) | For reaction monitoring and column chromatography. |
| Recrystallization Solvent | Ethanol, Isopropanol | Often provides a high-purity product on scale.[9] |
| Typical Yield | 75 - 95% | Highly dependent on reaction conditions and purity of reagents. |
IV. Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 2. CN1762976A - A kind of synthetic method of 4,4'-dinitrodiphenyl ether - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. CN105367426A - 2, 4-dinitrophenoxyethanol synthesizing method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde
Technical Support Center: Purifying 2-(2,4-Dinitrophenoxy)benzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for recrystallizing this compound?
Q2: My compound is not crystallizing, even after the solution has cooled. What should I do?
A: A failure to crystallize is most commonly due to using an excessive amount of solvent, resulting in a solution that is not saturated upon cooling.[6][7] To address this:
-
Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and observe for crystal formation.
-
Induce Crystallization: If the solution is saturated but crystals won't form, you can try scratching the inner wall of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for crystallization.
Q3: The compound has separated as an oily liquid instead of solid crystals. How can this be resolved?
A: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the temperature of the solution, causing it to melt rather than dissolve.[7] It can also happen if a highly saturated solution is cooled too quickly.[5][7] To obtain crystals:
-
Reheat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent to reduce the saturation level.
-
Allow the flask to cool much more slowly. You can insulate the flask to slow heat loss.
Q4: The final yield of pure crystals is very low. What are the most likely reasons?
A: A poor yield can result from several procedural issues:
-
Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[7]
-
Insufficient Cooling: Failing to cool the solution to a sufficiently low temperature (e.g., in an ice bath) will result in lower recovery.[4]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, some product may crystallize in the funnel if the apparatus and solution cool down too much during the process.[5]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is too warm, can dissolve some of your product.[4]
Q5: The purified crystals still have a broad or low melting point. Why is this?
A: A broad or depressed melting point is a strong indicator that the compound is still impure. This can happen if crystallization occurs too rapidly, trapping impurities within the crystal lattice.[7] To achieve higher purity, ensure the solution cools slowly and without disturbance to allow for the formation of well-ordered crystals.[6] A second recrystallization may be necessary. For related DNPH derivatives, residual acid from the synthesis can also lower the melting point; a wash with a sodium bicarbonate solution can sometimes remedy this.[1]
Q6: What color should I expect for the purified crystals?
A: Compounds containing the 2,4-dinitrophenyl group are typically yellow to orange crystalline solids.[8][9][10] If you suspect the presence of other colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. However, use charcoal sparingly, as it can adsorb your product and reduce the overall yield.[7]
Experimental Data for Related Compounds
This table summarizes recrystallization data for compounds structurally similar to this compound to guide solvent selection and characterization.
| Compound Name | Recrystallization Solvent(s) | Reported Melting Point (°C) | Citation |
| 2,4-Dinitrobenzaldehyde | Naphtha (b.p. 90-110°C) | 69-71 | [11] |
| Benzaldehyde 2,4-dinitrophenylhydrazone | Ethanol (95%) | 113-116 (from 3-Methylbutanal DNPH) | [1] |
| 2-(2,4-Dinitrophenoxy)ethanol | Ethanol | Not specified | [2][3] |
| 2,4-Dinitrophenylhydrazine | n-Butyl alcohol | 190-192 | [12] |
Detailed Experimental Protocol: Recrystallization
This protocol provides a general yet detailed methodology for the purification of this compound.
-
Solvent Selection:
-
Place a small amount of the crude solid (approx. 50 mg) in a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol).
-
If it dissolves immediately at room temperature, the solvent is unsuitable.
-
If it does not dissolve, gently heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is suitable.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the selected solvent required to dissolve the solid at its boiling point. Add the solvent in small portions while heating the flask.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration.
-
Pre-heat a funnel and a clean receiving flask to prevent premature crystallization.
-
Quickly pour the hot solution through a fluted filter paper in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and set it aside to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow air to be drawn through the crystals on the filter paper for several minutes to help them dry.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, use a desiccator.
-
-
Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues encountered during recrystallization.
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cymitquimica.com [cymitquimica.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of peak tailing in the HPLC analysis of basic compounds and their derivatives.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic analytes, that can compromise resolution, sensitivity, and quantitation.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Is the peak tailing observed for all peaks or only for specific, typically basic, compounds?
-
All Peaks Tailing: This often suggests a physical or system-wide issue.
-
Possible Cause 1: Column Void or Damage. A void at the column inlet or a damaged packing bed can cause all peaks to tail.[1] This can result from pressure shocks or operating at a high pH.
-
Solution: Replace the column. To prevent recurrence, always ramp up the flow rate gradually and ensure the mobile phase pH is within the column's recommended range.[2]
-
-
Possible Cause 2: Extra-Column Volume. Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can lead to band broadening and peak tailing.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and minimize its length. Ensure all fittings are properly tightened to eliminate dead volume.
-
-
Possible Cause 3: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[1]
-
-
-
Only Basic Compound Peaks Tailing: This is the most common scenario and typically points to a chemical interaction between the analyte and the stationary phase.
-
Primary Cause: Secondary Interactions with Silanol Groups. The primary cause of peak tailing for basic compounds in reversed-phase HPLC is the interaction between the positively charged basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1][3][4][5][6] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[1][3][4][5][6]
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to ≤ 3 protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with the basic analyte.[1][3][4][5]
-
Solution 2: Use a Mobile Phase Additive (Competing Base). Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. The TEA molecules will preferentially interact with the silanols, preventing the analyte from doing so.[1]
-
Solution 3: Increase Buffer Concentration. A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions and improve peak shape.[7]
-
Solution 4: Choose an Appropriate Column. Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups compared to older Type A silica columns.[5] Columns with end-capping, where the residual silanols are chemically bonded with a small, inert group, are also highly recommended for the analysis of basic compounds.[2]
-
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step guide to diagnosing and resolving peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A Tf greater than 1.2 is generally considered to be tailing.[7]
Q2: Why are basic compounds more prone to peak tailing in reversed-phase HPLC?
A2: Basic compounds, especially those containing amine functional groups, are easily protonated at neutral or acidic pH, carrying a positive charge. This positive charge leads to a strong electrostatic interaction with the negatively charged, deprotonated silanol groups present on the surface of silica-based stationary phases. This secondary interaction is a common cause of peak tailing.[1][3][4][5]
Q3: How does lowering the mobile phase pH improve the peak shape of basic compounds?
A3: The pKa of silanol groups is approximately 3.5-4.5. By lowering the mobile phase pH to below 3, the silanol groups become protonated and are therefore neutral. This eliminates the ionic interaction between the basic analyte and the stationary phase, resulting in a more symmetrical peak shape.[1][3][4]
Q4: What are the disadvantages of using triethylamine (TEA) as a mobile phase additive?
A4: While effective, TEA is a strong base and can be difficult to completely wash out of an HPLC column and system. This can lead to column memory effects, where subsequent analyses are affected by residual TEA. Additionally, TEA can suppress ionization in mass spectrometry, making it less suitable for LC-MS applications.
Q5: Can column temperature affect peak tailing?
A5: Yes, in some cases, increasing the column temperature can improve peak shape. Higher temperatures can reduce the viscosity of the mobile phase and improve mass transfer kinetics, which can sometimes lead to sharper, more symmetrical peaks. However, the effect is analyte and method-dependent.
Data Presentation
The following table demonstrates the effect of mobile phase pH on the peak asymmetry of methamphetamine, a basic compound.
| Mobile Phase pH | Asymmetry Factor (As) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| Data derived from a study on the separation of basic drug compounds.[3] |
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting to Reduce Peak Tailing
Objective: To determine the optimal mobile phase pH for improving the peak shape of a basic analyte.
Materials:
-
HPLC system with UV detector
-
C18 column (preferably end-capped)
-
Your basic analyte standard
-
Mobile phase A: Water with 0.1% formic acid (pH ~2.8)
-
Mobile phase B: Acetonitrile or Methanol
-
Mobile phase C: Water with 10 mM ammonium acetate (adjust pH to 4.5 with acetic acid)
-
Mobile phase D: Water with 10 mM ammonium bicarbonate (pH ~7.0)
Procedure:
-
Prepare your analyte standard in a solvent compatible with the initial mobile phase conditions.
-
Experiment 1 (Low pH):
-
Equilibrate the column with a mobile phase composition of 95% A and 5% B for at least 15 column volumes.
-
Inject your standard and record the chromatogram.
-
Run your desired gradient or isocratic method.
-
Calculate the tailing factor for your analyte peak.
-
-
Experiment 2 (Mid pH):
-
Thoroughly flush the system and column with a 50:50 mixture of water and organic solvent.
-
Equilibrate the column with a mobile phase composition of 95% C and 5% B for at least 15 column volumes.
-
Inject your standard and run the same method as in Experiment 1.
-
Calculate the tailing factor.
-
-
Experiment 3 (Neutral pH):
-
Thoroughly flush the system and column.
-
Equilibrate the column with a mobile phase composition of 95% D and 5% B for at least 15 column volumes.
-
Inject your standard and run the same method.
-
Calculate the tailing factor.
-
-
Analysis: Compare the tailing factors obtained at the different pH values to determine the optimal pH for your analysis.
Protocol 2: Evaluating the Effect of a Mobile Phase Additive (TEA)
Objective: To assess the impact of triethylamine (TEA) on the peak shape of a basic analyte.
Materials:
-
HPLC system and C18 column
-
Your basic analyte standard
-
Mobile phase A: Water with 10 mM ammonium acetate, pH 4.5
-
Mobile phase B: Acetonitrile or Methanol
-
Triethylamine (TEA)
Procedure:
-
Baseline Experiment (No Additive):
-
Equilibrate the column with your standard mobile phase (e.g., a gradient of A and B).
-
Inject your standard and record the chromatogram.
-
Calculate the tailing factor.
-
-
Experiment with TEA:
-
Prepare a new aqueous mobile phase (Mobile Phase A') containing the same buffer as Mobile Phase A, but with the addition of 0.1% (v/v) TEA. Readjust the pH to 4.5 if necessary.
-
Equilibrate the column with the TEA-containing mobile phase for at least 20 column volumes.
-
Inject your standard and run the same method as the baseline experiment.
-
Calculate the tailing factor.
-
-
Analysis: Compare the peak shape and tailing factor with and without TEA to determine if the additive is effective.
-
Column Cleaning: After using TEA, it is crucial to thoroughly flush the column with a mobile phase without the additive to minimize carryover.
Mechanism Visualization
The following diagram illustrates the interaction between a protonated basic analyte and a deprotonated silanol group on the stationary phase, which is the primary cause of peak tailing.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
minimizing interference in analytical assays using 2-(2,4-Dinitrophenoxy)benzaldehyde
A Note on Terminology: While your query specified "2-(2,4-Dinitrophenoxy)benzaldehyde," our resources indicate that this compound is itself an aldehyde. The standard reagent for the detection and quantification of aldehydes and ketones in analytical assays is 2,4-dinitrophenylhydrazine (DNPH) . This technical support guide focuses on minimizing interference in assays using DNPH, as it is the globally recognized method for this application. The 2,4-dinitrophenyl moiety is the key reactive component in these analyses.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the use of DNPH for carbonyl compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DNPH assay for carbonyl detection?
A1: The DNPH assay is based on the reaction of 2,4-dinitrophenylhydrazine with the carbonyl group (C=O) of an aldehyde or ketone.[1] This reaction, which occurs under acidic conditions, is a nucleophilic addition-elimination (or condensation) reaction that forms a stable, colored product called a 2,4-dinitrophenylhydrazone.[2] The intensity of the color, which can be yellow, orange, or red depending on the structure of the carbonyl compound, is proportional to the concentration of the carbonyl compound in the sample.[3] This allows for spectrophotometric quantification.
Q2: What are the most common sources of interference in DNPH-based assays?
A2: Common sources of interference include atmospheric oxidants like ozone (O₃) and nitrogen oxides (NOx), which can degrade DNPH or the resulting hydrazones.[4] Co-eluting compounds in chromatographic analyses can also interfere with quantification. In protein carbonyl assays, excess DNPH can lead to high background absorbance.[5] Additionally, the presence of other reactive compounds in the sample matrix can compete with the target carbonyls for reaction with DNPH.
Q3: Can the stereoisomers of 2,4-dinitrophenylhydrazones affect my results?
A3: Yes. The 2,4-dinitrophenylhydrazone derivatives can exist as E- and Z-stereoisomers due to the C=N double bond.[6] These isomers may have different chromatographic retention times and molar absorptivities, potentially leading to analytical errors such as peak splitting or inaccurate quantification.[7] The formation of these isomers can be influenced by factors like UV irradiation and the presence of acid.[6]
Q4: How can I be sure that the precipitate formed is from an aldehyde or ketone?
A4: The formation of a yellow, orange, or red precipitate upon adding DNPH reagent is a strong indication of the presence of an aldehyde or ketone.[2] This test is highly specific for the carbonyl functional group. To confirm the identity of the specific aldehyde or ketone, the hydrazone precipitate can be purified by recrystallization and its melting point determined and compared to known values.[2] Further analysis by techniques like HPLC or mass spectrometry can also be used for definitive identification.
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| High background signal or no clear peak in spectrophotometry/chromatography | 1. Excess unreacted DNPH in the sample.[5] 2. Contamination of reagents or glassware with carbonyl compounds. | 1. For protein carbonyl assays, a modified protocol involving the addition of NaOH after DNPH can shift the maximum absorbance wavelength of the derivatized protein, reducing interference from DNPH.[5] 2. Use high-purity solvents and thoroughly clean all glassware. Run a reagent blank to check for contamination. |
| Inconsistent or non-reproducible results | 1. Formation of E/Z stereoisomers of the hydrazone derivatives.[7] 2. Instability of the hydrazone derivatives. 3. Variable reaction conditions (temperature, pH, incubation time). | 1. To resolve issues with stereoisomers, a method involving reductive amination of the C=N bond to a C-N single bond has been developed.[6] Alternatively, adding phosphoric acid to both samples and standards can help standardize isomer formation.[7] 2. Analyze samples as soon as possible after derivatization. Store derivatized samples protected from light and at a low temperature. 3. Strictly control all reaction parameters. Ensure consistent timing for all steps of the procedure. |
| Low or no signal for known carbonyl-containing samples | 1. Insufficient DNPH reagent. 2. Incorrect pH for the derivatization reaction. 3. Degradation of DNPH reagent. | 1. Ensure DNPH is in large excess to drive the reaction to completion.[8] 2. The reaction requires acidic conditions. Verify the pH of the reaction mixture.[2] 3. Use freshly prepared DNPH reagent. Store the stock solution in a dark, cool place. |
| Unexpected peaks in chromatogram | 1. Interference from other compounds in the sample matrix. 2. Reaction of DNPH with interfering atmospheric components (e.g., ozone).[4] | 1. Optimize the chromatographic separation method (e.g., gradient elution, different column). 2. For air sampling, use an ozone denuder or scrubber upstream of the DNPH-coated sorbent.[4] |
Quantitative Data Summary
The following tables summarize quantitative data related to the performance and potential issues in DNPH-based assays.
Table 1: Linearity of Carbonyl-DNPH Derivative Detection by UHPLC/UV
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Formaldehyde-DNPH | 98 - 50,000 | > 0.999 |
| Acetaldehyde-DNPH | 98 - 50,000 | > 0.999 |
| Acetone-DNPH | 98 - 50,000 | > 0.999 |
| Benzaldehyde-DNPH | 98 - 50,000 | > 0.999 |
| o-Tolualdehyde-DNPH | 98 - 50,000 | > 0.999 |
Table 2: Accuracy of UHPLC Method for Quantifying Carbonyl-DNPH Derivatives
| Analyte | Concentration (ppb) | Accuracy (%) |
| Benzaldehyde-DNPH | 400 | 96.3 |
| Benzaldehyde-DNPH | 2000 | 99.8 |
| o-Tolualdehyde-DNPH | 400 | 103.6 |
| o-Tolualdehyde-DNPH | 2000 | 99.9 |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Carbonyls in Oxidized Proteins (Modified DNPH Assay)
This protocol is a simplified method that reduces interference from excess DNPH.[5]
-
Sample Preparation: Prepare protein samples in a suitable buffer.
-
Derivatization: Add an equal volume of 10 mM DNPH in 2.5 M HCl to the protein solution. Incubate at room temperature for 1 hour in the dark.
-
Color Development: Add 10 M NaOH to the solution to a final concentration of 2 M.
-
Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the carbonyl content using the molar extinction coefficient for the hydrazones formed.
Protocol 2: General Procedure for Detection of Aldehydes and Ketones
This is a qualitative test for the presence of carbonyl compounds.[2]
-
Reagent Preparation: Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a mixture of methanol and concentrated sulfuric acid.
-
Reaction: Add a few drops of the sample (or a solution of the sample in methanol) to the Brady's reagent.
-
Observation: The formation of a bright orange or yellow precipitate indicates the presence of an aldehyde or ketone.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 2,4 DNP reacts with carbonyls (aldehydes\/ketones) to give yellow ppt. This reaction is a dehydration type reaction as shown above. A mixture of benzaldehyde and formaldehyde is heated with 2,4DNP. How many organic products will be obtained after fractional distillation?\n \n \n \n \n [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: LC-MS Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound derivatives, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape and Tailing for Target Analytes
-
Question: My chromatogram shows significant peak tailing for my this compound derivatives. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: The dinitrophenoxy group can interact with residual silanols on C18 columns. Try adding a small amount of a weak acid, like 0.1% formic acid, to the mobile phase to suppress these interactions.
-
Column Choice: If the issue persists, consider using a column with a different stationary phase, such as a phenyl-hexyl or a superficially porous particle column, which can offer different selectivity for aromatic compounds.
-
Sample Concentration: Dilute your sample to check for column overload. If peak shape improves with dilution, you may need to adjust your sample preparation to reduce the analyte concentration.
-
Flow Rate: Optimize the flow rate. A lower flow rate can sometimes improve peak shape by allowing for better mass transfer.
-
-
Issue 2: Inconsistent Analyte Response and Poor Reproducibility
-
Question: I am observing significant variability in the peak areas of my analytes between injections of the same sample. What is causing this, and what should I do?
-
Answer: Inconsistent analyte response is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analytes.[1][2]
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[2] Consider more rigorous sample preparation techniques.
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane to remove highly non-polar interferences, followed by extraction of your analytes with a moderately polar solvent like ethyl acetate.
-
Solid-Phase Extraction (SPE): Utilize a polymeric reversed-phase SPE cartridge to retain your analytes while washing away polar matrix components. A subsequent elution with an appropriate organic solvent can provide a cleaner sample.
-
-
Chromatographic Separation: Enhance the separation of your analytes from matrix components by optimizing the gradient elution. A shallower gradient can improve resolution.
-
Internal Standard: Use a stable isotope-labeled internal standard that has a similar chemical structure and elution profile to your analyte. This will help to compensate for variations in ionization efficiency caused by matrix effects.[2]
-
-
Issue 3: Significant Signal Suppression or Enhancement
-
Question: My analyte signal is much lower (suppression) or higher (enhancement) in the sample matrix compared to the standard in a clean solvent. How can I quantify and minimize this?
-
Answer: This is a direct indication of matrix effects.[3] Quantifying the effect is the first step to addressing it.
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment.[3]
-
Prepare three sets of samples:
-
Set A: Analyte in a clean solvent.
-
Set B: Blank matrix extract spiked with the analyte.
-
Set C: Sample with the analyte.
-
-
Calculate the matrix effect (%) as: (Peak Area in Set B / Peak Area in Set A) * 100. A value below 100% indicates suppression, while a value above 100% indicates enhancement.
-
-
Change Ionization Source: If using Electrospray Ionization (ESI), which is prone to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression for certain compounds.[3] Negative ion mode APCI has been shown to be effective for DNPH derivatives.[4]
-
Dilution: A simple but effective method is to dilute the sample extract. This reduces the concentration of interfering matrix components, though it may compromise sensitivity if your analyte is at a very low concentration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?
A1: The "matrix" refers to all the components in a sample other than the analyte of interest.[2] Matrix effects occur when these components co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal.[1][3] This can significantly impact the accuracy and reproducibility of quantitative analysis.[1]
Q2: Why are this compound derivatives particularly susceptible to matrix effects?
A2: These are relatively large, aromatic molecules. Their derivatization with DNPH adds another aromatic ring, increasing their potential for non-specific interactions with matrix components and the chromatographic stationary phase. In complex biological or environmental samples, there are many endogenous compounds with similar properties that can co-elute and cause interference.
Q3: What is the best sample preparation technique to minimize matrix effects for these derivatives?
A3: There is no single "best" method, as it depends on the sample matrix. However, a multi-step approach is often most effective. For complex matrices like plasma or tissue extracts, a combination of protein precipitation followed by either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is recommended to remove a broad range of interferences.[2]
Q4: How do I choose an appropriate internal standard?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte. If that is not available, a close structural analog that exhibits similar chromatographic behavior and ionization efficiency is the next best choice. It should be added to the sample at the beginning of the sample preparation process to account for variability in both extraction and ionization.[2]
Q5: Can I just use a matrix-matched calibration curve to correct for matrix effects?
A5: While matrix-matched calibration curves (preparing your calibration standards in a blank matrix extract) can help to compensate for consistent matrix effects, they do not account for sample-to-sample variability in the matrix composition. Therefore, while better than a solvent-based curve, it may not be sufficient for highly variable samples. A combination of good sample cleanup and the use of a suitable internal standard is a more robust approach.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. Spike the analytical standard into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analytical standard into the blank matrix at the same concentration as Set A before starting the sample preparation procedure.
-
-
Analyze all samples by LC-MS under the same conditions.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound derivatives with 1 mL of acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Mean Analyte Peak Area (in Matrix) | Matrix Effect (%) | Analyte Recovery (%) |
| Protein Precipitation | 45,876 | 55% (Suppression) | 92% |
| Liquid-Liquid Extraction | 72,154 | 87% (Suppression) | 85% |
| Solid-Phase Extraction | 79,982 | 96% (Minimal Effect) | 89% |
| Analyte in neat solvent | 83,315 | 100% (Reference) | N/A |
Table 2: LC-MS/MS Parameters for a Representative Analyte
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% to 95% B over 8 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | e.g., m/z 391.1 -> 182.0 |
| Collision Energy | 25 eV |
Visualizations
Caption: Experimental workflow for the analysis of this compound derivatives.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.
References
Validation & Comparative
A Comparative Guide: 2-(2,4-Dinitrophenoxy)benzaldehyde versus DNPH for Aldehyde Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-Dinitrophenylhydrazine (DNPH), the industry standard for aldehyde detection, with the potential alternative, 2-(2,4-Dinitrophenoxy)benzaldehyde. While DNPH is a well-established and validated reagent, this guide also explores the theoretical advantages and current research status of this compound, offering a forward-looking perspective on aldehyde detection methodologies.
Introduction: The Chemistry of Aldehyde Detection
The detection and quantification of aldehydes are critical in numerous scientific and industrial fields, including environmental monitoring, food chemistry, and pharmaceutical development. The most common methods rely on derivatization reactions, where a reagent selectively reacts with the aldehyde's carbonyl group to form a stable, easily detectable product.
2,4-Dinitrophenylhydrazine (DNPH) is the most widely used derivatizing agent for aldehydes and ketones. It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a brightly colored and often crystalline solid.[1][2] This reaction is a condensation reaction, involving the elimination of a water molecule.[1] The resulting hydrazones can be easily quantified using techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[3][4]
This compound is a molecule that, in itself, contains an aldehyde group. Its potential as a reagent for detecting other aldehydes is not a conventional application. However, for the purpose of this guide, we will consider a hypothetical scenario where its core structure, the 2,4-dinitrophenoxy moiety, could be part of a novel detection strategy. The powerful electron-withdrawing nature of the two nitro groups on the phenoxy moiety significantly enhances the reactivity of associated functional groups.[5] While its direct use as a derivatizing agent for external aldehydes is not documented, its inherent reactivity provides a basis for theoretical exploration.
Head-to-Head Comparison: Performance and Properties
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | This compound |
| Principle of Detection | Reacts with aldehydes to form colored 2,4-dinitrophenylhydrazones.[1][6] | The aldehyde group's reactivity is enhanced by the 2,4-dinitrophenoxy group; however, its use as a reagent for detecting other aldehydes is not established.[5] |
| Reaction Product | Stable, colored, and often crystalline hydrazones.[1][6] | Not Applicable (The molecule itself is the "reagent" in a theoretical context). |
| Sensitivity | High sensitivity, with detection limits in the low ppm or even ppb range, especially when coupled with HPLC.[7] | Theoretical: Potentially high due to the activated nature of the molecule, but no experimental data is available. |
| Selectivity | Reacts with both aldehydes and ketones.[6] Specific aldehydes can be identified by the melting point of the hydrazone or by chromatographic separation.[6][8] | Theoretical: Would likely exhibit reactivity patterns of a highly electrophilic aldehyde. Selectivity would need to be experimentally determined. |
| Speed of Reaction | The reaction is generally rapid, with precipitates forming quickly in many cases.[9] | Theoretical: The electron-withdrawing dinitrophenoxy group is expected to accelerate the rate of nucleophilic addition to its aldehyde group compared to unsubstituted benzaldehyde, suggesting rapid reactions.[5] |
| Analytical Method | Primarily HPLC with UV-Vis detection; also used in colorimetric tests.[3][4][9] | No established analytical methods for its use in detecting other aldehydes. |
| Commercial Availability | Widely available from various chemical suppliers. | Available, but primarily as a research chemical for synthetic purposes.[5] |
| Maturity of Method | Well-established, with numerous standardized protocols (e.g., EPA methods). | Uninvestigated area for analytical applications.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and general experimental workflows for aldehyde detection using DNPH. As there is no established protocol for using this compound as a detection reagent, a corresponding workflow cannot be provided.
Caption: Reaction of DNPH with an aldehyde to form a hydrazone.
References
- 1. Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00341K [pubs.rsc.org]
- 2. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. A Review on Recent Sensing Methods for Determining Formaldehyde in Agri-Food Chain: A Comparison with the Conventional Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 7. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for 2-(2,4-Dinitrophenoxy)benzaldehyde Hydrazones
For researchers, scientists, and drug development professionals engaged in the analysis of 2-(2,4-dinitrophenoxy)benzaldehyde hydrazones, the selection of a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification of these compounds. This guide provides an objective comparison of validated HPLC methods and other analytical alternatives, supported by experimental data to inform method selection and development.
Comparison of Validated HPLC Methods
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Below is a summary of performance data from various validated reversed-phase HPLC (RP-HPLC) methods applicable to the analysis of aromatic hydrazones, including derivatives of 2,4-dinitrophenylhydrazine (DNPH).
| Parameter | Method 1 (Aromatic Hydrazone Derivative) | Method 2 (Benzaldehyde DNPH Derivative) | Method 3 (General Aldehyde-DNPH) |
| Stationary Phase | C18 | C18 | C18 |
| Mobile Phase | Acetonitrile/Water/Methanol Gradient | Acetonitrile/Water Gradient | Acetonitrile/Water Isocratic |
| Detection | UV-Vis (DAD) | UV-Vis | UV-Vis (365 nm) |
| Linearity (R²) | > 0.999 | > 0.99 | 0.9999 |
| LOD | 0.05 µg/mL | 0.02 µg/mL[1] | 0.005 µg/mL |
| LOQ | 0.15 µg/mL | 0.06 µg/mL | 0.025 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98.37%-100.32% |
Alternative Analytical Methods
While HPLC is a widely adopted technique, other methods can be employed for the analysis of hydrazones. The primary alternative is Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS).
High-Performance Liquid Chromatography (HPLC):
-
Advantages: Versatile for a wide range of compounds, including non-volatile and thermally unstable ones.[2][3][4][5] Operates at or near ambient temperatures, preventing degradation of heat-sensitive molecules.[3][6]
-
Disadvantages: Can have longer analysis times and higher solvent consumption compared to GC.[5]
Gas Chromatography (GC):
-
Advantages: Offers high resolution and is often faster than HPLC for volatile compounds.[5] GC systems can be less expensive to operate.[5]
-
Disadvantages: Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some hydrazones.[2][3][4][5][6] The high temperatures of the injector and column can lead to the degradation of thermally labile compounds.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the derivatization and HPLC analysis of benzaldehyde using 2,4-dinitrophenylhydrazine.
Derivatization of Benzaldehyde with 2,4-DNPH
The reaction of an aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone is a common derivatization technique.[7]
Materials:
-
Benzaldehyde standard
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (dissolved in an acidic solution, e.g., acetonitrile with phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare a standard solution of benzaldehyde in acetonitrile.
-
To a known volume of the benzaldehyde solution, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.[8]
-
The resulting solution containing the this compound hydrazone can then be diluted with the mobile phase for HPLC analysis.
Validated RP-HPLC Method for Aromatic Hydrazones
This protocol is a general representation of a validated method for the analysis of aromatic hydrazones.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, a starting condition of 60% acetonitrile and 40% water, with a gradient to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The maximum absorbance wavelength for DNPH derivatives is typically around 360-365 nm.
-
Injection Volume: 20 µL
Method Validation Parameters:
-
Linearity: Prepare a series of standard solutions of the hydrazone at different concentrations and inject them into the HPLC. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should ideally be >0.999.
-
Precision: Assess repeatability by injecting the same standard solution multiple times (e.g., n=6) and calculating the relative standard deviation (%RSD) of the peak areas. Intermediate precision can be evaluated by performing the analysis on different days or with different analysts.
-
Accuracy: Determine the recovery of the analyte by spiking a blank sample matrix with a known amount of the hydrazone standard at different concentration levels. The recovery should typically be within 98-102%.
-
LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Logical Relationship of Analytical Method Comparison
Caption: Comparison of HPLC and GC for Hydrazone Analysis.
References
- 1. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. smithers.com [smithers.com]
- 5. foodsafety.institute [foodsafety.institute]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 2-(2,4-Dinitrophenoxy)benzaldehyde vs. Benzaldehyde
This guide provides a detailed comparison of the chemical reactivity of 2-(2,4-Dinitrophenoxy)benzaldehyde and unsubstituted benzaldehyde. The analysis is grounded in fundamental principles of organic chemistry and supported by proposed experimental protocols for verification.
Introduction and Overview
Benzaldehyde is a foundational aromatic aldehyde, widely used as a benchmark in organic synthesis. Its reactivity is primarily governed by the electrophilic nature of its carbonyl carbon, influenced by the resonance effects of the attached benzene ring. In contrast, this compound is a substituted derivative featuring a bulky and highly electron-withdrawing group at the ortho position. This substitution pattern dramatically alters the electronic environment of the aldehyde functional group, leading to significant differences in reactivity.
The primary focus of this comparison is the susceptibility of the aldehyde's carbonyl carbon to nucleophilic attack, a cornerstone reaction for this class of compounds.
Theoretical Reactivity Comparison
The reactivity of an aldehyde in nucleophilic addition reactions is largely determined by the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its attraction to nucleophiles, accelerating the reaction rate.
-
Benzaldehyde: In benzaldehyde, the phenyl ring acts as a weak electron-donating group through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[1][2][3] This resonance stabilization makes benzaldehyde less reactive towards nucleophiles than its non-aromatic counterparts.[1][4]
-
This compound: This molecule is modified with a 2,4-dinitrophenoxy group. This substituent exerts a powerful electron-withdrawing effect through both induction and resonance.[5]
-
Inductive Effect: The electronegative oxygen atom of the ether linkage and the two nitro groups pull electron density away from the benzaldehyde ring.
-
Resonance Effect: The two nitro groups (-NO₂) are potent electron-withdrawing groups that delocalize electron density from the phenoxy ring and, by extension, from the benzaldehyde moiety.
-
This strong electron withdrawal significantly depletes electron density from the benzaldehyde ring, which in turn makes the carbonyl carbon substantially more electrophilic (more δ+). Consequently, this compound is predicted to be significantly more reactive towards nucleophiles than unsubstituted benzaldehyde.[5]
Below is a diagram illustrating the electronic influence on reactivity.
Figure 1: Logical diagram of electronic effects on aldehyde reactivity.
Quantitative Data Summary
| Feature | Benzaldehyde | This compound |
| Structure | C₆H₅CHO | C₁₃H₈N₂O₆ |
| Key Substituent | Phenyl Group | 2,4-Dinitrophenoxy Group |
| Electronic Effect | Weak resonance donation | Strong inductive and resonance withdrawal[5] |
| Carbonyl Carbon Electrophilicity | Moderate | High[5] |
| Predicted Reactivity | Less reactive | More reactive[5] |
| Expected Reaction with 2,4-DNPH | Slow formation of a colored precipitate | Rapid formation of a colored precipitate |
Experimental Protocol: Comparative Test with 2,4-Dinitrophenylhydrazine
To empirically validate the predicted difference in reactivity, a standard derivatization reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH or Brady's reagent) can be performed. The rate of formation of the corresponding 2,4-dinitrophenylhydrazone precipitate serves as a direct indicator of the aldehyde's electrophilicity and reactivity.[6] A more reactive aldehyde will yield a precipitate more quickly.
Reagents and Materials
-
Benzaldehyde
-
This compound
-
2,4-Dinitrophenylhydrazine (2,4-DNPH)
-
Concentrated Sulfuric Acid
-
Methanol or Ethanol (95%)
-
Test tubes and rack
-
Pipettes
-
Stopwatch
Preparation of Brady's Reagent
-
Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of methanol in a 50 mL Erlenmeyer flask.
-
Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise while swirling the solution.
-
If the solid does not dissolve completely, gently warm the mixture.
-
Allow the solution to cool to room temperature before use.
Experimental Procedure
-
Label two separate test tubes, one for each aldehyde.
-
Prepare 0.1 M solutions of both benzaldehyde and this compound in methanol.
-
To each test tube, add 1 mL of the respective aldehyde solution.
-
Place the test tubes in a water bath set to a constant temperature (e.g., 25°C) to ensure thermal equilibrium.
-
Simultaneously, add 2 mL of the prepared Brady's reagent to each test tube.
-
Start the stopwatch immediately upon addition.
-
Observe the test tubes and record the time taken for the first appearance of a yellow, orange, or reddish precipitate.
Expected Results
A precipitate should form significantly faster in the test tube containing this compound. This rapid formation is a direct consequence of the heightened electrophilicity of its carbonyl carbon, which accelerates the initial nucleophilic attack by the hydrazine.
The workflow for this comparative experiment is outlined below.
Figure 2: Experimental workflow for the comparative reactivity test.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucleophilic addition reaction. Give reason. [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. google.com [google.com]
- 5. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Confirming the Structure of 2-(2,4-Dinitrophenoxy)benzaldehyde and Its Derivatives: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic and analytical data used to confirm the structure of 2-(2,4-dinitrophenoxy)benzaldehyde and related derivatives. Detailed experimental protocols and a logical workflow for structural elucidation are also presented.
Structural Confirmation Workflow
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Workflow for Synthesis and Structural Confirmation.
Spectroscopic Data Comparison
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. The following tables summarize key data for the target compound and two comparative analogs: 2-phenoxybenzaldehyde and 2-(4-nitrophenoxy)benzaldehyde.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aldehyde-H | Aromatic-H (Benzaldehyde Ring) | Aromatic-H (Phenoxy Ring) |
| This compound | ~10.1-10.3 (s)[1] | 7.0-8.0 (m) | 8.5-9.0 (m, downfield shift due to NO₂)[1] |
| 2-Phenoxybenzaldehyde | 10.42 (s) | 7.0-7.8 (m) | 7.0-7.4 (m) |
| 4-Nitrobenzaldehyde | 10.17 (s)[2] | 8.09 (d, J=8.0 Hz, 2H), 8.41 (d, J=12.0 Hz, 2H)[2] | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Aromatic-C (Benzaldehyde Ring) | Aromatic-C (Phenoxy Ring) |
| This compound | ~190-195[1] | 120-140 | 140-160 (nitro-substituted carbons)[1] |
| 2-Phenoxybenzaldehyde | 192.3 | 118.9, 121.8, 128.8, 129.6, 133.8, 136.0, 160.8 | 120.4, 124.5, 129.9, 156.4 |
| 4-Nitrobenzaldehyde | 190.4[2] | 124.3, 130.5, 140.1, 151.1[2] | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | NO₂ Asymmetric/Symmetric Stretch | C-O-C Stretch |
| This compound | ~1700[1] | ~1520 / ~1350[1] | ~1250 |
| Benzaldehyde 2,4-dinitrophenylhydrazone | - | 1516 / 1329[3] | - |
| 2-Phenoxybenzaldehyde | 1685 | - | 1245 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| This compound | C₁₃H₈N₂O₆[1] | 288.21[1] | Loss of H, cleavage of ether bond, loss of NO₂ groups[1] |
| Benzaldehyde 2,4-dinitrophenylhydrazone | C₁₃H₁₀N₄O₄[4] | 286.24[4] | Molecular ion peak at m/z 286[4] |
| 2-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | 198.22[5] | - |
Experimental Protocols
Synthesis of this compound
This protocol is based on the principle of nucleophilic aromatic substitution (SNAr).
Materials:
-
2-Hydroxybenzaldehyde (salicylaldehyde)
-
2,4-Dinitrofluorobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2,4-dinitrofluorobenzene (1.0 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer.
-
Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is performed using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.[1]
-
Electron Ionization (EI) mass spectrometry can be used to analyze fragmentation patterns.
Biological Activity Context
While this compound itself is not widely reported for specific biological activities, related structures containing the benzaldehyde and nitroaromatic moieties have been investigated for their potential pharmacological effects. For instance, some hydrazone derivatives of 2,4-dinitrophenylhydrazine have shown antimicrobial activity.[6] Additionally, other benzaldehyde derivatives have been explored for their roles as antibiotic modulators and for their anti-inflammatory properties.[7][8] These findings suggest that while the primary application of this compound may be in synthesis, its structural motifs are of interest in medicinal chemistry.
References
- 1. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzaldehyde 2,4-Dinitrophenylhydrazone | C13H10N4O4 | CID 9566364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. ajpamc.com [ajpamc.com]
- 7. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Carbonyl-Reactive Probes: A Focus on 2-(2,4-Dinitrophenoxy)benzaldehyde and its Cross-Reactivity Potential with Ketones
For Immediate Release
This guide provides a comparative analysis of 2-(2,4-dinitrophenoxy)benzaldehyde as a potential chromogenic reagent for the detection of ketones, benchmarked against the widely established reagent, 2,4-dinitrophenylhydrazine (DNPH). This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and quantification of carbonyl-containing compounds.
Introduction
The detection and quantification of aldehydes and ketones are crucial in various fields, from environmental monitoring to clinical diagnostics and pharmaceutical quality control. The reactivity of the carbonyl group forms the basis of many derivatization techniques aimed at enhancing detection and separation. 2,4-dinitrophenylhydrazine (DNPH) is a cornerstone reagent in this context, known for its reaction with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone precipitates.[1][2][3] This guide explores the theoretical reactivity of a related but distinct compound, this compound, and discusses its potential for cross-reactivity with ketones.
Based on its chemical structure, this compound possesses a highly activated aldehyde functional group. The 2,4-dinitrophenoxy moiety acts as a strong electron-withdrawing group, which significantly enhances the electrophilicity of the carbonyl carbon of the aldehyde.[4] This heightened reactivity makes it highly susceptible to nucleophilic attack.[4] While this suggests a high degree of reactivity in general, its specific utility as a reagent for detecting other carbonyl compounds, such as ketones, has not been extensively studied. This guide will, therefore, draw comparisons with the well-documented performance of DNPH.
Comparative Data on Carbonyl Reactivity
The following table summarizes the known reactivity of DNPH with ketones and projects the theoretical reactivity of this compound.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | This compound (Theoretical) |
| Reactive Moiety | Hydrazine (-NHNH₂) | Aldehyde (-CHO) |
| Reaction Type | Nucleophilic addition-elimination (condensation)[1][2] | Potential for nucleophilic addition |
| Reaction with Ketones | Forms stable, colored 2,4-dinitrophenylhydrazone precipitates (yellow, orange, or red).[1][3][5] | Unlikely to have a similar direct reaction. The aldehyde may participate in reactions like aldol condensation under specific conditions, but not a direct derivatization of ketones. |
| Selectivity | Reacts with both aldehydes and ketones.[1][6][7] Does not react with other carbonyl groups like esters, amides, or carboxylic acids.[1] | The aldehyde is highly reactive towards nucleophiles. Its cross-reactivity with ketones as a substrate is not its primary expected function. |
| Detection Method | Colorimetric/Spectrophotometric analysis of the hydrazone product.[8] HPLC-UV analysis of derivatives.[9][10] | Not established for ketone detection. |
| Product | 2,4-Dinitrophenylhydrazone | Product of reaction with a given nucleophile. |
Experimental Protocols
Established Protocol for Ketone Detection using 2,4-DNPH (Brady's Test)
This protocol is a standard method for the qualitative identification of aldehydes and ketones.
-
Reagent Preparation (Brady's Reagent): Dissolve 2,4-dinitrophenylhydrazine in a solution of methanol and concentrated sulfuric acid.[1][2]
-
Reaction: Add a few drops of the sample suspected of containing a ketone to the Brady's reagent.
-
Observation: The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or a ketone.[1][3][5] Aliphatic carbonyls typically produce yellow precipitates, while aromatic carbonyls yield red precipitates.[1]
-
Characterization: The resulting crystalline precipitate (a 2,4-dinitrophenylhydrazone) can be isolated, purified, and its melting point determined to identify the specific ketone.[1][11]
Proposed Protocol for Investigating Cross-Reactivity of this compound with Ketones
This hypothetical protocol is designed to test for any potential interaction between this compound and a model ketone, such as acetone, under basic conditions that might promote enolate formation.
-
Reagent Preparation:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., ethanol or THF).
-
Prepare a solution of the ketone to be tested (e.g., acetone) in the same solvent.
-
Prepare a basic catalyst solution (e.g., sodium hydroxide in ethanol).
-
-
Reaction:
-
In a reaction vessel, combine the solution of this compound and the ketone solution.
-
Slowly add the basic catalyst to the mixture while stirring.
-
Allow the reaction to proceed at room temperature, monitoring for any color change or precipitate formation.
-
-
Analysis:
-
After a set reaction time, quench the reaction with a mild acid.
-
Analyze the reaction mixture using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to identify any new products formed from the potential interaction between the aldehyde and the ketone.
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the established reaction mechanism for DNPH and a proposed workflow for studying the cross-reactivity of this compound.
Caption: Reaction of DNPH with a ketone.
Caption: Workflow for cross-reactivity study.
Conclusion
While this compound features a highly activated aldehyde group due to the electron-withdrawing nature of the dinitrophenoxy substituent[4], there is no evidence in the current literature to support its use as a direct derivatizing agent for ketones in a manner analogous to 2,4-dinitrophenylhydrazine. The established reactivity of DNPH involves its nucleophilic hydrazine group attacking the electrophilic carbonyl carbon of a ketone.[1] In contrast, this compound itself possesses an electrophilic carbonyl carbon and would not be expected to react with ketones through the same mechanism.
Further research, following the proposed experimental workflow, would be necessary to determine if any alternative reaction pathways, such as base-catalyzed aldol-type reactions, could occur between this compound and ketones. However, for the routine detection and characterization of ketones, 2,4-dinitrophenylhydrazine remains the well-validated and superior alternative.
References
- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. thinkswap.com [thinkswap.com]
- 4. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 5. 2,4 DNP reacts with carbonyls (aldehydes\/ketones) to give yellow ppt. This reaction is a dehydration type reaction as shown above. A mixture of benzaldehyde and formaldehyde is heated with 2,4DNP. How many organic products will be obtained after fractional distillation?\n \n \n \n \n [vedantu.com]
- 6. Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Performance Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde as a Potential Derivatizing Agent
In the realm of analytical chemistry, particularly in pharmaceutical and biomedical research, the sensitive and accurate quantification of carbonyl compounds (aldehydes and ketones) is paramount. These molecules are often key biomarkers or critical quality attributes of drug substances. Due to their frequent lack of a strong chromophore or fluorophore and their inherent volatility, direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging.[1][2] To overcome these limitations, derivatization is employed—a process that chemically modifies the analyte to enhance its detectability.[3]
This guide provides a comparative evaluation of 2-(2,4-Dinitrophenoxy)benzaldehyde as a potential, yet largely uninvestigated, derivatizing agent against two well-established alternatives: 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) . While experimental data on this compound is scarce, its structural features allow for a theoretical assessment of its potential, highlighting a significant research opportunity.[4]
Overview of Derivatizing Agents
This compound: This compound is structurally unique, possessing both a reactive aldehyde group and a strong chromophoric 2,4-dinitrophenoxy moiety. Theoretically, it could act as a derivatizing agent for primary amines, forming a Schiff base, thereby tagging the analyte with a readily detectable group. The powerful electron-withdrawing nature of the dinitrophenoxy group is predicted to enhance the electrophilicity of its aldehyde carbon, potentially leading to rapid and efficient derivatization reactions.[4] However, its practical application and performance remain an unexplored area of research.[4]
2,4-Dinitrophenylhydrazine (DNPH): DNPH is arguably the most widely used derivatizing agent for carbonyl compounds for analysis by HPLC-UV.[1][5][6] It reacts with aldehydes and ketones in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives.[3][6] These derivatives are brightly colored and exhibit strong UV absorbance around 360 nm, enabling highly sensitive detection.[7]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): PFBHA is a premier derivatizing agent for the analysis of carbonyl compounds by Gas Chromatography (GC), particularly with Electron Capture Detection (ECD) or Mass Spectrometry (MS). It reacts with aldehydes and ketones to form stable oxime derivatives.[8][9] The pentafluorobenzyl group provides excellent sensitivity for ECD and characteristic mass fragments for MS analysis.
Performance Comparison: Theoretical vs. Experimental
The following table summarizes the known performance characteristics of DNPH and PFBHA based on experimental data from various studies, and contrasts them with the theoretical potential of this compound.
| Feature | This compound (Theoretical) | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) |
| Target Analytes | Primary Amines | Aldehydes & Ketones[5][10] | Aldehydes & Ketones |
| Reaction Product | Schiff Base | 2,4-Dinitrophenylhydrazone[3] | Pentafluorobenzyl-oxime[8][9] |
| Analytical Method | HPLC-UV | HPLC-UV/DAD, LC-MS[1] | GC-MS, GC-ECD[8] |
| Detection Principle | UV Absorbance (strong chromophore) | UV Absorbance (~360 nm) | Electron Capture, Mass Spectrometry |
| Reaction Speed | Potentially fast due to high electrophilicity of aldehyde group[4] | Rapid, acid-catalyzed[6] | Very rapid (seconds to minutes)[8] |
| Derivative Stability | Unknown | Generally stable; E/Z isomerization can occur[11] | Stable |
| Sensitivity | Potentially high due to dinitrophenyl chromophore | High (LOD/LOQ in µg/mL to ng/mL range)[7] | Very high (sensitive derivatizing agent for GC) |
| Key Advantages | Untapped potential for amine analysis; strong built-in chromophore. | Well-established, robust methods; inexpensive reagent.[10] | Excellent for GC analysis; extremely high sensitivity. |
| Key Disadvantages | Lack of experimental data; potential for side reactions.[4] | Isomer formation can complicate quantification[11]; reagent can have impurities. | Requires GC instrumentation; reagent is more expensive. |
Derivatization Reaction Mechanisms
The chemical reactions underpinning the derivatization process for each agent are illustrated below.
Caption: Hypothetical reaction with a primary amine.
Caption: DNPH reacts with carbonyls to form hydrazones.
Caption: PFBHA reacts with carbonyls to form oximes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using DNPH and PFBHA.
Protocol 1: Pre-Column Derivatization of Muscone with DNPH for HPLC Analysis
This protocol is adapted from a study on the determination of muscone in natural musk.
-
Reagent Preparation:
-
DNPH Solution (2 mg/mL): Accurately weigh 200 mg of DNPH into a 100 mL brown volumetric flask. Add 80 mL of absolute ethanol containing 1.25% (v/v) hydrochloric acid. Sonicate to dissolve, then dilute to the mark with the acidic ethanol solution. Let the solution stand for 24 hours in the dark at 8°C and filter through a 0.45 µm membrane before use.
-
Sample/Standard Solution: Prepare a stock solution of the analyte (e.g., muscone) in absolute ethanol (e.g., 0.10 mg/mL).
-
-
Derivatization Procedure:
-
In a suitable vial, mix 4.0 mL of the DNPH solution with 20.0 µL of the analyte solution.
-
Vortex the mixture and incubate in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 20 minutes).
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: Alltima C18 (5 µm, 150 mm × 4.6 mm)
-
Mobile Phase: Acetonitrile/Water gradient
-
Detection: UV detector at 365 nm
-
Column Temperature: 40°C
-
Flow Rate: 1.0 mL/min
-
Protocol 2: Derivatization of Acetone with PFBHA for GC-MS Analysis
This protocol is based on a method for determining acetone in human blood.[8]
-
Reagent Preparation:
-
PFBHA Solution: Prepare a solution of PFBHA in water or a suitable buffer.
-
-
Derivatization Procedure:
-
Extraction and Analysis (HS-LPME-GC-MS):
-
The volatile acetone-oxime derivative is extracted from the headspace of the sample vial using a microsyringe containing an organic solvent film.[8]
-
The enriched derivative in the organic solvent is then directly injected into the GC-MS system.
-
Analysis: GC-MS is performed in electron ionization (EI) mode to separate and detect the formed oxime.[8]
-
Experimental Workflow
The general process from sample collection to data analysis follows a structured path, which can be visualized as follows.
Caption: A typical workflow for analysis via derivatization.
Conclusion and Future Outlook
While 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) are highly effective and well-documented derivatizing agents for carbonyls, the field is open to innovation. This compound presents an intriguing, albeit theoretical, candidate for the derivatization of primary amines. Its strong, inherent chromophore and potentially high reactivity warrant experimental investigation.[4]
Future research should focus on synthesizing this agent and systematically evaluating its performance. Key studies would involve:
-
Optimizing reaction conditions (solvent, pH, temperature, time).
-
Assessing the stability of the resulting Schiff base derivatives.
-
Determining the limits of detection and quantification for various amine analytes.
-
Comparing its sensitivity and specificity directly against established amine-derivatizing agents.
By filling this research gap, the analytical community may gain a valuable new tool for the sensitive detection of primary amines, with wide-ranging applications in drug development and scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2363-12-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcpa.in [ijcpa.in]
- 8. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Derivatizing Agents for Primary and Secondary Amines
In the realm of analytical chemistry, particularly in the pharmaceutical and biomedical fields, the accurate quantification of primary and secondary amines is paramount. Derivatization is a key strategy employed to enhance the detectability and chromatographic separation of these compounds. For years, 2-(2,4-Dinitrophenoxy)benzaldehyde has been utilized for this purpose; however, a range of alternative agents offer distinct advantages in terms of sensitivity, stability, and reaction conditions. This guide provides a comprehensive comparison of prominent alternative derivatizing agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their analytical needs.
o-Phthalaldehyde (OPA)
o-Phthalaldehyde, in the presence of a thiol, rapidly reacts with primary amines to yield highly fluorescent isoindole derivatives, making it a popular choice for the analysis of amino acids and biogenic amines.
Performance Comparison
| Parameter | This compound | o-Phthalaldehyde (OPA) |
| Analyte | Primary & Secondary Amines | Primary Amines |
| Detection Method | UV-Vis | Fluorescence |
| Reaction Time | 10-30 minutes | 1-2 minutes |
| Derivative Stability | Generally stable | Less stable, requires immediate analysis or stabilization |
| Limit of Detection | Picomole range | Femtomole to picomole range |
Experimental Protocol: OPA Derivatization of Amino Acids
-
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of β-mercaptoethanol. This reagent is stable for one week at room temperature when protected from light.
-
-
Derivatization Procedure:
-
Mix 10 µL of the amino acid standard or sample with 90 µL of the OPA reagent.
-
Allow the reaction to proceed for 1 minute at room temperature.
-
Inject an aliquot of the mixture into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium acetate (pH 7.2) : methanol : tetrahydrofuran (90:5:5, v/v/v).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 0% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)
Fmoc-Cl is a widely used pre-column derivatizing agent for both primary and secondary amines, including amino acids. It forms stable, fluorescent derivatives that can be readily separated by reverse-phase HPLC.
Performance Comparison
| Parameter | This compound | 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) |
| Analyte | Primary & Secondary Amines | Primary & Secondary Amines |
| Detection Method | UV-Vis | Fluorescence, UV-Vis |
| Reaction Time | 10-30 minutes | 2-5 minutes |
| Derivative Stability | Generally stable | Highly stable |
| Limit of Detection | Picomole range | Femtomole to picomole range |
Experimental Protocol: Fmoc-Cl Derivatization of Amines
-
Reagent Preparation:
-
Fmoc-Cl Reagent: Dissolve 5 mg of Fmoc-Cl in 1 mL of acetonitrile. This solution should be prepared fresh daily.
-
Borate Buffer: 0.1 M borate buffer, pH 8.5.
-
-
Derivatization Procedure:
-
To 100 µL of the amine-containing sample in borate buffer, add 100 µL of the Fmoc-Cl reagent.
-
Vortex the mixture for 30 seconds and let it stand at room temperature for 2 minutes.
-
To stop the reaction and derivatize excess reagent, add 200 µL of 0.1 M glycine solution.
-
Inject an aliquot into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 50 mM sodium acetate buffer (pH 4.2) : acetonitrile (60:40, v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to elute the derivatives.
-
Flow Rate: 1.2 mL/min.
-
Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.
-
Dansyl Chloride
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines, phenols, and imidazoles to produce stable, fluorescent sulfonamide adducts.
Performance Comparison
| Parameter | This compound | Dansyl Chloride |
| Analyte | Primary & Secondary Amines | Primary & Secondary Amines, Phenols, Imidazoles |
| Detection Method | UV-Vis | Fluorescence |
| Reaction Time | 10-30 minutes | 30-60 minutes (often requires heating) |
| Derivative Stability | Generally stable | Highly stable |
| Limit of Detection | Picomole range | Picomole range |
Experimental Protocol: Dansyl Chloride Derivatization of Biogenic Amines
-
Reagent Preparation:
-
Dansyl Chloride Solution: Dissolve 10 mg of dansyl chloride in 1 mL of acetone.
-
Bicarbonate Buffer: 0.1 M sodium bicarbonate buffer, pH 9.5.
-
-
Derivatization Procedure:
-
Mix 50 µL of the sample with 50 µL of bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution.
-
Incubate the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient for the separation of dansylated amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 335 nm and emission at 520 nm.
-
Visualizing the Derivatization Workflow
The following diagram illustrates a generalized workflow for the derivatization and analysis of amines using the alternative agents discussed.
Caption: A generalized workflow for amine derivatization and HPLC analysis.
Logical Selection of a Derivatizing Agent
The choice of a derivatizing agent depends on several factors, including the nature of the analyte, the required sensitivity, and the available instrumentation. The following decision tree can guide the selection process.
Caption: A decision tree for selecting an appropriate derivatizing agent.
Conclusion
While this compound is a viable option for the derivatization of amines, several alternatives offer superior performance in terms of sensitivity, reaction speed, and derivative stability. OPA is an excellent choice for the rapid and highly sensitive analysis of primary amines. Fmoc-Cl provides stable derivatives for both primary and secondary amines with high sensitivity. Dansyl chloride, although requiring longer reaction times, is a versatile reagent for a broader range of compounds. The selection of the most appropriate derivatizing agent should be based on a careful consideration of the specific analytical requirements, including the nature of the analyte, the desired sensitivity, and the available analytical instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to make an informed decision and optimize their analytical methods.
A Comparative Guide to Experimental and Computationally Predicted Spectra of Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimentally measured and computationally predicted spectra of acetylsalicylic acid (aspirin). By presenting quantitative data, detailed methodologies, and visual workflows, this document aims to offer researchers a clear understanding of the synergies and discrepancies between experimental and theoretical approaches in spectral analysis, a critical aspect of drug development and material characterization.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key spectral features of aspirin as determined by experimental techniques and predicted by computational models.
Infrared (IR) Spectroscopy
Table 1: Comparison of Major Experimental and Computationally Predicted IR Vibrational Frequencies for Aspirin
| Functional Group | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) (DFT B3LYP/6-311+G(d,p)) | Vibrational Mode |
| O-H (Carboxylic Acid) | ~3000 (broad) | 3086 | Stretching |
| C=O (Ester) | 1753 | 1756 | Stretching |
| C=O (Carboxylic Acid) | 1689 | 1681 | Stretching |
| C=C (Aromatic) | 1608 | 1610 | Stretching |
| C-O (Ester) | 1261 | 1265 | Stretching |
Sources: Experimental data adapted from multiple studies. Computational data is representative of typical DFT B3LYP calculations.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Comparison of Experimental and Computationally Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Aspirin in CDCl₃
| Atom | Experimental ¹H Chemical Shift (ppm) | Computational ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Computational ¹³C Chemical Shift (ppm) |
| Carboxyl H | 11.5 (broad) | - | - | - |
| Aromatic H | 7.14 - 8.14 | - | 122.2 - 151.1 | - |
| Methyl H | 2.36 | - | 21.0 | - |
| Carboxyl C | - | - | 170.2 | - |
| Ester C=O | - | - | 169.8 | - |
| Aromatic C | - | - | 122.2 - 151.1 | - |
| Methyl C | - | - | 21.0 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: Comparison of Experimental and Computationally Predicted UV-Vis Absorption Maxima (λmax) for Aspirin
| Solvent | Experimental λmax (nm) | Computational λmax (nm) (TD-DFT) |
| Ethanol | 227, 276 | ~230, ~280 |
| 0.1 M HCl | 226, 277 | - |
| 0.1 M NaOH | 296 | - |
Note: Computational values are approximations from TD-DFT calculations and can be influenced by the chosen functional and basis set. Experimental values can shift based on solvent polarity and pH.[4][5]
Experimental and Computational Protocols
Experimental Methodologies
1. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation : A small amount of solid aspirin powder is placed directly onto the ATR crystal.
-
Data Acquisition : The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.[1][6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Approximately 5-10 mg of aspirin is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A stock solution of aspirin is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made to obtain solutions of varying concentrations.
-
Data Acquisition : The absorbance of the solutions is measured over a specific wavelength range (e.g., 200-400 nm). A blank solution containing only the solvent is used to zero the instrument. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[7]
Computational Methodologies
1. Density Functional Theory (DFT) for IR Spectra
-
Software : Gaussian, ORCA, or other quantum chemistry software packages.
-
Method : The geometry of the aspirin molecule is first optimized to find its lowest energy conformation. This is typically done using a specific functional, such as B3LYP, and a basis set, for example, 6-311+G(d,p).[8]
-
Calculation : Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the vibrational frequencies and their corresponding IR intensities. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[8]
2. Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
-
Software : Similar to DFT calculations for IR spectra.
-
Method : The ground-state geometry of the aspirin molecule is first optimized using a suitable DFT functional and basis set.
-
Calculation : A TD-DFT calculation is then performed on the optimized geometry to compute the electronic excitation energies and oscillator strengths. The excitation energies correspond to the wavelengths of absorption maxima (λmax). The choice of functional is critical for accurate prediction of UV-Vis spectra.
3. NMR Chemical Shift Prediction
-
Software : Various quantum chemistry packages and specialized NMR prediction software.
-
Method : The molecular geometry is optimized using a high-level quantum mechanical method.
-
Calculation : The magnetic shielding tensors for each nucleus are then calculated. These shielding tensors are converted to chemical shifts by referencing them to the shielding tensor of a standard compound (e.g., TMS), which is calculated at the same level of theory.
Visualizing the Workflow
The following diagrams illustrate the general workflow for comparing experimental and computational spectra and a simplified representation of aspirin's primary mechanism of action.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. tsijournals.com [tsijournals.com]
- 3. chemistry.utah.edu [chemistry.utah.edu]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. odinity.com [odinity.com]
- 7. purdue.edu [purdue.edu]
- 8. Physical analysis of aspirin in different phases and states using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Olaparib Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Olaparib, a potent PARP inhibitor pivotal in cancer therapy. The objective is to offer a comparative analysis of various methodologies, presenting supporting experimental data to aid in the selection and implementation of robust analytical techniques for research and clinical applications. The data herein is synthesized from multiple independent laboratory validations to provide a broad perspective on method performance.
Comparative Analysis of Analytical Methods
The quantification of Olaparib in biological matrices is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While both methods offer reliability, they present distinct advantages and performance characteristics. LC-MS/MS is generally favored for its higher sensitivity and selectivity, making it ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies where low concentrations are expected.[1][2][3][4][5][6][7][8] HPLC-UV, conversely, provides a cost-effective and accessible alternative for applications where higher concentrations are measured, such as in pharmaceutical dosage forms.[9][10][11][12][13]
Below is a summary of quantitative data from various validated methods, showcasing the performance of each technique across different laboratories and matrices.
Table 1: Performance Comparison of LC-MS/MS Methods for Olaparib Quantification
| Parameter | Human Plasma | Human Plasma | Rat Plasma | Human Plasma & DBS |
| Linearity Range (ng/mL) | 10 - 5000[4] | 0.5 - 50,000[7] | 1 - 1000 | 140 - 7000[1][2][8] |
| Accuracy (%) | 89.23 - 111.08[4][14] | <9% deviation[7] | 98.00 - 106.38 | Within ±15%[6] |
| Precision (% CV) | <9.09[4][14] | <11[7] | <7.55 | Intra-day: 2.7 - 8.7, Inter-day: 4.7 - 9.8[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Not Specified | 0.5[7] | 1[5] | 140[1][2][8] |
| Recovery (%) | >91.06[4] | 87[7] | Within acceptable limits | 75 - 81 (plasma)[6] |
| Internal Standard | Deuterated isotope[4] | [2H8]-Olaparib[7] | Telmisartan | Not Specified |
Table 2: Performance Comparison of HPLC-UV/DAD Methods for Olaparib Quantification
| Parameter | Cancer Cells | Tablet Formulation | Human Plasma | Tablet Formulation |
| Linearity Range (ng/mL) | 200 - 2000[9][10][12] | 80,000 - 120,000[11][15] | 100 - 5000[12] | 25,000 - 75,000[13] |
| Accuracy (% Recovery) | Satisfactory[9][10] | 100±2[11] | Within acceptable limits[12] | Not Specified |
| Precision (% RSD) | Satisfactory[9][10] | Intra-day: 0.06 - 0.43, Inter-day: 0.05 - 0.98[11] | <15[12] | Not Specified |
| Limit of Detection (LOD) (ng/mL) | 50[9][10][12] | Not Specified | 20[12] | Not Specified |
| Limit of Quantification (LOQ) (ng/mL) | 200[9][10][12] | Not Specified | Not Specified | Not Specified |
| Detection Wavelength (nm) | 254[9][10][11] | 254[11] | 220[12] | 276[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for LC-MS/MS and HPLC-UV methods based on published literature.
Protocol 1: LC-MS/MS for Olaparib in Human Plasma
This protocol is a composite based on common practices from multiple sources.[1][3][4][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of internal standard solution ([2H8]-Olaparib in methanol).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm).[7]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Protocol 2: HPLC-UV for Olaparib in Cancer Cells
This protocol is based on a validated method for intracellular Olaparib quantification.[9][10]
1. Sample Preparation
-
Harvest and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of acetonitrile for cell lysis and protein precipitation.
-
Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).
-
Column: Nova-Pak® C18 column (150 × 3.9 mm, 4 µm).[9]
-
Mobile Phase: Gradient of acetonitrile and ultra-pure water.[9]
-
Flow Rate: 1.2 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Injection Volume: 5 µL.[9]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Olaparib and the general workflow for inter-laboratory method validation.
References
- 1. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring [mdpi.com]
- 2. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashdin.com [ashdin.com]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. turkishjcrd.com [turkishjcrd.com]
A Comparative Guide to the Specificity of Carbonyl Compound Detection: Featuring 2-(2,4-Dinitrophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of 2-(2,4-Dinitrophenoxy)benzaldehyde as a highly reactive aromatic aldehyde and compares its characteristics with other carbonyl compounds. Furthermore, it offers a comprehensive overview of standard qualitative methods for carbonyl detection, complete with experimental protocols and comparative data to aid in the specific identification of aldehydes and ketones.
Introduction to this compound
This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a highly electron-withdrawing 2,4-dinitrophenoxy group. This substitution pattern has a profound impact on the molecule's chemical properties. The two nitro groups of the phenoxy moiety strongly pull electron density away from the benzaldehyde ring. This electronic effect significantly increases the partial positive charge on the carbonyl carbon, making the aldehyde group exceptionally electrophilic and highly susceptible to nucleophilic attack.
Unlike reagents such as 2,4-dinitrophenylhydrazine (2,4-DNPH), which are used to detect the presence of carbonyl groups, this compound is itself a carbonyl compound. Its heightened reactivity makes it an interesting substrate for studying nucleophilic addition reactions and for comparing the efficacy and specificity of various carbonyl detection methods. This guide will explore its synthesis, compare its reactivity to other aldehydes, and detail the standard analytical tests used to identify it and other carbonyl compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key precursors are 2-hydroxybenzaldehyde (salicylaldehyde) and a 2,4-dinitrohalobenzene, such as 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene. The reaction is facilitated by a base, which deprotonates the hydroxyl group of salicylaldehyde to form a more potent nucleophile.
Caption: Synthesis via Nucleophilic Aromatic Substitution.
Comparative Reactivity of Aldehydes
The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because the hydrogen atom attached to the carbonyl offers less steric hindrance than an alkyl group. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it.
| Feature | This compound | Benzaldehyde (Unsubstituted) | Aliphatic Aldehyde (e.g., Propanal) |
| Structure | Aromatic | Aromatic | Aliphatic |
| Key Substituent | Strongly electron-withdrawing (2,4-dinitrophenoxy group) | None (Hydrogen and Phenyl group) | Electron-donating (Alkyl group) |
| Electronic Effect | Significant increase in carbonyl carbon electrophilicity. | Phenyl group is weakly deactivating. | Alkyl group is weakly electron-donating. |
| Steric Hindrance | Moderately hindered due to ortho-substituent. | Less hindered than the substituted counterpart. | Least hindered. |
| Relative Reactivity | Very High | Moderate | High (more reactive than aromatic aldehydes) |
Qualitative Tests for Carbonyl Compound Identification
Several classical tests are used for the qualitative identification of aldehydes and ketones. These tests rely on characteristic reactions that often result in a color change or the formation of a precipitate.
2,4-Dinitrophenylhydrazine (DNPH) Test
This is a general test for identifying the carbonyl group in both aldehydes and ketones.[1] The reaction involves a nucleophilic addition of the DNPH to the carbonyl carbon, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone, which is a colored precipitate.[2]
-
Specificity: Positive for both aldehydes and ketones. Carboxylic acids, esters, and amides do not typically react.[2]
-
Observation: Formation of a yellow, orange, or red precipitate indicates a positive test.[3] Aromatic carbonyls tend to form red precipitates, while aliphatic carbonyls yield yellow or orange precipitates.[2]
Caption: Mechanism of 2,4-Dinitrophenylhydrazone formation.
Experimental Protocol: 2,4-DNPH Test
-
Dissolve a small amount (2-3 drops of liquid or a spatula tip of solid) of the sample in 2 mL of ethanol in a test tube.
-
Add 3 mL of the 2,4-DNPH reagent (Brady's reagent) to the test tube.
-
Shake the mixture vigorously. If no precipitate forms immediately, gently warm the mixture in a water bath for a few minutes and then allow it to cool.
-
The formation of a yellow, orange, or red precipitate confirms the presence of a carbonyl group.
-
The precipitate can be filtered, recrystallized, and its melting point determined for identification purposes.[4]
Tollens' Test (Silver Mirror Test)
This test is used to differentiate aldehydes from ketones.[5] Aldehydes are oxidized by the mild oxidizing agent in Tollens' reagent, which is an alkaline solution of ammoniacal silver nitrate, [Ag(NH₃)₂]⁺.[6]
-
Specificity: Positive for most aldehydes (both aliphatic and aromatic).[7] Ketones generally give a negative test, with the exception of alpha-hydroxy ketones.[7]
-
Observation: A positive test is indicated by the formation of a silver mirror on the inner surface of the test tube, or a black precipitate of elemental silver.[6][7]
Experimental Protocol: Tollens' Test Note: Tollens' reagent is unstable and must be prepared fresh and not stored.
-
Preparation of Tollens' Reagent:
-
In a clean test tube, add 2 mL of 0.1 M silver nitrate solution.
-
Add one drop of 5% sodium hydroxide solution. A brown precipitate of silver(I) oxide will form.
-
Add dilute (2%) ammonia solution drop by drop, shaking after each addition, until the brown precipitate just dissolves. This is the Tollens' reagent.
-
-
Test Procedure:
-
Add 2-3 drops of the carbonyl compound to the freshly prepared Tollens' reagent.
-
Gently warm the mixture in a water bath (around 60°C) for a few minutes. Do not heat strongly.
-
Observe the formation of a silver mirror or a black precipitate.
-
Fehling's Test
Fehling's test is used to distinguish between aliphatic and aromatic aldehydes, as well as from ketones.[1] The reagent is a deep blue solution containing a copper(II) complex with tartrate ions.
-
Specificity: Positive for aliphatic aldehydes. Ketones and aromatic aldehydes (like benzaldehyde) do not typically react because they are weaker reducing agents and/or cannot form an enolate intermediate.[1][8]
-
Observation: A positive test is indicated by a color change from deep blue to a brick-red precipitate of copper(I) oxide (Cu₂O).[9]
Experimental Protocol: Fehling's Test
-
Mix 1 mL of Fehling's Solution A (aqueous copper(II) sulfate) and 1 mL of Fehling's Solution B (aqueous potassium sodium tartrate and NaOH) in a test tube. The resulting solution should be deep blue.
-
Add a few drops of the compound to be tested to the Fehling's solution.
-
Heat the mixture in a boiling water bath for several minutes.
-
Observe any color change. The formation of a yellow, green, or brick-red precipitate indicates a positive test.
Summary of Test Specificity and Data
The following diagram and table summarize the use of these tests to differentiate between carbonyl compound classes.
Caption: Logic for differentiating carbonyl compounds.
Table of Expected Results and Derivative Melting Points
| Compound | 2,4-DNPH Test Result | Tollens' Test Result | Fehling's Test Result | M.P. of 2,4-Dinitrophenylhydrazone (°C) |
| This compound | Red Precipitate (Expected) | Positive (Silver Mirror) | Negative | Data not readily available |
| Benzaldehyde | Red-Orange Precipitate[10] | Positive (Silver Mirror) | Negative[1] | 239-241[11] |
| Propanal (Aliphatic Aldehyde) | Yellow-Orange Precipitate | Positive (Silver Mirror) | Positive (Red Precipitate) | 154-156 |
| Propanone (Ketone) | Yellow Precipitate | Negative | Negative | 126-128 |
| 2-Hydroxybenzaldehyde | Red Precipitate | Positive (Silver Mirror) | Negative | 255[12] |
Conclusion
This compound stands out as a highly reactive aromatic aldehyde due to the potent electron-withdrawing nature of its ortho-substituent. This heightened reactivity makes it a valuable compound for synthetic and mechanistic studies.
The identification of carbonyl compounds relies on a series of specific qualitative tests. The 2,4-DNPH test serves as a general indicator for the presence of an aldehyde or ketone. Following a positive DNPH test, Tollens' test provides a reliable method to distinguish aldehydes from ketones. Finally, Fehling's test can differentiate between aliphatic aldehydes and their generally less reactive aromatic counterparts. By employing these tests in a systematic manner, researchers can achieve a high degree of specificity in the characterization of unknown carbonyl compounds.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. organic chemistry - Why does benzaldehyde not respond to Fehling's test? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Reactions of Fehling’s Test [unacademy.com]
- 10. thinkswap.com [thinkswap.com]
- 11. BENZALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | 1157-84-2 [chemicalbook.com]
- 12. 1160-76-5 CAS MSDS (2-HYDROXYBENZALDEHYDE 2,4-DINITROPHENYLHYDRAZONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
comparative study of different synthesis routes for 2-(2,4-Dinitrophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthesis routes for 2-(2,4-dinitrophenoxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. The primary synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction. This document outlines the key variations in this approach, presenting experimental data from analogous reactions to inform protocol development and optimization.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common and direct method for synthesizing this compound is the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with an electrophilic 2,4-dinitrobenzene derivative. The reaction proceeds via a Meisenheimer intermediate, a general mechanism for SNAr reactions. The key steps involve the deprotonation of the hydroxyl group of 2-hydroxybenzaldehyde to form a more potent nucleophile, the corresponding phenoxide, which then attacks the electron-deficient aromatic ring of the 2,4-dinitrobenzene derivative, displacing a leaving group.
The efficiency of this synthesis is influenced by several factors, including the nature of the leaving group on the 2,4-dinitrobenzene moiety, the choice of base, the solvent, and the reaction temperature. While specific data for the synthesis of the title compound is not abundant in publicly available literature, a comparative analysis can be constructed based on well-documented syntheses of structurally similar compounds.
Comparative Analysis of Synthesis Parameters
The following table summarizes the key variable parameters in the SNAr synthesis of aryl ethers and provides a comparative overview based on analogous reactions. This data can guide the selection of optimal conditions for the synthesis of this compound.
| Parameter | Variation | Advantages | Disadvantages | Yield (Analogous Reactions) | Reference |
| Leaving Group | Fluoro (-F) | Highly activating, good leaving group | More expensive starting material | High | [1] |
| Chloro (-Cl) | Readily available, cost-effective | Less reactive than fluoro | Good to High | [2][3] | |
| Base | Potassium Carbonate (K₂CO₃) | Mild, commonly used | May require longer reaction times | Good | [1] |
| Sodium Hydroxide (NaOH) | Strong base, can accelerate the reaction | Can lead to side reactions if not controlled | High (up to 95%) | [4] | |
| Sodium Carbonate (Na₂CO₃) | Effective and economical | Moderate reactivity | Good | [5] | |
| Solvent | Dimethylformamide (DMF) | Good for dissolving reactants, high boiling point | Can be difficult to remove | High | [6] |
| Acetonitrile | Good solvent, relatively easy to remove | Lower boiling point may require longer reaction times | Good | [3] | |
| Ethanol | Greener solvent, readily available | Lower yields in some cases | Moderate to Good | [5] | |
| Temperature | Room Temperature | Energy efficient, minimizes side reactions | Very slow reaction rate | Low to Moderate | [3] |
| 60-90 °C | Good balance between reaction rate and control | Requires heating | Good to High | [4][5] | |
| Reflux | Drives reaction to completion | Higher energy consumption, potential for side reactions | High | [6] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on the SNAr reaction. These should be adapted and optimized based on the specific reagents and equipment available.
Route 1: Using 2,4-Dinitrochlorobenzene and Potassium Carbonate
This method is a common and cost-effective approach.
Materials:
-
2-Hydroxybenzaldehyde
-
2,4-Dinitrochlorobenzene
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 2-hydroxybenzaldehyde.
-
Add 2,4-dinitrochlorobenzene (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
Route 2: Using 2,4-Dinitrofluorobenzene and Sodium Hydroxide
This route is expected to be faster due to the better leaving group (fluoride) and the stronger base.
Materials:
-
2-Hydroxybenzaldehyde
-
2,4-Dinitrofluorobenzene
-
Sodium Hydroxide
-
Acetonitrile
Procedure:
-
Dissolve 2-hydroxybenzaldehyde (1.0 eq) in acetonitrile.
-
In a separate flask, prepare a solution of sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the 2-hydroxybenzaldehyde solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of 2,4-dinitrofluorobenzene (1.0 eq) in acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C, monitoring by TLC.
-
Once the reaction is complete (typically 1-3 hours), neutralize the mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Logical Workflow for Synthesis Route Selection
The choice of the optimal synthesis route depends on a variety of factors including cost, desired yield, reaction time, and available equipment. The following diagram illustrates a logical workflow for selecting a suitable synthesis protocol.
Caption: Decision workflow for selecting a synthesis route for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 2,4-Dinitrophenylhydrazone Derivatives as Analytical Standards for Carbonyl Compounds
In the realm of analytical chemistry, particularly in pharmaceutical and environmental analysis, the accurate quantification of carbonyl compounds (aldehydes and ketones) is of paramount importance. These compounds are often present as impurities, degradation products, or active pharmaceutical ingredients. Due to their potential toxicity and reactivity, regulatory agencies mandate strict control over their levels. A cornerstone of carbonyl analysis is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which converts the carbonyls into their corresponding 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivatives. These derivatives are highly colored, crystalline solids, making them amenable to detection and quantification by techniques such as High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV/Vis) detection.
This guide provides a comprehensive evaluation of the use of DNPH-hydrazone derivatives as analytical standards, comparing their performance with alternative derivatizing agents and analytical methodologies.
The Role of 2,4-Dinitrophenylhydrazine (DNPH) in Carbonyl Analysis
The fundamental principle behind the use of DNPH lies in its reaction with aldehydes and ketones to form stable DNPH-hydrazone derivatives.[1] This reaction, a nucleophilic addition-elimination, provides a chromophore (the dinitrophenyl group) that strongly absorbs UV radiation, typically in the range of 360-380 nm.[2] This enhanced UV absorbance allows for sensitive detection and quantification of the carbonyl compounds, which often lack a suitable chromophore for direct analysis.
The general workflow for the analysis of carbonyl compounds using DNPH derivatization is as follows:
Performance Characteristics of DNPH-Hydrazone Standards
The efficacy of an analytical method hinges on several key performance parameters. The following table summarizes the typical performance of the DNPH derivatization method for the analysis of various carbonyl compounds.
| Analyte | Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Formaldehyde | HPLC-UV | >0.99 | 0.02 µg/mL | 0.06 µg/mL | 95-105 | [3] |
| Acetaldehyde | HPLC-UV | >0.99 | 0.03 µg/mL | 0.1 µg/mL | 92-108 | [3] |
| Acetone | HPLC-UV | >0.99 | 0.05 µg/mL | 0.15 µg/mL | 90-110 | [3] |
| Benzaldehyde | HPLC-UV | >0.99 | 0.01 µg/mL | 0.03 µg/mL | 98-102 | [4] |
Table 1: Performance Data for the Analysis of Carbonyl Compounds as their DNPH-Hydrazone Derivatives.
Comparison with Alternative Methods
While DNPH derivatization is a widely adopted method, several alternatives exist. A prominent alternative is derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| Feature | DNPH Derivatization with HPLC-UV | PFBHA Derivatization with GC-MS |
| Principle | Forms UV-active hydrazones. | Forms electron-capturing oximes. |
| Instrumentation | HPLC with UV/Vis detector. | GC with MS or Electron Capture Detector (ECD). |
| Selectivity | Good for carbonyls, but potential for isomeric interferences (E/Z isomers).[3] | High, with mass spectral confirmation. |
| Sensitivity | Generally in the low µg/mL to ng/mL range. | Can achieve lower detection limits (pg/mL range). |
| Sample Throughput | Moderate, typical HPLC run times. | Can be higher with modern fast GC methods. |
| Cost | Relatively lower instrumentation cost. | Higher instrumentation and maintenance cost. |
| Matrix Effects | Can be susceptible to matrix interferences. | Generally less susceptible due to GC separation and MS detection. |
Table 2: Comparison of DNPH and PFBHA Derivatization Methods for Carbonyl Analysis.
Experimental Protocols
Preparation of DNPH Derivatizing Reagent
A typical derivatizing reagent is a saturated solution of 2,4-dinitrophenylhydrazine in a suitable acidic medium, such as 2 M hydrochloric acid or acetonitrile with a catalytic amount of sulfuric acid. The purity of the DNPH is crucial for accurate results.
General Derivatization Procedure
-
To a known volume of the sample (in a suitable solvent like acetonitrile), add an excess of the DNPH derivatizing reagent.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified period (e.g., 1-2 hours) to ensure complete derivatization.
-
Quench the reaction if necessary and dilute the sample to a suitable concentration for HPLC analysis.
-
It is important to also derivatize a series of known concentrations of the target carbonyl standards to create a calibration curve.
HPLC-UV Analysis
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: UV detection is performed at the wavelength of maximum absorbance for the specific DNPH-hydrazone derivative, usually around 365 nm.
-
Quantification: The concentration of the carbonyl compound in the original sample is determined by comparing the peak area of its DNPH-hydrazone derivative to the calibration curve generated from the analytical standards.
Conclusion
The use of 2,4-dinitrophenylhydrazine to form DNPH-hydrazone derivatives remains a robust, reliable, and widely accepted method for the quantification of carbonyl compounds. The resulting derivatives, when used as analytical standards, provide excellent linearity, sensitivity, and accuracy for HPLC-UV analysis. While alternative methods like PFBHA derivatization followed by GC-MS may offer higher sensitivity for certain applications, the DNPH method provides a cost-effective and accessible approach that is suitable for a broad range of analytical needs in research, quality control, and regulatory compliance. The choice of method will ultimately depend on the specific analytical requirements, including the nature of the sample matrix, the required detection limits, and the available instrumentation.
References
Benchmarking the Stability of 2-(2,4-Dinitrophenoxy)benzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the chemical stability of 2-(2,4-dinitrophenoxy)benzaldehyde and its derivatives. Due to a lack of publicly available, direct experimental stability data for this specific class of compounds, this document outlines the established methodologies for forced degradation studies and provides a template for data comparison. The information herein is based on the known chemical properties of nitroaromatic compounds, aromatic ethers, and benzaldehydes, offering a predictive guide to their stability profiles.
Introduction to Chemical Stability in Drug Development
The chemical stability of a drug substance is a critical attribute that can influence its safety, efficacy, and shelf-life. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a molecule's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation, or stress testing, is a crucial component of this process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.
The this compound scaffold is characterized by a diaryl ether linkage, which is generally considered stable. However, the presence of two strongly electron-withdrawing nitro groups on one of the aromatic rings significantly influences the molecule's electronic properties and reactivity. These nitro groups render the aromatic ring susceptible to nucleophilic attack and can impact the stability of the entire molecule under various stress conditions. Furthermore, the aldehyde functional group is a known site of reactivity and potential degradation. Understanding the stability of this core structure and its derivatives is paramount for their potential development as pharmaceutical agents.
Comparative Stability Assessment
Table 1: Comparative Stability Data of this compound Derivatives under Forced Degradation Conditions
| Stress Condition | This compound (% Degradation) | 2-(2,4-Dinitrophenoxy)-5-chlorobenzaldehyde (% Degradation) | Major Degradation Products |
| Acidic Hydrolysis (0.1 M HCl, 80°C, 24h) | Data to be generated | Data to be generated | Cleavage of ether linkage, hydrolysis of aldehyde |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 8h) | Data to be generated | Data to be generated | Cleavage of ether linkage, Cannizzaro reaction |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | Data to be generated | Data to be generated | Oxidation of aldehyde to carboxylic acid |
| Thermal Degradation (105°C, 48h) | Data to be generated | Data to be generated | General decomposition |
| Photolytic Degradation (ICH Q1B, 1.2 million lux hours, 200 W h/m²) | Data to be generated | Data to be generated | Photoreduction of nitro groups, radical reactions |
Note: The percentage of degradation is typically determined by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), by measuring the decrease in the peak area of the parent compound.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound derivatives. These protocols are based on established guidelines and practices in the pharmaceutical industry.
General Procedure
A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then diluted with the respective stressor solution to a final concentration (e.g., 100 µg/mL). Samples are collected at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis. A control sample, protected from the stress condition, is analyzed simultaneously.
Acidic and Alkaline Hydrolysis
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. The mixture is then heated in a water bath at a specified temperature (e.g., 80°C). Samples are withdrawn at predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with the mobile phase for analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. The mixture is maintained at a specified temperature (e.g., 60°C). Samples are withdrawn at time points (e.g., 1, 2, 4, 8 hours), neutralized with 0.1 M hydrochloric acid, and prepared for analysis.
Oxidative Degradation
To 1 mL of the stock solution, add 9 mL of 3% (v/v) hydrogen peroxide. The solution is kept at room temperature and protected from light. Samples are taken at various time points (e.g., 2, 6, 12, 24 hours) and analyzed.
Thermal Degradation
The solid drug substance is placed in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours). Samples are then dissolved in a suitable solvent and analyzed. For solution-state thermal stability, the drug solution is heated at a specified temperature.
Photolytic Degradation
The drug substance, in both solid and solution forms, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in the ICH Q1B guideline. A control sample is kept in the dark under the same conditions.
Analytical Method
A stability-indicating HPLC method is essential for these studies. The method should be capable of separating the parent drug from all its degradation products. A typical method would involve a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the parent drug and its degradation products have significant absorbance.
Visualizing Experimental Workflows and Degradation Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes. Below are examples relevant to the stability testing of this compound derivatives.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for the parent compound.
Conclusion
This guide provides a comprehensive framework for benchmarking the stability of this compound and its derivatives. While direct experimental data is currently limited, the outlined forced degradation protocols and data presentation templates offer a robust starting point for researchers. By systematically applying these methodologies, scientists and drug development professionals can generate the critical stability data needed to advance these compounds through the development pipeline, ensuring the quality, safety, and efficacy of potential new medicines. The provided visualizations serve to clarify the experimental workflow and potential chemical transformations, aiding in the design and interpretation of stability studies.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(2,4-Dinitrophenoxy)benzaldehyde
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of 2-(2,4-Dinitrophenoxy)benzaldehyde, a compound requiring careful management due to its inherent hazardous properties. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Hazard Identification and Safety Precautions
Key Potential Hazards:
-
Explosive Risk: Similar to other dinitrophenyl compounds, this compound may become explosive if allowed to dry out. It is sensitive to shock, friction, or heat.
-
Toxicity: Dinitrophenols are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Skin and Eye Irritation: May cause serious eye irritation and skin irritation.
-
Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
-
In case of dust or aerosol generation, a respirator with an appropriate filter cartridge is necessary.
Quantitative Data Summary
The following table summarizes key data points for closely related compounds, which should be considered as indicative for this compound in the absence of specific data.
| Property | 2,4-Dinitrophenol | 2-(2,4-Dinitrophenoxy)ethanol | Benzaldehyde 2,4-dinitrophenylhydrazone |
| Molecular Weight | 184.11 g/mol | 228.16 g/mol [1] | 286.24 g/mol [2] |
| Appearance | Solid yellow crystals[3] | - | Red to orange solid[4] |
| Hazards | Explosive when dry, toxic, skin/eye irritant[3] | Toxic if swallowed, may cause allergic skin reaction, toxic to aquatic life[1] | Potentially explosive when dry[4] |
Step-by-Step Disposal Protocol
This protocol is designed to guide qualified laboratory personnel through the safe disposal of this compound.
Step 1: Risk Assessment
-
Before beginning any disposal procedure, a thorough risk assessment must be conducted by qualified personnel. This assessment should consider the quantity of the chemical to be disposed of, the specific laboratory environment, and all potential hazards.
Step 2: Segregation and Labeling
-
Isolate the waste container of this compound from incompatible materials, particularly strong oxidizing agents.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes appropriate hazard symbols (e.g., explosive, toxic, irritant).
Step 3: Preparation for Disposal
-
Do not allow the compound to dry out. If the material is old or appears dry, do not handle it. Contact your institution's Environmental Health and Safety (EHS) office or a specialized explosive substance disposal service immediately.
-
For small quantities, prepare a designated waste container. This should be a robust, sealable container, compatible with the chemical.
Step 4: Chemical Neutralization (for small spills or residues)
-
For the neutralization of small spills or residues, a method such as treatment with Fenton's reagent can be considered to break down the aromatic and nitro compounds into less toxic substances.[5] This procedure should only be carried out by trained personnel in a controlled environment, such as a fume hood.
-
Alternatively, for small amounts, absorption onto an inert material like sand or vermiculite can be used. The contaminated absorbent should then be treated as hazardous waste.
Step 5: Final Disposal
-
The primary method for the disposal of this compound is through a licensed chemical waste disposal company.
-
Place the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup by your institution's EHS-approved hazardous waste contractor.
-
Never dispose of this compound down the drain or in regular trash.[6]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area immediately. If safe to do so, cover the spill with a non-combustible absorbent material.[3] Do not create dust. Ventilate the area and contact your EHS office.
-
Fire: In case of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. 2-(2,4-Dinitrophenoxy)ethanol | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZALDEHYDE 2,4-DINITROPHENYLHYDRAZONE - Safety Data Sheet [chemicalbook.com]
- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ramorauk.com [ramorauk.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-(2,4-Dinitrophenoxy)benzaldehyde
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(2,4-Dinitrophenoxy)benzaldehyde (CAS: 1157-84-2). The following procedures are designed to ensure safe laboratory operations and mitigate risks associated with this chemical.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity, Category 4: Harmful if swallowed.[1][2][3]
-
Serious Eye Irritation, Category 2/2A: Causes serious eye irritation.[1][2]
-
Skin Irritation, Category 2: Causes skin irritation.
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.
It is imperative to handle this substance with care, adhering to the safety protocols outlined below.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.
| Body Part | PPE Required | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential to protect against serious eye irritation.[1][2] A face shield should be worn in situations with a high potential for splashing.[4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[6][7] Double-gloving is mandatory to provide an extra layer of protection.[6] Gloves must be inspected before use and changed immediately upon contamination.[2][6] |
| Body | Laboratory Coat / Chemical-Resistant Suit | A lab coat should be worn to protect against skin contact.[6] In cases of large-scale handling or significant splash risk, a chemical-resistant suit may be necessary.[4][8] |
| Respiratory | Air-Purifying Respirator | To be used in situations where dust or aerosols may be generated or if working outside of a fume hood.[8][9] |
| Feet | Closed-Toed Shoes | Required to protect feet from spills.[6] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow is critical for safety.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Review the Safety Data Sheet (SDS) to fully understand the hazards.
-
Don all required PPE as specified in the table above.
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[6]
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Cleanup:
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency.
Caption: Immediate response plan for an exposure event.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing.[12] If skin irritation occurs, seek medical advice.[13]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[11][13] If the person feels unwell, call a poison center or doctor.[11]
-
Ingestion: Call a poison center or doctor immediately if you feel unwell.[1][2] Rinse mouth with water.[1][2] Do not induce vomiting.[2]
Spill Response:
-
Evacuate non-essential personnel from the area.[12]
-
Ensure adequate ventilation.[2]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[14]
-
Clean the spill area with a suitable decontaminant.
-
Prevent the spilled material from entering drains or waterways.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure compliance with regulations.
Waste Collection and Disposal Procedure:
-
Segregation:
-
Collect all waste containing this compound, including contaminated PPE (like gloves), absorbent materials from spills, and empty containers, in a dedicated and clearly labeled hazardous waste container.[6]
-
-
Containerization:
-
Use a chemically resistant, sealable container for waste collection.
-
The container must be labeled with "Hazardous Waste" and the chemical name.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[3][15] Do not dispose of this chemical down the drain or in the regular trash.[13]
-
Contaminated packaging should be triple-rinsed and disposed of appropriately, or punctured to prevent reuse and disposed of in a sanitary landfill if permissible by local regulations.[10]
-
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. hsa.ie [hsa.ie]
- 6. amherst.edu [amherst.edu]
- 7. fishersci.be [fishersci.be]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. BENZALDEHYDE 2,4-DINITROPHENYLHYDRAZONE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
